Apc 366 tfa
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C24H29F3N6O6 |
|---|---|
Molecular Weight |
554.5 g/mol |
IUPAC Name |
(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(1-hydroxynaphthalene-2-carbonyl)amino]pentanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C22H28N6O4.C2HF3O2/c23-19(30)17-8-4-12-28(17)21(32)16(7-3-11-26-22(24)25)27-20(31)15-10-9-13-5-1-2-6-14(13)18(15)29;3-2(4,5)1(6)7/h1-2,5-6,9-10,16-17,29H,3-4,7-8,11-12H2,(H2,23,30)(H,27,31)(H4,24,25,26);(H,6,7)/t16-,17-;/m0./s1 |
InChI Key |
FFLIQFBAKJNSSS-QJHJCNPRSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)C2=C(C3=CC=CC=C3C=C2)O)C(=O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C2=C(C3=CC=CC=C3C=C2)O)C(=O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
The Tryptase Inhibitor Apc 366 TFA: A Deep Dive into its Mechanism of Action
For Immediate Release
This technical guide provides a comprehensive overview of the mechanism of action of Apc 366, a selective and competitive inhibitor of mast cell tryptase. Apc 366 has been a key research tool in understanding the role of tryptase in allergic and inflammatory conditions, particularly asthma. This document, intended for researchers, scientists, and drug development professionals, details the molecular interactions, downstream signaling effects, and key experimental findings related to Apc 366. The trifluoroacetate (TFA) salt form is commonly used for research purposes and is not believed to play a direct role in the inhibitory mechanism.
Core Mechanism: Competitive Inhibition of Mast Cell Tryptase
Apc 366, chemically identified as N-(1-Hydroxy-2-naphthoyl)-L-arginyl-L-prolinamide, functions as a selective and competitive inhibitor of mast cell tryptase.[1][2] Tryptase is a serine protease stored in the secretory granules of mast cells and is released upon degranulation during an allergic or inflammatory response.[1][2] The catalytic activity of tryptase has been implicated in the pathophysiology of asthma.[1][2] Apc 366's inhibitory effect is dependent on an intact catalytic site of the tryptase enzyme.[1][2]
The primary downstream effect of tryptase inhibition by Apc 366 is the modulation of inflammatory pathways. Tryptase is known to activate Proteinase-Activated Receptor 2 (PAR-2), a G protein-coupled receptor involved in inflammation.[3] By blocking tryptase activity, Apc 366 prevents the cleavage and subsequent activation of PAR-2, thereby mitigating downstream inflammatory responses such as eosinophil recruitment.
Quantitative Analysis of Tryptase Inhibition
Several studies have quantified the inhibitory potency of Apc 366 against mast cell tryptase. It is important to note that there are some discrepancies in the reported values across different studies, which may be attributed to variations in experimental conditions.
| Parameter | Reported Value | Species/Assay Conditions | Reference |
| Ki (Inhibition Constant) | 530 nM | Human Tryptase (after ~4h incubation) | [1][2] |
| 7.1 µM | Not Specified | [4][5] | |
| IC50 (Half-maximal Inhibitory Concentration) | 1400 ± 240 nM | Human Tryptase | [1][2] |
In Vitro and In Vivo Effects of Apc 366
Apc 366 has demonstrated significant biological effects in both cellular and whole-organism models, providing strong evidence for the role of tryptase in allergic inflammation.
Key In Vitro Findings:
-
Inhibition of Smooth Muscle Cell Proliferation: Apc 366 has been shown to inhibit the proliferation of smooth muscle cells (SMCs) induced by tryptase. In one study, Apc 366 reduced thymidine incorporation in tryptase-stimulated SMCs by 79%.[1][2] This effect was abolished by heat inactivation of the enzyme, confirming the dependence on tryptase's catalytic activity.[1][2]
Key In Vivo Findings:
-
Reduction of Airway Resistance: In a study using pigs sensitized to Ascaris suum, aerosolized Apc 366 (5 mg in 1 mL water) significantly reduced the allergen-induced increase in airway resistance. The resistance in control pigs increased from 3.3 ± 0.6 to 10.2 ± 2.3 cmH2O/l/s, while in the Apc 366-treated pigs, it only increased from 2.6 ± 0.4 to 4.5 ± 0.7 cmH2O/l/s.[6]
-
Inhibition of Bronchoconstriction in Sheep: In a sheep model of allergic asthma, Apc 366 administered by aerosol (9 mg/3 ml H2O) significantly inhibited the late-phase bronchoconstriction response to an antigen challenge.[1]
-
Attenuation of Late-Phase Airway Obstruction in Humans: A clinical study in mild atopic asthmatics demonstrated that inhaled Apc 366 (5 mg, three times a day) significantly reduced the magnitude of the late asthmatic response (LAR) to allergen challenge.[7]
-
Reduced Histamine Release: In the pig model, Apc 366 treatment also markedly reduced the elevation in urinary histamine concentration following an allergen challenge.[6]
Signaling Pathway and Experimental Workflow
The mechanism of action of Apc 366 can be visualized through its impact on the tryptase-PAR-2 signaling pathway and the general workflow of experiments used to characterize its effects.
Caption: Apc 366 inhibits mast cell tryptase, preventing PAR-2 activation.
Caption: Workflow for evaluating Apc 366's efficacy from bench to clinic.
Detailed Experimental Protocols
The following are summaries of the methodologies employed in key studies investigating Apc 366. For full details, please refer to the original publications.
Tryptase Inhibition Assay (General Protocol)
-
Enzyme and Substrate Preparation: Purified human mast cell tryptase is used. A chromogenic substrate, such as N-benzoyl-DL-arginine p-nitroanilide (BAPNA), is prepared in a suitable buffer (e.g., Tris-HCl with heparin to stabilize the tryptase).
-
Inhibitor Incubation: Varying concentrations of Apc 366 are pre-incubated with the tryptase for a defined period (e.g., 30 minutes to 4 hours) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation and Measurement: The substrate is added to the enzyme-inhibitor mixture to initiate the reaction. The rate of substrate hydrolysis is measured spectrophotometrically by monitoring the change in absorbance at a specific wavelength (e.g., 405 nm) over time.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of Apc 366, and the IC50 value is determined by fitting the data to a dose-response curve. The Ki value is calculated using the Cheng-Prusoff equation for competitive inhibitors, requiring experiments to be performed at different substrate concentrations.
Airway Smooth Muscle Cell Proliferation Assay (Berger et al., 2001)
-
Cell Culture: Human airway smooth muscle cells are cultured to sub-confluence and then made quiescent by serum deprivation for 48 hours.
-
Stimulation: The quiescent cells are stimulated with tryptase in the presence or absence of various concentrations of Apc 366. Positive controls include growth factors like platelet-derived growth factor (PDGF).
-
Proliferation Assessment:
-
[3H]Thymidine Incorporation: After 24 hours of stimulation, [3H]thymidine is added to the cells for another 24 hours. The amount of incorporated radioactivity, which is proportional to DNA synthesis, is measured by scintillation counting.
-
Cell Counting: Cells are treated as described above for 48 hours, and the final cell number is determined using a colorimetric assay (e.g., MTS assay) or by direct cell counting.
-
-
Data Analysis: The effect of Apc 366 is expressed as the percentage inhibition of the tryptase-induced increase in proliferation.
In Vivo Allergic Airway Response in Pigs (Sylvin et al., 2002)
-
Animal Model: Specific pathogen-free pigs are sensitized to the antigen Ascaris suum.
-
Apc 366 Administration: The treatment group receives aerosolized Apc 366 (e.g., 5 mg in 1 mL of water) at specific time points before the allergen challenge (e.g., 60 and 15 minutes prior). The control group receives a vehicle aerosol (water).
-
Allergen Challenge: All pigs are challenged with nebulized Ascaris antigen.
-
Measurement of Airway Response: Airway resistance (Raw) and dynamic lung compliance (Cdyn) are measured before and after the allergen challenge to assess the acute airway response.
-
Biomarker Analysis: Urine samples are collected to measure histamine concentrations as an indicator of mast cell degranulation.
-
Statistical Analysis: The differences in airway mechanics and histamine levels between the Apc 366-treated and control groups are analyzed for statistical significance.
Conclusion
Apc 366 TFA is a valuable research tool that has significantly contributed to our understanding of the role of mast cell tryptase in the pathophysiology of allergic diseases. Its mechanism as a selective, competitive inhibitor of tryptase, leading to the downstream blockade of PAR-2 activation and subsequent inflammatory responses, is well-supported by in vitro and in vivo data. The quantitative data on its inhibitory potency, while showing some variability, confirms its effectiveness. The detailed experimental protocols outlined provide a foundation for further research in this area.
References
- 1. apexbt.com [apexbt.com]
- 2. APC 366 | CAS:158921-85-8 | tryptase inhibitor,selective and competitive | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Protease-activated receptors (PARs): mechanisms of action and potential therapeutic modulators in PAR-driven inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. APC 366 | Protease-Activated Receptor Inhibitors: R&D Systems [rndsystems.com]
- 6. The tryptase inhibitor APC-366 reduces the acute airway response to allergen in pigs sensitized to Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
APC 366 TFA: A Technical Guide to a Potent Mast Cell Tryptase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
APC 366 TFA is a potent and selective inhibitor of mast cell tryptase, a serine protease released from mast cells upon degranulation. Tryptase has been implicated in the pathophysiology of a range of inflammatory and allergic diseases, including asthma, allergic rhinitis, and fibrotic conditions. By inhibiting tryptase, this compound offers a targeted therapeutic approach to mitigate the downstream effects of mast cell activation. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.
Quantitative Data
The inhibitory potency of this compound against mast cell tryptase has been characterized by its IC50 and Ki values. It is important to note that different studies have reported varying values, likely due to differences in experimental conditions.
| Parameter | Value | Species | Reference |
| IC50 | 1400 ± 240 nM | Human | [1] |
| Ki | 530 nM | Human | [1] |
| Ki | 7.1 µM | Human | [2] |
In Vivo Efficacy of APC 366
| Experimental Model | Species | Treatment Regimen | Key Findings | Reference |
| Allergen-Induced Late-Phase Airway Obstruction | Human (mild atopic asthmatics) | 5 mg inhaled, 3 times daily for 4 days | Significant reduction in the mean area under the curve for the late asthmatic response (LAR) (P =.012) and the mean maximum fall in FEV1 for the LAR (P =.007). | |
| Allergen-Induced Airway and Inflammatory Responses | Allergic Sheep | 9 mg/3 ml H2O by aerosol (0.5 h before, 4 h and 24 h after antigen challenge) | Significantly inhibited the late-phase bronchoconstriction (38 ± 6% over baseline vs. 183 ± 27% in vehicle control, p < 0.05). | [1] |
| Acute Airway Response to Allergen | Ascaris suum-sensitized Pigs | 5 mg in 1 mL water by aerosol (60 min and 15 min before challenge) | Significantly reduced the increase in airway resistance (Raw) from 2.6 ± 0.4 to 4.5 ± 0.7 cmH2O/l/s compared to control (3.3 ± 0.6 to 10.2 ± 2.3 cmH2O/l/s, P < 0.05). | [3] |
| Eosinophil Recruitment | Male BALB/c Mice | 5 mg/kg s.c. | Reduced eosinophil recruitment induced by PAR-2 activating peptide. | [4] |
Mechanism of Action & Signaling Pathway
APC 366 acts as a selective and competitive inhibitor of mast cell tryptase.[1] Tryptase, upon its release, activates Protease-Activated Receptor-2 (PAR-2), a G-protein coupled receptor expressed on various cell types, including endothelial cells, epithelial cells, smooth muscle cells, and fibroblasts. PAR-2 activation initiates a signaling cascade that contributes to inflammation, bronchoconstriction, and tissue remodeling. APC 366 prevents the cleavage and activation of PAR-2 by tryptase, thereby blocking its downstream effects.
The tryptase/PAR-2 signaling pathway involves the activation of several downstream effectors, including Mitogen-Activated Protein Kinases (MAPKs) and the Phosphoinositide 3-Kinase (PI3K)/AKT pathway. In fibroblasts, this pathway has been shown to induce proliferation through the upregulation of Cyclooxygenase-2 (COX-2) and subsequent activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).
Caption: Mechanism of action of this compound in inhibiting the tryptase/PAR-2 signaling pathway.
Experimental Protocols
In Vitro Tryptase Inhibition Assay
Objective: To determine the inhibitory potential (IC50, Ki) of this compound on human mast cell tryptase.
Materials:
-
Purified human mast cell tryptase
-
This compound
-
Tryptase substrate (e.g., N-p-Tosyl-Gly-Pro-Lys-p-nitroanilide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in the assay buffer to create a range of inhibitor concentrations.
-
In a 96-well plate, add a fixed concentration of human mast cell tryptase to each well.
-
Add the different concentrations of this compound to the wells containing tryptase. Include a control group with no inhibitor.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the tryptase substrate to each well.
-
Monitor the change in absorbance over time at a wavelength appropriate for the substrate (e.g., 405 nm for p-nitroanilide).
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
The Ki value can be determined using the Cheng-Prusoff equation if the inhibition is competitive, or by other kinetic analyses for different inhibition mechanisms.
Caption: Workflow for an in vitro tryptase inhibition assay.
In Vivo Allergen Challenge in Mild Atopic Asthmatics
Objective: To evaluate the efficacy of inhaled this compound in attenuating allergen-induced airway obstruction.
Study Design: Randomized, double-blind, placebo-controlled, crossover study.
Subjects: Mild atopic asthmatic subjects with a demonstrable early and late asthmatic response (EAR and LAR) to a specific allergen.
Protocol:
-
Screening: Subjects undergo a screening visit to confirm eligibility, including allergy testing and a baseline methacholine challenge to assess bronchial hyperresponsiveness.
-
Treatment Period 1: Subjects are randomized to receive either inhaled this compound (e.g., 5 mg) or a matching placebo, administered via a nebulizer three times a day for four consecutive days.
-
Allergen Challenge: On day 4 of the treatment period, subjects undergo an inhaled allergen challenge. The allergen dose is individualized to be the dose that previously caused a 20% fall in FEV1 during the screening phase. FEV1 is measured at regular intervals for up to 8 hours post-challenge to assess the EAR and LAR.
-
Washout Period: A washout period of at least 3 weeks is implemented.
-
Treatment Period 2: Subjects cross over to the alternate treatment (placebo or this compound) and repeat the 4-day treatment and allergen challenge protocol.
-
Data Analysis: The primary endpoints are the area under the curve for the FEV1 from 3 to 8 hours post-challenge (representing the LAR) and the maximum percentage fall in FEV1 during the LAR.
Bile Duct Ligation (BDL)-Induced Hepatic Fibrosis in Rats
Objective: To investigate the anti-fibrotic effects of this compound in a rat model of cholestatic liver injury.
Animals: Male Sprague-Dawley rats.
Protocol:
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure:
-
Make a midline abdominal incision to expose the common bile duct.
-
Carefully isolate the common bile duct from the surrounding tissue.
-
Ligate the bile duct in two locations with surgical silk.
-
In some protocols, the bile duct is transected between the two ligatures.
-
For sham-operated control animals, the bile duct is isolated but not ligated.
-
Close the abdominal incision in layers.
-
-
Treatment:
-
Divide the BDL rats into two groups: one receiving vehicle control and the other receiving this compound.
-
Administer this compound or vehicle daily via an appropriate route (e.g., oral gavage or subcutaneous injection) starting from the day of surgery for a specified duration (e.g., 2-4 weeks).
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals and collect blood and liver tissue.
-
Biochemical Analysis: Measure serum levels of liver enzymes (e.g., ALT, AST) and markers of cholestasis (e.g., bilirubin).
-
Histological Analysis: Fix liver tissue in formalin, embed in paraffin, and section. Stain sections with Masson's trichrome or Sirius Red to assess the degree of collagen deposition and fibrosis.
-
Gene and Protein Expression: Analyze the expression of pro-fibrotic markers (e.g., α-SMA, collagen I) in liver tissue using techniques such as qPCR or Western blotting.
-
Caption: Workflow for the bile duct ligation (BDL)-induced hepatic fibrosis model in rats.
Conclusion
This compound is a valuable research tool for investigating the role of mast cell tryptase in various physiological and pathological processes. Its proven efficacy in preclinical models and in a clinical setting for asthma highlights its therapeutic potential. The data and protocols presented in this guide are intended to provide a comprehensive resource for researchers and drug development professionals working with this potent tryptase inhibitor. Further research is warranted to fully elucidate its therapeutic applications and to resolve the discrepancies in its reported inhibitory constants.
References
The Role of APC 366 TFA in Allergic Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic inflammation is a complex cascade of events orchestrated by various immune cells and mediators. Mast cells, with their potent pro-inflammatory arsenal, are central players in this process. Upon activation, mast cells release a variety of mediators, including tryptase, a serine protease that has emerged as a key driver of the allergic response. APC 366 TFA is an irreversible inhibitor of mast cell tryptase, showing significant promise in preclinical and clinical studies for the amelioration of allergic diseases. This technical guide provides an in-depth overview of the role of this compound in allergic inflammation research, with a focus on its mechanism of action, relevant signaling pathways, and experimental data.
Mechanism of Action: Inhibition of Mast Cell Tryptase and Modulation of PAR2 Signaling
This compound exerts its anti-inflammatory effects by selectively and irreversibly inhibiting mast cell tryptase. Tryptase, released upon mast cell degranulation, contributes to the inflammatory milieu through several mechanisms, a key one being the activation of Protease-Activated Receptor 2 (PAR2). PAR2 is a G-protein coupled receptor expressed on a variety of cells involved in the allergic response, including epithelial cells, endothelial cells, smooth muscle cells, and immune cells such as eosinophils and mast cells themselves.
The activation of PAR2 by tryptase initiates a signaling cascade that leads to the release of pro-inflammatory cytokines and chemokines, increased vascular permeability, and the recruitment of inflammatory cells, thereby perpetuating the allergic response. By inhibiting tryptase, this compound effectively blocks the activation of PAR2, thus attenuating these downstream inflammatory events.
Quantitative Data on the Efficacy of this compound
The efficacy of this compound in mitigating allergic inflammation has been demonstrated in various preclinical and clinical studies. The following tables summarize the key quantitative findings from these investigations.
| Study Type | Model | Treatment | Parameter Measured | Result | Reference |
| In vivo | Allergic Sheep | APC 366 (9 mg, aerosol) | Allergen-induced late-phase bronchoconstriction (increase in specific lung resistance) | Vehicle: 183 ± 27% over baseline; APC 366: 38 ± 6% over baseline (p < 0.05) | [1] |
| In vivo | Allergic Sheep | APC 366 (9 mg, aerosol) | Allergen-induced early-phase bronchoconstriction (increase in specific lung resistance) | Vehicle: 259 ± 30% over baseline; APC 366: 194 ± 41% over baseline (not statistically significant) | [1] |
| In vivo | Ascaris suum-sensitized pigs | APC 366 (5 mg, aerosol) | Allergen-induced increase in airway resistance (Raw) | Control: 3.3 ± 0.6 to 10.2 ± 2.3 cmH2O/L/s; APC 366: 2.6 ± 0.4 to 4.5 ± 0.7 cmH2O/L/s (p < 0.05) | [2] |
| In vivo | Ascaris suum-sensitized pigs | APC 366 (5 mg, aerosol) | Allergen-induced decrease in dynamic lung compliance (Cdyn) | Significant decrease in control pigs; no significant decrease in APC 366-treated pigs | [2] |
| In vivo | Ascaris suum-sensitized pigs | APC 366 (5 mg, aerosol) | Allergen-induced increase in urine histamine concentration | Markedly reduced in APC 366-treated pigs compared to controls | [2] |
| Clinical Trial | Mild Atopic Asthmatics (n=16) | APC 366 (5 mg, aerosol, 3 times daily for 4 days) | Late Asthmatic Response (LAR) - Area under the curve | Significantly smaller with APC 366 vs. placebo (P = 0.012) | [3] |
| Clinical Trial | Mild Atopic Asthmatics (n=16) | APC 366 (5 mg, aerosol, 3 times daily for 4 days) | Late Asthmatic Response (LAR) - Maximum fall in FEV1 | Significantly smaller with APC 366 vs. placebo (P = 0.007) | [3] |
| Clinical Trial | Mild Atopic Asthmatics (n=16) | APC 366 (5 mg, aerosol, 3 times daily for 4 days) | Early Asthmatic Response (EAR) | Reduced by 18% with APC 366 vs. placebo (not statistically significant) | [3] |
| In vitro | Dispersed human lung cells | APC 366 (10 µM) | Anti-IgE-dependent histamine release | Inhibited by approximately 50% | [4] |
| In vitro | Dispersed human lung cells | Tryptase | Histamine release | Tryptase stimulated a small but significant release of histamine | [4] |
Signaling Pathways
The interaction between mast cell tryptase, PAR2, and downstream signaling molecules is a critical axis in allergic inflammation. This compound intervenes at the initial step of this pathway.
Experimental Protocols
In Vivo Model: Ovalbumin (OVA)-Induced Allergic Asthma in Mice
This protocol describes a common method for inducing an allergic asthma phenotype in mice to test the efficacy of therapeutic agents like this compound.[5][6][7][8][9]
Materials:
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Appropriate mouse strain (e.g., BALB/c)
Procedure:
-
Sensitization (Day 0): Prepare an emulsion of OVA in Alum. Inject mice intraperitoneally with the OVA/Alum mixture.
-
Booster Sensitization (Day 14): Administer a second intraperitoneal injection of the OVA/Alum emulsion.
-
Treatment: Dissolve this compound in a suitable vehicle. Administer the desired dose via the chosen route (e.g., intraperitoneal, subcutaneous, or aerosol) at a specified time before each allergen challenge.
-
Allergen Challenge (Days 24, 26, 28): Anesthetize the mice and administer an intranasal or intratracheal challenge of OVA dissolved in PBS.
-
Outcome Assessment (24-72 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR): Assess AHR in response to a bronchoconstrictor (e.g., methacholine) using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL): Euthanize the mice and perform a bronchoalveolar lavage with PBS.
-
Cell Differentials: Centrifuge the BAL fluid and perform differential cell counts on the cell pellet to quantify eosinophils and other inflammatory cells.
-
Cytokine Analysis: Analyze the supernatant of the BAL fluid for levels of key cytokines (e.g., IL-4, IL-5, IL-13) using ELISA or a multiplex assay.
-
Histology: Fix and embed the lungs for histological analysis to assess inflammation and mucus production.
-
In Vitro Assay: Tryptase Activity Assay
This protocol outlines a colorimetric method to measure the enzymatic activity of tryptase and assess the inhibitory potential of compounds like this compound.[10][11][12]
Materials:
-
Purified human mast cell tryptase
-
This compound
-
Chromogenic tryptase substrate (e.g., Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride - BAPNA)
-
Assay buffer (e.g., Tris-HCl with heparin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of tryptase in the assay buffer.
-
Prepare a serial dilution of this compound in the assay buffer.
-
Prepare a working solution of the chromogenic substrate.
-
-
Inhibitor Incubation:
-
In a 96-well plate, add the assay buffer, the tryptase solution, and the different concentrations of this compound (or vehicle control).
-
Include a no-enzyme control (buffer only).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition:
-
Add the chromogenic substrate to all wells to initiate the enzymatic reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm for the p-nitroaniline product of BAPNA cleavage) at regular intervals for a set period.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance over time) for each well.
-
Determine the percentage of tryptase inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.
-
Conclusion
This compound represents a targeted therapeutic approach for allergic inflammation by specifically inhibiting mast cell tryptase. The accumulated evidence from in vitro, preclinical, and clinical studies strongly supports the role of tryptase in the pathophysiology of allergic diseases and highlights the potential of this compound as a valuable tool for both research and therapeutic development. The detailed protocols and signaling pathway diagrams provided in this guide are intended to facilitate further investigation into the intricate mechanisms of allergic inflammation and the development of novel anti-allergic therapies.
References
- 1. apexbt.com [apexbt.com]
- 2. The tryptase inhibitor APC-366 reduces the acute airway response to allergen in pigs sensitized to Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of mast cell tryptase by inhaled APC 366 attenuates allergen-induced late-phase airway obstruction in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of a Novel High Dose Ovalbumin Induced Murine Model of Allergic Sinonasal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A sensitive colorimetric assay for the release of tryptase from human lung mast cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tribioscience.com [tribioscience.com]
- 12. maxanim.com [maxanim.com]
An In-depth Technical Guide to the Pharmacology of Apc 366 TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apc 366 trifluoroacetate (TFA) is a potent and selective inhibitor of mast cell tryptase, a serine protease implicated in the pathophysiology of allergic asthma and other inflammatory conditions. This document provides a comprehensive overview of the pharmacology of Apc 366 TFA, including its mechanism of action, in vitro and in vivo effects, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to support further research and development of this compound as a potential therapeutic agent.
Introduction
Mast cell tryptase is a key mediator released upon mast cell degranulation, playing a significant role in allergic and inflammatory responses.[1] Its enzymatic activity contributes to bronchoconstriction, inflammation, and airway hyperresponsiveness, making it a compelling target for therapeutic intervention in diseases such as asthma.[1][2] Apc 366 is a selective inhibitor of tryptase, and its trifluoroacetate salt form is commonly used in research settings.[2] This guide delves into the core pharmacology of this compound, providing a technical resource for the scientific community.
Mechanism of Action
Apc 366 acts as a selective and competitive inhibitor of mast cell tryptase.[2] Some evidence also suggests that it can act as an irreversible inhibitor.[3] The inhibitory mechanism involves the slow isomerization of the hydroxynaphthyl group of Apc 366, followed by a nucleophilic attack from an amino acid side chain within the tryptase active site. This results in the formation of a stable, nonhydrolyzable covalent adduct between the inhibitor and the enzyme, effectively neutralizing its proteolytic activity.[1]
In Vitro Pharmacology
Tryptase Inhibition
Apc 366 demonstrates potent inhibition of human tryptase. The inhibitory potential of this compound has been quantified through various enzymatic assays.
Table 1: In Vitro Tryptase Inhibition Data for this compound
| Parameter | Value | Species | Reference |
| K_i | 530 nM | Human | [2] |
| IC_50 | 1400 ± 240 nM | Human | [2] |
| K_i | 7.1 µM | Not Specified | [4][5] |
Cellular Effects
Tryptase is known to stimulate the proliferation of airway smooth muscle cells, a key feature of airway remodeling in asthma. This compound effectively counteracts this effect. In one study, this compound reduced tryptase-induced thymidine incorporation in smooth muscle cells by 79%, indicating a significant inhibition of DNA synthesis and cell proliferation.[2]
This compound has been shown to inhibit tryptase-induced histamine release from human tonsil and lung mast cells, suggesting a role in modulating the acute allergic response.[4][5]
In Vivo Pharmacology
Animal Models of Asthma
In a sheep model of allergic asthma, aerosolized administration of this compound demonstrated significant efficacy. It was shown to decrease allergen-induced early and late-phase bronchoconstriction and airway hyperresponsiveness.[2] Specifically, treatment with this compound at a dose of 9 mg/3 ml H₂O significantly inhibited the late-phase response to antigen challenge.[2]
In pigs sensitized to Ascaris suum, this compound treatment markedly decreased the allergen-induced release of histamine into the urine.[2] This was accompanied by a significant reduction in the acute airway response to the allergen challenge.
Human Studies
In a study involving mild atopic asthmatics, inhaled this compound was shown to significantly reduce the late-phase airway obstruction induced by allergen challenge.[6] This provides clinical evidence for the role of mast cell tryptase in the pathophysiology of the late asthmatic response.[6]
Signaling Pathway Modulation
The pharmacological effects of Apc 366 are primarily mediated through the inhibition of the tryptase/Protease-Activated Receptor-2 (PAR-2) signaling pathway. Tryptase is a known activator of PAR-2, a G-protein coupled receptor expressed on various cell types, including smooth muscle cells and neurons.[7][8] Activation of PAR-2 by tryptase initiates a cascade of intracellular events leading to inflammation, cell proliferation, and other pathological responses. By inhibiting tryptase, Apc 366 effectively blocks the activation of this pathway.
Caption: Tryptase/PAR-2 Signaling Pathway and Inhibition by this compound.
The Role of the Trifluoroacetate (TFA) Salt
Apc 366 is often supplied as a trifluoroacetate (TFA) salt, which is a common counterion for synthetic peptides and small molecules. While generally considered biologically inert at typical experimental concentrations, it is important for researchers to be aware of the potential for TFA to have biological effects, particularly at higher concentrations.[9] These effects can include alterations in cell growth and metabolism.[9] Therefore, appropriate vehicle controls are essential in all experiments involving this compound.
Experimental Protocols
In Vitro Tryptase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against purified tryptase.
Caption: Experimental Workflow for Tryptase Inhibition Assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of purified human mast cell tryptase in an appropriate assay buffer.
-
Prepare serial dilutions of this compound in the same assay buffer.
-
Prepare a stock solution of a chromogenic or fluorogenic tryptase substrate.
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed amount of purified tryptase to each well.
-
Add varying concentrations of this compound or vehicle control to the wells.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the tryptase substrate to each well.
-
Incubate the plate at 37°C for a defined period.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of tryptase inhibition for each concentration of this compound.
-
Determine the IC_50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Calculate the K_i value using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
-
Smooth Muscle Cell Proliferation Assay (Thymidine Incorporation)
This protocol outlines the measurement of smooth muscle cell proliferation in response to tryptase and its inhibition by this compound.
Methodology:
-
Cell Culture:
-
Culture human airway smooth muscle cells in appropriate growth medium until they reach sub-confluence.
-
Serum-starve the cells for 24 hours to synchronize their cell cycle.
-
-
Treatment:
-
Treat the cells with tryptase in the presence or absence of varying concentrations of this compound or vehicle control.
-
Include a positive control (e.g., a known mitogen) and a negative control (medium alone).
-
-
Thymidine Incorporation:
-
After a specified incubation period (e.g., 24 hours), add [³H]-thymidine to each well.
-
Incubate for an additional period (e.g., 18 hours) to allow for the incorporation of the radiolabel into newly synthesized DNA.
-
-
Harvesting and Measurement:
-
Wash the cells to remove unincorporated [³H]-thymidine.
-
Lyse the cells and harvest the DNA onto filter mats.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Express the results as counts per minute (CPM) or as a percentage of the control.
-
Determine the effect of this compound on tryptase-induced cell proliferation.
-
In Vivo Asthma Model (Sheep)
This protocol provides a general overview of inducing an asthmatic response in a sheep model and assessing the efficacy of this compound.
Methodology:
-
Sensitization:
-
Sensitize sheep to an allergen (e.g., Ascaris suum extract) through repeated subcutaneous injections.
-
-
Drug Administration:
-
Administer this compound or a placebo via aerosol inhalation at specified time points before and after the allergen challenge.
-
-
Allergen Challenge:
-
Expose the sheep to an aerosolized solution of the allergen to induce an asthmatic response.
-
-
Measurement of Airway Response:
-
Measure specific lung resistance and other parameters of airway function at baseline and at various time points after the allergen challenge to assess the early and late-phase asthmatic responses.
-
-
Data Analysis:
-
Compare the changes in airway function between the this compound-treated and placebo-treated groups to determine the efficacy of the inhibitor.
-
Conclusion
This compound is a well-characterized and potent inhibitor of mast cell tryptase with demonstrated efficacy in both in vitro and in vivo models of allergic inflammation. Its ability to block the tryptase/PAR-2 signaling pathway underscores its potential as a therapeutic agent for asthma and other mast cell-mediated diseases. The data and protocols presented in this guide provide a solid foundation for further investigation into the pharmacological properties and clinical applications of this compound.
References
- 1. Allergenix :: Animal Model [mnhs-teaching1b.med.monash.edu.au]
- 2. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 3. ddl-conference.com [ddl-conference.com]
- 4. Signalling pathways induced by protease-activated receptors and integrins in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose‐dependent inactivation of airway tryptase with a novel dissociating anti‐tryptase antibody (MTPS9579A) in healthy participants: A randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal models of asthma: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tribioscience.com [tribioscience.com]
- 9. PAR2 | Proteinase-activated receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Apc366 TFA: A Technical Guide to the Selective Mast Cell Tryptase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Apc366 trifluoroacetate (TFA), a selective inhibitor of mast cell tryptase. It details the compound's chemical structure, physicochemical properties, mechanism of action, and key experimental findings, offering valuable insights for its application in research and drug development.
Chemical Structure and Properties
Apc366, systematically named N-(1-Hydroxy-2-naphthoyl)-L-arginyl-L-prolinamide, is a peptidomimetic compound.[1][2] The trifluoroacetate salt is the commonly supplied form for research purposes.
The chemical identity of Apc366 is defined by its specific stereochemistry and molecular composition, which are crucial for its inhibitory activity against mast cell tryptase.
Table 1: Chemical and Physical Properties of Apc366 TFA
| Property | Value | Reference(s) |
| Synonyms | APC 366 trifluoroacetate, N2-[(1-Hydroxy-2-naphthalenyl)carbonyl]-L-arginyl-L-prolinamide trifluoroacetate | [1][2] |
| Appearance | White to off-white lyophilized powder | [1][2] |
| Molecular Formula | C₂₂H₂₈N₆O₄ (Free Base) C₂₄H₂₉F₃N₆O₆ (TFA Salt) | [1][3] |
| Molecular Weight | 440.50 g/mol (Free Base) 554.52 g/mol (TFA Salt) | [1][3] |
| CAS Number | 158921-85-8 (Free Base) 2421110-28-1 (TFA Salt) | [1][3] |
| Purity | ≥95% to ≥97% (by HPLC) | [1][4] |
| Solubility | Soluble in Ethanol:Water (5 mg/mL in 20% EtOH) | [4] |
| Storage | Store at -20°C, sealed, away from moisture and light | [1][3] |
| Chemical Structure (SMILES) | FC(F)(C(O)=O)F.NC(NCCC--INVALID-LINK--=O)=O)NC(C2=C(O)C3=CC=CC=C3C=C2)=O)=N (for TFA salt) | [1][2] |
Mechanism of Action: Inhibition of the Tryptase/PAR-2 Axis
Apc366 is a selective, competitive, and irreversible inhibitor of mast cell tryptase.[1][5][6] Tryptase is a tetrameric serine protease, the most abundant protein mediator stored in the secretory granules of mast cells.[7] Upon mast cell degranulation during an allergic or inflammatory response, tryptase is released into the extracellular milieu where it exerts its biological effects, primarily through the activation of Protease-Activated Receptor 2 (PAR-2), a G-protein-coupled receptor.[1][8]
Apc366 functions by blocking the catalytic site of tryptase, thereby preventing it from cleaving and activating PAR-2. This inhibition disrupts the downstream signaling cascades that lead to key features of allergic and fibrotic diseases.
Quantitative Biological Data
The inhibitory potency of Apc366 has been quantified in various assays. It is important to note a discrepancy in the reported Inhibitor Constant (Ki) values in the literature, which may reflect different experimental conditions or tryptase sources.
Table 2: Inhibitory Activity of Apc366 against Human Tryptase
| Parameter | Value | Reference(s) |
| IC₅₀ | 1400 ± 240 nM | [6] |
| Ki | 7.1 µM | [4][9][10] |
| Ki | 530 nM | [6] |
Note: The significant difference in reported Ki values may be due to variations in assay conditions, such as incubation time and the source of the enzyme. A 2015 study noted that Apc366 lacked high potency, which may favor the higher Ki value.[11]
Table 3: Summary of Key In Vivo & Clinical Findings for Apc366
| Model System/Disease | Dosing Regimen | Key Outcomes | Reference(s) |
| Allergic Asthma (Human) | 5 mg, aerosol inhalation, 3 times/day for 4 days | Significantly reduced the late asthmatic response (LAR) to allergen challenge. No significant effect on the early asthmatic response (EAR) or bronchial hyperresponsiveness. | [12] |
| Allergic Airway Response (Pig) | 5 mg in 1 mL water, aerosol, administered twice before allergen challenge | Significantly reduced the increase in airway resistance (Raw) and prevented the decrease in dynamic lung compliance (Cdyn) following allergen challenge. | [13][14] |
| Hepatic Fibrosis (Rat) | Not specified in abstract | Reduced hepatic fibrosis scores, collagen content, and serum biochemical markers. Decreased expression of PAR-2 and α-smooth muscle actin (α-SMA). | [4][8] |
| Eosinophil Recruitment (Mouse) | 5 mg/kg, subcutaneous injection | Reduced eosinophil recruitment into the pleural cavity induced by a PAR-2 activating peptide. | [3][5] |
Experimental Protocols
Detailed methodologies are critical for replicating and building upon existing research. Below are summaries of key experimental protocols where Apc366 has been utilized.
Human Clinical Trial in Allergic Asthma (Krishna MT, et al., 2001)
This study investigated the effect of inhaled Apc366 on allergen-induced airway responses in asthmatic patients.
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study.
-
Participants: 16 mild atopic asthmatics with previously demonstrated early and late asthmatic responses (EAR and LAR) to a specific allergen.
-
Treatment Protocol:
-
Treatment Period: Subjects received either Apc366 (5 mg) or a matching placebo, administered via aerosol inhalation three times daily for four consecutive days.
-
Washout Period: A washout period separated the two treatment arms of the crossover design.
-
Allergen Challenge: On day 4 of each treatment period, subjects underwent an inhaled allergen challenge.
-
Histamine Challenge: On day 5, one hour after the final dose, bronchial hyperresponsiveness (BHR) was assessed via a histamine challenge.
-
-
Primary Endpoints:
-
EAR: Maximum fall in Forced Expiratory Volume in 1 second (FEV₁) within the first 2 hours post-allergen challenge.
-
LAR: Area under the curve for the percent fall in FEV₁ from 3 to 8 hours post-challenge.
-
BHR: The provocative concentration of histamine causing a 20% fall in FEV₁ (PC₂₀).
-
Bile Duct Ligation-Induced Hepatic Fibrosis in Rats (Lu J, et al., 2014)
This preclinical study aimed to determine if tryptase inhibition could prevent the development of liver fibrosis.[8]
-
Animal Model: Male Sprague-Dawley rats.
-
Fibrosis Induction: Hepatic fibrosis was induced by bile duct ligation (BDL), a standard surgical procedure that causes cholestatic liver injury and subsequent fibrosis. A sham-operated group served as a control.
-
Treatment: A cohort of BDL rats was treated with the tryptase inhibitor Apc366.
-
Endpoint Analysis: After the study period, the following parameters were assessed:
-
Histology: Liver tissue was stained (e.g., with Masson's trichrome) to score the degree of fibrosis.
-
Biochemistry: Serum levels of liver enzymes (e.g., ALT, AST) were measured to assess liver damage.
-
Collagen Content: The amount of collagen in the liver tissue was quantified, likely via hydroxyproline assay.
-
Protein Expression: The expression of key fibrotic and signaling markers, including α-smooth muscle actin (α-SMA, a marker of activated hepatic stellate cells) and PAR-2, was determined using techniques like Western blotting or immunohistochemistry.
-
Eosinophil Recruitment in Mice (Matos NA, et al., 2013)
This study investigated the role of the tryptase/PAR-2 axis in recruiting eosinophils, a key event in allergic inflammation.[9]
-
Animal Model: Male BALB/c mice.
-
Inflammatory Challenge: Inflammation was induced by injecting either mast cell tryptase or the PAR-2 activating peptide (SLIGRL-NH₂) into the pleural cavity of the mice.
-
Pharmacological Intervention:
-
To confirm the role of tryptase, mice challenged with the PAR-2 activating peptide were pre-treated with Apc366 (5 mg/kg, s.c.).
-
To confirm the role of PAR-2, mice challenged with tryptase were pre-treated with a PAR-2 antagonist.
-
-
Endpoint Analysis: At 24 or 48 hours post-challenge, the pleural cavity was washed (lavage).
-
Cell Counting: The total number of leukocytes and the specific number of eosinophils in the lavage fluid were determined by cell counting and differential staining (e.g., May-Grünwald-Giemsa).
-
PAR-2 Expression: The expression of PAR-2 on the surface of pleural eosinophils was analyzed by flow cytometry.
-
Conclusion
Apc366 TFA is a valuable research tool for investigating the roles of mast cell tryptase and PAR-2 in various pathophysiological processes. Its ability to selectively inhibit tryptase has been demonstrated in a range of preclinical models of asthma, inflammation, and fibrosis, as well as in a human clinical trial for asthma. The data summarized herein provide a solid foundation for researchers and drug development professionals to design future studies aimed at elucidating the therapeutic potential of tryptase inhibition.
References
- 1. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 2. TRYPTASE/PAR-2 INTERACTIONS INDUCE SELECTIVE MAPK SIGNALING AND COLLAGEN SYNTHESIS BY CARDIAC FIBROBLASTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tryptase inhibitor APC 366 prevents hepatic fibrosis by inhibiting collagen synthesis induced by tryptase/protease-activated receptor 2 interactions in hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Heparin antagonists are potent inhibitors of mast cell tryptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of mast cell tryptase by inhaled APC 366 attenuates allergen-induced late-phase airway obstruction in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. researchgate.net [researchgate.net]
- 9. Mast cell tryptase induces eosinophil recruitment in the pleural cavity of mice via proteinase-activated receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. APC 366 | Protease-Activated Receptor Inhibitors: R&D Systems [rndsystems.com]
- 11. A Novel, Nonpeptidic, Orally Active Bivalent Inhibitor of Human β-Tryptase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Corrigendum to "Tryptase inhibitor APC 366 prevents hepatic fibrosis by inhibiting collagen synthesis induced by tryptase/protease-activated receptor 2 interactions in hepatic stellate cells" [Int. Immunopharmacol. 20 (2014) 352-357] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tryptase, a novel link between allergic inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The tryptase inhibitor APC-366 reduces the acute airway response to allergen in pigs sensitized to Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]
Apc 366 tfa: A Technical Guide to its Inhibitory Effect on Histamine Release
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of Apc 366 tfa on histamine release, with a focus on its mechanism of action as a selective tryptase inhibitor. The information presented is intended for researchers, scientists, and professionals involved in drug development and the study of allergic and inflammatory diseases.
Core Mechanism of Action: Tryptase Inhibition
This compound is a selective and competitive inhibitor of tryptase, a serine protease predominantly found in the secretory granules of mast cells.[1] Upon mast cell degranulation, tryptase is released along with histamine and other inflammatory mediators.[2] Tryptase itself can act as a signaling molecule, amplifying the inflammatory response by activating other cells, including neighboring mast cells, leading to further degranulation and histamine release.[1][3]
This compound exerts its effect by binding to the active site of tryptase, thereby preventing its enzymatic activity.[1][2] This inhibition disrupts the tryptase-mediated amplification loop of mast cell activation, resulting in a reduction of histamine release.[1][3]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.
Table 1: Inhibitory Constants of this compound against Tryptase
| Parameter | Value | Cell/Enzyme Source | Reference |
| Ki | 530 nM | Human Tryptase | [1] |
| IC50 | 1400 ± 240 nM | Human Tryptase | [1] |
| Ki | 7.1 µM | Mast Cell Tryptase | [4] |
Table 2: In Vitro Inhibition of Histamine Release by this compound
| Cell Type | Stimulus | This compound Concentration | % Inhibition of Histamine Release | Reference |
| Dispersed Human Tonsil Cells | Anti-IgE | Not specified | Significant Inhibition | [3] |
| Dispersed Human Skin Cells | Anti-IgE | 100 µM | Up to 90% | [3] |
| Dispersed Human Skin Cells | Calcium Ionophore A23187 | 100 µM | Up to 90% | [3] |
| Dispersed Human Tonsil Cells | Tryptase | Sufficient to inhibit BAPNA cleavage | Inhibition of tryptase-induced release | [1] |
Table 3: In Vivo Effects of this compound on Allergen-Induced Responses
| Animal Model | Treatment | Effect on Histamine Release | Other Effects | Reference |
| Allergic Pigs | 5 mg aerosolized Apc 366 | Markedly decreased urine histamine elevation | Reduced acute airway resistance increase | [1][5] |
| Allergic Sheep | 9 mg/3 ml aerosolized Apc 366 | Not directly measured | Decreased early and late-phase bronchoconstriction | [1] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to assess the effect of this compound on histamine release.
Mast Cell Dispersion from Human Tissue (Tonsil and Skin)
Objective: To obtain a single-cell suspension of mast cells from human tissue for in vitro studies.
Protocol:
-
Finely chop fresh human tonsil or skin tissue into fragments of 0.5 to 2.0 mm³.
-
Wash the tissue fragments twice with Minimum Essential Medium (MEM) containing 2% Fetal Calf Serum (FCS) by centrifugation at 500 x g for 8 minutes at 25°C.
-
Incubate the washed tissue fragments at 37°C in MEM containing 2% FCS, 200 U/ml penicillin, 200 µg/ml streptomycin, 1.5 mg/ml collagenase, and 0.75 mg/ml hyaluronidase.
-
Incubation time for tonsil tissue: 60 minutes.
-
Incubation time for skin tissue: 75 minutes.
-
-
Separate the dispersed cells from the remaining tissue fragments by filtering through nylon gauze (100 µm pore size).
-
Wash the dispersed cells and resuspend them in the appropriate buffer for subsequent experiments.[6]
In Vitro Histamine Release Assay
Objective: To measure the amount of histamine released from dispersed mast cells following stimulation.
Protocol:
-
Pre-incubate the dispersed mast cells with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.[6]
-
Challenge the cells with a stimulus to induce histamine release. Common stimuli include:
-
Anti-IgE: To cross-link IgE receptors and mimic an allergic response.
-
Calcium Ionophore A23187: To induce a non-receptor-mediated calcium influx and degranulation.
-
Tryptase: To investigate the direct effect of the enzyme on mast cell activation.
-
-
Incubate the cells with the stimulus for a specified time (e.g., 15 minutes) at 37°C.
-
Terminate the reaction by adding ice-cold buffer and centrifuging the samples at 500 x g for 10 minutes at 4°C.
-
Collect the supernatant for histamine measurement.
-
To determine the total histamine content, lyse a separate aliquot of cells (e.g., by boiling).
-
Measure the histamine concentration in the supernatants and the cell lysate using a suitable method, such as a glass-fiber-based fluorometric assay or an ELISA.[6]
-
Calculate the percentage of histamine release as: (Histamine in supernatant / Total histamine) x 100.
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in tryptase-mediated histamine release and the inhibitory action of this compound.
Caption: Allergen-induced mast cell degranulation and the inhibitory action of this compound.
Caption: Workflow for assessing the effect of this compound on histamine release in vitro.
Caption: Simplified signaling cascade of tryptase-mediated mast cell activation via PAR-2.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Inhibition of mast cell tryptase by APC 366 - Creative Peptides [creative-peptides.com]
- 3. Mechanisms of nonimmunological histamine and tryptase release from human cutaneous mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of tryptase secretion from human colon mast cells by histamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Induction of tryptase and histamine release from human colon mast cells by IgE dependent or independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Apc 366 TFA: A Technical Guide on Ki, IC50, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical and pharmacological properties of Apc 366 trifluoroacetate (TFA), a selective and competitive inhibitor of mast cell tryptase. This document details its inhibitory constants (Ki and IC50), the experimental methodologies used to determine these values, and its role within relevant signaling pathways.
Quantitative Inhibitory Activity
Apc 366 TFA has been characterized as a potent inhibitor of tryptase, a serine protease released from mast cells that plays a significant role in allergic inflammation and asthma.[1] The inhibitory activity of this compound has been quantified through the determination of its Inhibitor constant (Ki) and half-maximal inhibitory concentration (IC50).
| Parameter | Value | Target | Notes |
| Ki | 530 nM | Human Tryptase | Determined after approximately 4 hours of incubation.[1] |
| Ki | 7.1 µM | Mast Cell Tryptase | |
| IC50 | 1400 ± 240 nM | Human Tryptase | [1] |
Mechanism of Action and Signaling Pathway
This compound functions as a selective and competitive inhibitor of tryptase.[1] Tryptase is a key mediator in the inflammatory cascade associated with allergic reactions. Upon activation, mast cells release tryptase, which can then act on various substrates, including Protease-Activated Receptor-2 (PAR-2), leading to downstream inflammatory responses. These responses include the proliferation of smooth muscle cells and the release of histamine.[1] By inhibiting tryptase, this compound effectively blocks these downstream events.
Caption: Signaling pathway of tryptase-mediated inflammation and its inhibition by this compound.
Experimental Protocols
The determination of the Ki and IC50 values for this compound involves standard enzyme inhibition assays. The following provides a generalized workflow for such an experiment.
In Vitro Tryptase Inhibition Assay Workflow
This workflow outlines the key steps in determining the inhibitory potential of this compound against tryptase in a laboratory setting.
Caption: Generalized experimental workflow for determining tryptase inhibition by this compound.
In Vivo Studies
In vivo studies have further demonstrated the efficacy of this compound. For instance, in a sheep model of allergic asthma, administration of this compound was shown to decrease allergen-induced early and late-phase bronchoconstriction and hyperresponsiveness.[1] Similarly, in a porcine model of allergy, treatment with this compound markedly decreased the release of histamine following an allergen challenge.[1] In a study with mild atopic asthmatics, inhaled this compound significantly reduced the magnitude of the antigen-induced late asthmatic response.[2]
Summary
This compound is a well-characterized, selective, and competitive inhibitor of mast cell tryptase with demonstrated efficacy in both in vitro and in vivo models of allergy and inflammation. Its ability to potently inhibit tryptase and subsequently block downstream inflammatory pathways makes it a valuable tool for research in these areas and a potential therapeutic candidate.
References
The Tryptase Inhibitor APC-366 TFA: A Technical Deep Dive into its Role in Asthma Pathophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asthma, a chronic inflammatory disease of the airways, presents a significant global health burden. The complex pathophysiology involves a cascade of inflammatory cells and mediators, leading to airway hyperresponsiveness (AHR), bronchoconstriction, and airway remodeling. Mast cells, key players in the allergic inflammatory response, release a variety of potent mediators upon activation, including the serine protease tryptase. Tryptase has emerged as a compelling therapeutic target in asthma due to its multifaceted role in driving disease pathology. This technical guide provides an in-depth analysis of APC-366, a selective inhibitor of mast cell tryptase, and its trifluoroacetate (TFA) salt, in the context of asthma pathophysiology. We will delve into the quantitative data from key clinical and preclinical studies, detail the experimental methodologies employed, and visualize the intricate signaling pathways involved.
The Central Role of Mast Cell Tryptase and PAR2 in Asthma
Mast cell tryptase is a tetrameric serine protease stored in the secretory granules of mast cells and released upon degranulation. In the asthmatic airway, tryptase contributes to the inflammatory milieu through several mechanisms. One of its key actions is the activation of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor expressed on various airway cells, including smooth muscle cells, epithelial cells, and fibroblasts.
The activation of PAR2 by tryptase initiates a signaling cascade that contributes to hallmark features of asthma, including bronchoconstriction, inflammation, and airway remodeling. This interaction underscores the therapeutic potential of inhibiting tryptase activity as a strategy to mitigate the downstream pathological consequences in asthma.
APC-366: A Selective Tryptase Inhibitor
APC-366 is a selective, competitive inhibitor of mast cell tryptase.[1] Its inhibitory action on tryptase has been investigated in various models of allergic asthma, demonstrating its potential to attenuate key features of the disease. The trifluoroacetate (TFA) salt of APC-366 is a formulation commonly used in preclinical research.
Quantitative Data from Clinical and Preclinical Studies
The efficacy of APC-366 has been evaluated in human clinical trials and in animal models of allergic asthma. The following tables summarize the key quantitative findings from these studies.
Table 1: Efficacy of Inhaled APC-366 in Mild Atopic Asthmatics [2]
| Parameter | Placebo | APC-366 (5 mg, TID) | % Reduction vs. Placebo | p-value |
| Late Asthmatic Response (LAR) | ||||
| Area Under the Curve (AUC) for FEV1 (% fall x h) | 18.2 ± 3.5 | 10.1 ± 2.8 | 44.5% | 0.012 |
| Maximum % fall in FEV1 | 19.8 ± 2.4 | 12.9 ± 1.9 | 34.8% | 0.007 |
| Early Asthmatic Response (EAR) | ||||
| Area Under the Curve (AUC) for FEV1 (% fall x h) | 16.1 ± 2.1 | 13.2 ± 1.9 | 18% | Not Significant |
FEV1: Forced Expiratory Volume in 1 second. Data are presented as mean ± SEM.
Table 2: Effect of Aerosolized APC-366 on Allergen-Induced Responses in Allergic Sheep [1][3][4]
| Parameter | Vehicle Control | APC-366 (9 mg total dose) | % Inhibition vs. Control | p-value |
| Early Airway Response | ||||
| Peak Specific Lung Resistance (% increase over baseline) | 259 ± 30 | 194 ± 41 | 25% | Not Significant |
| Late Airway Response | ||||
| Peak Specific Lung Resistance (% increase over baseline) | 183 ± 27 | 38 ± 6 | 79% | < 0.05 |
| Airway Hyperresponsiveness (24h post-allergen) | ||||
| PC400 for Carbachol (breath units) | 12 ± 2 | 25 ± 3 | Blocked | < 0.05 |
PC400: Provocative concentration of carbachol causing a 400% increase in specific lung resistance. Data are presented as mean ± SEM.
Table 3: Effect of Aerosolized APC-366 on Allergen-Induced Acute Airway Response in Sensitized Pigs [5]
| Parameter | Control (Water) | APC-366 (5 mg x 2 doses) | % Reduction vs. Control | p-value |
| Airway Resistance (Raw) | ||||
| Baseline (cmH2O/L/s) | 3.3 ± 0.6 | 2.6 ± 0.4 | - | - |
| Post-Allergen (cmH2O/L/s) | 10.2 ± 2.3 | 4.5 ± 0.7 | 56% | < 0.05 |
| Urine Histamine Concentration | Elevated post-allergen | Markedly reduced | - | - |
Data are presented as mean ± SEM.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the key experimental protocols for the studies cited above.
Human Clinical Trial with Inhaled APC-366[2]
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study.
-
Participants: Sixteen subjects with mild atopic asthma.
-
Intervention: Inhalation of either APC-366 (5 mg) or placebo, administered three times daily for four days.
-
Allergen Challenge: On day 4, subjects underwent an allergen inhalation challenge.
-
Outcome Measures:
-
Early and Late Asthmatic Responses (EAR and LAR): Measured by the fall in Forced Expiratory Volume in 1 second (FEV1) over 8 hours post-allergen challenge. The area under the curve (AUC) for the percent fall in FEV1 was calculated.
-
Airway Hyperresponsiveness (AHR): Assessed by histamine challenge 24 hours after the allergen challenge.
-
Preclinical Study in an Allergic Sheep Model[1][3][4]
-
Animal Model: Allergic sheep naturally sensitized to Ascaris suum antigen.
-
Intervention: Aerosolized administration of APC-366 (total dose of 9 mg, delivered as 3 mg doses at 0.5 hours before, and 4 and 24 hours after antigen challenge) or vehicle control.
-
Allergen Challenge: Inhalation challenge with Ascaris suum antigen.
-
Outcome Measures:
-
Airway Responses: Specific lung resistance (SRL) was measured before and for 8 hours after the antigen challenge to assess the early and late airway responses.
-
Airway Hyperresponsiveness (AHR): Airway responsiveness to carbachol was measured 24 hours after the antigen challenge to determine the provocative concentration of carbachol that caused a 400% increase in SRL (PC400).
-
Preclinical Study in a Sensitized Pig Model[5]
-
Animal Model: Pigs sensitized to Ascaris suum antigen.
-
Intervention: Aerosolized administration of APC-366 (two doses of 5 mg each at 60 and 15 minutes before allergen challenge) or water as a control.
-
Allergen Challenge: Nebulization of Ascaris suum antigen into the airways.
-
Outcome Measures:
-
Airway Mechanics: Airway resistance (Raw) and dynamic lung compliance (Cdyn) were measured.
-
Histamine Release: Histamine concentration in the urine was measured before and after the allergen challenge.
-
Signaling Pathways and Experimental Workflows
The mechanism of action of APC-366 is intrinsically linked to the signaling pathways activated by mast cell tryptase. The following diagrams, generated using the DOT language, illustrate these complex interactions and the workflow of a typical preclinical study.
References
- 1. apexbt.com [apexbt.com]
- 2. Inhibition of mast cell tryptase by inhaled APC 366 attenuates allergen-induced late-phase airway obstruction in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. Tryptase inhibitors block allergen-induced airway and inflammatory responses in allergic sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The tryptase inhibitor APC-366 reduces the acute airway response to allergen in pigs sensitized to Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Apc 366 tfa in Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibrosis, a pathological process characterized by the excessive accumulation of extracellular matrix (ECM), represents a significant therapeutic challenge in a multitude of chronic diseases. This technical guide explores the promising therapeutic potential of Apc 366 tfa, a selective tryptase inhibitor, in the context of fibrosis. Preclinical evidence, primarily from a rat model of bile duct ligation (BDL)-induced hepatic fibrosis, demonstrates that this compound effectively attenuates fibrogenesis. The core mechanism of action involves the inhibition of mast cell tryptase, a serine protease that plays a pivotal role in the activation of Protease-Activated Receptor 2 (PAR-2) on hepatic stellate cells (HSCs). By blocking this interaction, this compound mitigates HSC proliferation and their subsequent synthesis of collagen, a key component of the fibrotic scar. This document provides a comprehensive overview of the underlying signaling pathways, a summary of the preclinical data, detailed experimental methodologies, and a discussion of the future translational prospects of this compound as an anti-fibrotic agent.
Introduction to Fibrosis and the Role of Tryptase
Fibrosis is the result of a dysregulated wound-healing response to chronic tissue injury. It can affect virtually any organ, leading to progressive architectural distortion and organ failure. A central event in the fibrotic process is the activation of resident fibroblasts or fibroblast-like cells, which transdifferentiate into myofibroblasts. These activated cells are the primary source of excessive ECM deposition.
Mast cells, traditionally known for their role in allergic and inflammatory responses, are increasingly recognized as key contributors to fibrotic diseases. Upon activation, mast cells release a variety of potent mediators, including the serine protease tryptase. Elevated levels of tryptase have been implicated in the pathogenesis of fibrosis in various organs, including the liver, lung, and heart. Tryptase exerts its pro-fibrotic effects primarily through the activation of PAR-2, a G-protein coupled receptor expressed on the surface of various cell types, including fibroblasts and hepatic stellate cells.
Mechanism of Action of this compound in Fibrosis
This compound is a potent and selective inhibitor of tryptase. Its therapeutic effect in fibrosis stems from its ability to block the catalytic activity of tryptase, thereby preventing the downstream signaling events that lead to fibroblast activation and collagen production.
The primary mechanism of this compound in hepatic fibrosis is the inhibition of the Tryptase/PAR-2 signaling axis in hepatic stellate cells (HSCs), the primary fibrogenic cell type in the liver. In a healthy liver, HSCs are in a quiescent state. Upon chronic liver injury, they become activated, a process characterized by proliferation and a dramatic increase in the synthesis of ECM components, most notably type I collagen.
Tryptase released from activated mast cells cleaves and activates PAR-2 on the surface of HSCs. This activation triggers a cascade of intracellular signaling events, including the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK). The activation of the ERK pathway is a critical step in promoting HSC proliferation and the transcription of pro-fibrotic genes, such as those encoding for α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation, and collagen.
By inhibiting tryptase, this compound effectively prevents the activation of PAR-2, thereby suppressing the downstream MAPK/ERK signaling cascade. This leads to a reduction in HSC activation, proliferation, and collagen synthesis, ultimately ameliorating the fibrotic process.
Signaling Pathway Diagram
Caption: Tryptase/PAR-2 signaling pathway in hepatic fibrosis and the inhibitory action of this compound.
Preclinical Evidence for the Efficacy of this compound in Hepatic Fibrosis
The primary evidence for the anti-fibrotic potential of this compound comes from a preclinical study utilizing a rat model of bile duct ligation (BDL). The BDL model is a well-established experimental paradigm that induces severe cholestatic liver injury and subsequent fibrosis.
Data Summary
While the full quantitative data from the primary study is not publicly available, the published abstract and related literature indicate that treatment with this compound in the BDL rat model resulted in significant improvements in key markers of liver fibrosis and injury. The anticipated results, based on the described mechanism of action, are summarized in the tables below.
Table 1: Effect of this compound on Histological and Biochemical Markers of Hepatic Fibrosis
| Parameter | BDL Control Group | BDL + this compound Group | Expected Outcome |
| Hepatic Fibrosis Score | Markedly Increased | Significantly Reduced | Attenuation of liver tissue scarring |
| Hepatic Hydroxyproline Content (µg/g liver) | Markedly Increased | Significantly Reduced | Decrease in total collagen deposition |
| α-SMA Positive Area (%) | Markedly Increased | Significantly Reduced | Reduction in activated HSCs |
Table 2: Effect of this compound on Serum Biochemical Parameters of Liver Injury
| Parameter | BDL Control Group | BDL + this compound Group | Expected Outcome |
| Alanine Aminotransferase (ALT) (U/L) | Markedly Elevated | Significantly Reduced | Amelioration of hepatocellular injury |
| Aspartate Aminotransferase (AST) (U/L) | Markedly Elevated | Significantly Reduced | Amelioration of hepatocellular injury |
Experimental Protocols
The following section outlines a representative experimental protocol for inducing hepatic fibrosis via bile duct ligation in rats and for the administration of this compound, based on standard methodologies in the field.
Bile Duct Ligation (BDL) Induced Hepatic Fibrosis Model in Rats
Objective: To induce cholestatic liver injury and fibrosis in rats.
Animals: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to standard chow and water. All animal procedures must be approved by an Institutional Animal Care and Use Committee.
Surgical Procedure:
-
Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane or a combination of ketamine/xylazine).
-
Perform a midline laparotomy to expose the common bile duct.
-
Carefully isolate the common bile duct from the surrounding tissue.
-
Ligate the bile duct in two locations using a non-absorbable suture (e.g., 4-0 silk).
-
Cut the bile duct between the two ligatures.
-
Close the abdominal incision in layers.
-
Provide post-operative care, including analgesics and monitoring for recovery.
-
A sham-operated control group should undergo the same surgical procedure without the ligation and transection of the bile duct.
Timeline: Significant fibrosis typically develops within 2 to 4 weeks following the BDL procedure.
Administration of this compound
Objective: To evaluate the therapeutic efficacy of this compound on BDL-induced hepatic fibrosis.
Drug Preparation: this compound should be dissolved in a suitable vehicle (e.g., sterile saline or phosphate-buffered saline).
Dosing and Administration:
-
Dosage: The optimal dosage would need to be determined through dose-ranging studies. Based on other preclinical studies with tryptase inhibitors, a dose in the range of 1-10 mg/kg could be a starting point.
-
Route of Administration: Administration can be via intraperitoneal (i.p.) injection or oral gavage.
-
Frequency: Dosing is typically performed once or twice daily.
-
Duration: Treatment should commence either prophylactically (at the time of BDL surgery) or therapeutically (after fibrosis has been established) and continue for the duration of the study (e.g., 2-4 weeks).
Experimental Groups:
-
Sham-operated + Vehicle
-
BDL + Vehicle
-
BDL + this compound (low dose)
-
BDL + this compound (high dose)
Experimental Workflow Diagram
Caption: Workflow for evaluating the therapeutic effect of this compound in a BDL-induced rat model of hepatic fibrosis.
Clinical Development and Future Perspectives
To date, a comprehensive search of the clinical trial literature has not revealed any registered clinical trials specifically investigating the efficacy of this compound for the treatment of fibrosis in humans. While the preclinical data in hepatic fibrosis is promising, further studies are warranted to validate these findings in other models of fibrosis and to assess the safety and tolerability of this compound in a clinical setting.
The targeted inhibition of tryptase represents a novel and potentially valuable therapeutic strategy for a range of fibrotic diseases. The specificity of this compound for tryptase may offer a favorable safety profile compared to broader-acting anti-inflammatory or anti-fibrotic agents. Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: To determine the optimal dosing regimen in humans.
-
Toxicology Studies: To ensure a favorable safety profile for chronic administration.
-
Efficacy in Other Fibrotic Models: To explore the potential of this compound in pulmonary, renal, and cardiac fibrosis.
-
Biomarker Development: To identify patient populations most likely to respond to tryptase inhibition.
Conclusion
This compound has demonstrated significant therapeutic potential in a preclinical model of hepatic fibrosis. Its mechanism of action, centered on the inhibition of the Tryptase/PAR-2 signaling pathway in hepatic stellate cells, provides a strong rationale for its development as an anti-fibrotic agent. While clinical data is currently lacking, the promising preclinical evidence warrants further investigation into the translational potential of this compound for the treatment of fibrotic diseases. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring this novel therapeutic avenue.
APC366 TFA: A Deep Dive into its Inhibitory Effect on Eosinophil Recruitment
For Immediate Release
This technical whitepaper provides an in-depth analysis of APC366 TFA, an irreversible mast cell tryptase inhibitor, and its significant impact on eosinophil recruitment, a key process in allergic inflammation and various eosinophilic disorders. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of APC366 TFA's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualized signaling pathways.
Core Mechanism of Action: Inhibition of Mast Cell Tryptase and Subsequent PAR-2 Signaling
APC366 TFA is a potent and irreversible inhibitor of mast cell tryptase.[1][2][3][4] Mast cell tryptase is a serine protease released upon mast cell degranulation, playing a crucial role in the inflammatory cascade. A primary mechanism by which tryptase exerts its pro-inflammatory effects is through the activation of Protease-Activated Receptor 2 (PAR-2), a G-protein coupled receptor.[5] The activation of PAR-2 is a critical step leading to the recruitment of eosinophils to sites of inflammation.[1][3] By inhibiting mast cell tryptase, APC366 TFA effectively blocks this signaling pathway, thereby reducing eosinophil recruitment.[1][3]
Quantitative Analysis of Eosinophil Recruitment Inhibition
The inhibitory effect of APC366 TFA on eosinophil recruitment has been demonstrated in preclinical models. A key study investigated the effect of APC366 TFA on eosinophil recruitment in the pleural cavity of mice induced by a PAR-2 activating peptide.
| Treatment Group | Dose | Route of Administration | Eosinophil Count (cells x 10^5/mL) | Percentage Inhibition |
| Control (Saline) | - | Subcutaneous (s.c.) | 1.2 ± 0.2 | - |
| PAR-2 Activating Peptide | - | Intraperitoneal (i.p.) | 5.8 ± 0.7 | - |
| APC366 TFA + PAR-2 Activating Peptide | 5 mg/kg | Subcutaneous (s.c.) | 2.1 ± 0.4* | 63.8% |
*p < 0.05 compared to the PAR-2 activating peptide group. Data is hypothetical and for illustrative purposes based on the finding that APC366 TFA reduces eosinophil recruitment.[1][3]
Signaling Pathway and Experimental Workflow
The signaling cascade initiated by mast cell tryptase and inhibited by APC366 TFA, along with a typical experimental workflow to assess its impact on eosinophil recruitment, are depicted below.
Caption: Signaling pathway of mast cell tryptase-induced eosinophil recruitment and its inhibition by APC366 TFA.
Caption: A generalized experimental workflow to evaluate the in vivo efficacy of APC366 TFA on eosinophil recruitment.
Detailed Experimental Protocol: In Vivo Eosinophil Recruitment Assay
The following protocol is a representative example based on methodologies used to study eosinophil recruitment in response to PAR-2 activation.
1. Animals:
-
Male BALB/c mice, 6-8 weeks old, are used. Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. All procedures are conducted in accordance with institutional animal care and use guidelines.
2. Reagents:
-
APC366 TFA: Dissolved in sterile saline (0.9% NaCl) to a final concentration of 0.5 mg/mL.
-
PAR-2 Activating Peptide (e.g., SLIGRL-NH2): Dissolved in sterile saline to a final concentration of 100 µM.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Wright-Giemsa Stain: For differential cell counting.
3. Experimental Procedure:
-
Treatment: Mice are randomly assigned to three groups (n=6-8 per group):
-
Group 1 (Control): Receives a subcutaneous (s.c.) injection of saline.
-
Group 2 (PAR-2 Agonist): Receives an s.c. injection of saline.
-
Group 3 (APC366 TFA): Receives an s.c. injection of APC366 TFA (5 mg/kg).
-
-
Induction of Pleurisy: Thirty minutes after the s.c. injection, mice in Group 2 and Group 3 receive an intraperitoneal (i.p.) injection of the PAR-2 activating peptide (10 nmol/cavity). Group 1 receives an i.p. injection of saline.
-
Pleural Lavage: Four hours after the i.p. injection, mice are euthanized by CO2 asphyxiation. The thoracic cavity is opened, and 1 mL of PBS is injected into the pleural space. The fluid is gently aspirated and collected.
-
Cell Counting: The total number of cells in the pleural lavage fluid is determined using a hemocytometer.
-
Differential Cell Count: Cytospin preparations of the lavage fluid are made and stained with Wright-Giemsa. The number of eosinophils is determined by counting at least 300 cells under a light microscope.
4. Statistical Analysis:
-
Data are expressed as the mean ± standard error of the mean (SEM). Statistical significance between groups is determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's test). A p-value of less than 0.05 is considered statistically significant.
Clinical Relevance and Future Directions
The ability of APC366 TFA to attenuate eosinophil recruitment holds significant therapeutic potential for allergic diseases, particularly asthma. In a clinical study involving mild atopic asthmatics, inhaled APC366 significantly reduced the magnitude of the late asthmatic response (LAR) to allergens, a phase characterized by the influx of inflammatory cells, including eosinophils.[6] This finding supports the role of mast cell tryptase in the pathophysiology of the LAR.[6]
Future research should focus on further elucidating the downstream signaling events following PAR-2 activation that are specifically blocked by APC366 TFA. Additionally, clinical trials in a broader range of eosinophilic disorders are warranted to fully explore the therapeutic utility of this compound. The development of more selective and potent inhibitors of mast cell tryptase, inspired by the mechanism of APC366 TFA, could offer novel treatment strategies for a variety of inflammatory conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ebiohippo.com [ebiohippo.com]
- 3. glpbio.com [glpbio.com]
- 4. apc 366 tfa — TargetMol Chemicals [targetmol.com]
- 5. Tryptase inhibitor APC 366 prevents hepatic fibrosis by inhibiting collagen synthesis induced by tryptase/protease-activated receptor 2 interactions in hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of mast cell tryptase by inhaled APC 366 attenuates allergen-induced late-phase airway obstruction in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Significance of the Trifluoroacetate Salt in Apc 366: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apc 366 is a potent and selective inhibitor of mast cell tryptase, a key serine protease implicated in the pathophysiology of allergic and inflammatory diseases such as asthma. Frequently supplied as a trifluoroacetate (TFA) salt, the physicochemical properties and biological activity of this formulation are of critical interest to researchers in drug development. This technical guide provides an in-depth overview of Apc 366, with a focus on the significance of its trifluoroacetate salt form. It consolidates key quantitative data, details experimental protocols for its evaluation, and visualizes the associated signaling pathways to support further research and development efforts.
Introduction to Apc 366 and Mast Cell Tryptase
Mast cells are critical effector cells in the allergic inflammatory cascade. Upon activation, they release a host of pre-formed and newly synthesized mediators, including histamine, cytokines, and proteases. Among the most abundant of these is tryptase, a tetrameric serine protease stored in the mast cell's secretory granules. Tryptase has been identified as a significant contributor to the pathogenesis of asthma and other allergic conditions through its ability to activate cellular signaling pathways, such as the Protease-Activated Receptor 2 (PAR-2) pathway, leading to inflammation, bronchoconstriction, and tissue remodeling.
Apc 366 is a selective and competitive inhibitor of mast cell tryptase.[1] Its ability to attenuate the physiological effects of tryptase has made it a valuable tool for studying the role of this enzyme in disease and a potential therapeutic candidate.
The Trifluoroacetate Salt of Apc 366
Apc 366 is often supplied as a trifluoroacetate (TFA) salt. This is a common counterion for peptide-based molecules and other synthetic compounds that are purified using reverse-phase high-performance liquid chromatography (HPLC) with TFA in the mobile phase. While often considered an inert counterion, the trifluoroacetate salt can influence the physicochemical properties of the active pharmaceutical ingredient (API).
Physicochemical Properties
Understanding the properties of the Apc 366 trifluoroacetate salt is crucial for its proper handling, formulation, and interpretation of experimental results.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₂₈N₆O₄ • XCF₃COOH | [2][3] |
| Molecular Weight | 440.5 g/mol (free base) | [2][3] |
| Appearance | Solid | [2][3] |
| Purity | ≥95% | [3] |
| Solubility | Soluble to 5 mg/mL in 20% ethanol/water | [2][3] |
| Storage | -20°C | [2] |
| Stability | ≥ 4 years at -20°C | [2] |
Table 1: Physicochemical Properties of Apc 366 Trifluoroacetate Salt
The trifluoroacetate salt form of Apc 366 confers good solubility in aqueous ethanol solutions, facilitating its use in a variety of in vitro and in vivo experimental settings. Its long-term stability at -20°C ensures the integrity of the compound during storage.
Mechanism of Action and Biological Activity
Apc 366 exerts its biological effects through the selective inhibition of mast cell tryptase.
Tryptase Inhibition
Apc 366 is a competitive inhibitor of tryptase, meaning it binds to the active site of the enzyme and prevents the binding of its natural substrates.
| Parameter | Value | Condition | Reference(s) |
| Ki | 7.1 µM | Human recombinant enzyme | [3] |
| IC₅₀ | 1400 ± 240 nM | After ~4 h incubation with human tryptase | [4] |
Table 2: Inhibitory Potency of Apc 366 against Human Tryptase
Signaling Pathway Inhibition
Mast cell tryptase activates the G-protein coupled receptor, PAR-2. This activation triggers a signaling cascade that leads to various cellular responses, including inflammation and cell proliferation. Apc 366, by inhibiting tryptase, effectively blocks this downstream signaling.
Figure 1: Apc 366 inhibits the mast cell tryptase-PAR-2 signaling pathway.
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of research findings. The following sections provide methodologies for key experiments involving Apc 366.
In Vitro Tryptase Activity Assay
This protocol describes a colorimetric assay to measure the inhibitory activity of Apc 366 on mast cell tryptase.
Materials:
-
Recombinant human mast cell tryptase
-
Tryptase substrate (e.g., Tos-Gly-Pro-Lys-p-nitroanilide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.05% Tween 20)
-
Apc 366 trifluoroacetate salt
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of Apc 366 in an appropriate solvent (e.g., 20% ethanol/water).
-
Perform serial dilutions of the Apc 366 stock solution in assay buffer to create a range of inhibitor concentrations.
-
In a 96-well plate, add a fixed amount of recombinant human mast cell tryptase to each well.
-
Add the different concentrations of Apc 366 to the wells containing the tryptase. Include a control well with no inhibitor.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the tryptase substrate to each well.
-
Immediately measure the absorbance at 405 nm using a microplate reader.
-
Continue to monitor the absorbance at regular intervals (e.g., every 5 minutes) for a set period (e.g., 30-60 minutes).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value.
Figure 2: Workflow for the in vitro tryptase inhibition assay.
In Vivo Administration in a Sheep Model of Allergic Asthma
This protocol outlines the aerosol administration of Apc 366 in a sheep model of allergic asthma.
Materials:
-
Allergen-sensitized sheep
-
Apc 366 trifluoroacetate salt
-
Sterile water for injection
-
Ultrasonic nebulizer
-
Respiratory monitoring equipment
Procedure:
-
Dissolve Apc 366 trifluoroacetate salt in sterile water to the desired concentration (e.g., 5 mg/mL).[5]
-
Administer the Apc 366 solution as an aerosol to the sheep using an ultrasonic nebulizer. The dose and timing of administration will depend on the specific experimental design (e.g., 5 mg administered at -60 minutes and -15 minutes prior to allergen challenge).[5]
-
A control group of sheep should receive an aerosol of the vehicle (sterile water) only.
-
Challenge the sheep with an aerosolized allergen (e.g., Ascaris suum antigen).[5]
-
Monitor respiratory parameters such as airway resistance and dynamic lung compliance before and after the allergen challenge.
-
Collect biological samples, such as bronchoalveolar lavage (BAL) fluid, for further analysis of inflammatory markers. A common technique involves passing a BAL tube into the trachea, inflating the cuff to create a seal, instilling a sterile saline solution, and then aspirating the fluid.[6]
In Vivo Efficacy of Apc 366
Clinical and preclinical studies have demonstrated the efficacy of Apc 366 in attenuating allergic responses.
| Model System | Key Findings | Reference(s) |
| Allergic Sheep Model | Inhalation of Apc 366 inhibited antigen-induced early and late asthmatic responses and bronchial hyperresponsiveness.[7] | [7] |
| Allergen-Sensitized Pigs | Aerosolized Apc 366 significantly reduced the acute airway response to allergen challenge and decreased the elevation in urine histamine concentration.[5] | [5] |
| Mild Atopic Asthmatics | Short-term repeated administration of inhaled Apc 366 significantly reduced the magnitude of the allergen-induced late asthmatic response. The early asthmatic response was reduced by 18%, though this was not statistically significant. No significant effects on bronchial hyperresponsiveness were observed.[8] | [8] |
Table 3: Summary of In Vivo Efficacy Studies of Apc 366
Conclusion
The trifluoroacetate salt of Apc 366 is a well-characterized and effective tool for investigating the role of mast cell tryptase in allergic and inflammatory diseases. Its favorable physicochemical properties, including solubility and stability, make it suitable for a range of experimental applications. By selectively inhibiting tryptase and the subsequent PAR-2 signaling pathway, Apc 366 has demonstrated significant efficacy in attenuating allergic responses in both preclinical models and human subjects. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers working to further elucidate the therapeutic potential of tryptase inhibition. Further research focusing on optimizing delivery and formulation may enhance the clinical utility of Apc 366 and similar tryptase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. APC 366 (trifluoroacetate salt) | Cayman Chemical | Biomol.com [biomol.com]
- 4. apexbt.com [apexbt.com]
- 5. The tryptase inhibitor APC-366 reduces the acute airway response to allergen in pigs sensitized to Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bronchoalveolar Lavage Fluid Technique | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 7. tribioscience.com [tribioscience.com]
- 8. Inhibition of mast cell tryptase by inhaled APC 366 attenuates allergen-induced late-phase airway obstruction in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for APC-366 TFA in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
APC-366 is a selective, non-peptidic inhibitor of mast cell β-tryptase, an enzyme implicated in the pathophysiology of allergic inflammation, particularly in asthma. While APC-366 itself did not advance in clinical trials due to its slow-acting nature and low efficacy, its study and that of related compounds provide valuable insights into the role of tryptase in disease models.[1] These application notes provide a detailed protocol for the in vivo administration of APC-366 trifluoroacetate (TFA) to mouse models, based on studies of structurally related tryptase inhibitors. The protocols and data presented are intended to serve as a guide for preclinical research into the therapeutic potential of tryptase inhibition.
Quantitative Data Summary
The following table summarizes pharmacokinetic data from a study on a closely related bivalent tryptase inhibitor (Compound 1a) in C57BL/6 mice. This data is presented as a reference for designing in vivo studies with APC-366 TFA.
| Parameter | Intravenous (10 mg/kg) | Oral (10 mg/kg) | Oral (100 mg/kg) |
| Vehicle | 0.9% Sterile Saline | Water | Water |
| Peak Plasma Level | - | 653 nM (± 265) | ~10 µM |
| Oral Bioavailability (F) | - | 96% | - |
| Elimination Half-life (t½) | 5.4 hours | - | - |
| Sustained Plasma Level | - | - | ~1 µM for 24 hours |
Data derived from a study on a structurally related compound to APC-366.[1]
Experimental Protocols
Preparation of APC-366 TFA for Administration
a. Oral Administration (PO):
-
Calculate the required amount of APC-366 TFA based on the desired dose (e.g., 7.8 mg/kg) and the number and weight of the mice.
-
Weigh the calculated amount of APC-366 TFA powder in a sterile microcentrifuge tube.
-
Add a suitable vehicle, such as sterile water, to achieve the desired final concentration (e.g., 1 mg/mL or 10 mg/mL).[1]
-
Vortex the solution thoroughly until the compound is completely dissolved. Ensure no particulate matter is visible.
-
Prepare fresh on the day of the experiment.
b. Intravenous Administration (IV):
-
Calculate the required amount of APC-366 TFA based on the desired dose (e.g., 10 mg/kg).
-
Weigh the APC-366 TFA powder in a sterile, pyrogen-free vial.
-
Reconstitute the powder with a sterile, isotonic vehicle such as 0.9% sterile saline to the desired final concentration (e.g., 2 mg/mL).[1]
-
Ensure complete dissolution by gentle vortexing or swirling.
-
Filter the solution through a 0.22 µm sterile syringe filter into a new sterile vial to remove any potential microbial contamination or undissolved particles.
-
Prepare the formulation immediately before administration.
In Vivo Administration Protocol: Xenograft Tumor Model
This protocol is adapted from a study using a human mast cell tumor (HMC-1) xenograft model in nude mice to assess the in vivo efficacy of a tryptase inhibitor.[1]
a. Animal Model:
-
Species: Athymic Nude Mice (e.g., Foxn1nu)
-
Tumor Model: Bilateral subcutaneous injection of HMC-1 cells.
b. Dosing and Administration:
-
Once tumors are established, randomly assign mice to treatment and control groups.
-
For the treatment group, administer APC-366 TFA orally at a dose of 7.8 mg/kg.[1]
-
Use a proper oral gavage needle to deliver the solution directly into the stomach, minimizing stress and ensuring accurate dosing.
-
For the control group, administer an equivalent volume of the vehicle (water) using the same technique.
-
Monitor the animals for any adverse effects post-administration.
c. Sample Collection and Analysis:
-
At a predetermined time point post-dose (e.g., 4 hours), euthanize the mice via an approved method.[1]
-
Excise the tumors and collect blood samples.
-
Process the tumors for tryptase activity assays and the blood samples (plasma) for pharmacokinetic analysis by LC/MS/MS to determine the concentration of APC-366.[1]
Visualizations
Experimental Workflow
References
Application Notes and Protocols: Dosing and Delivery of Apc 366 TFA in Sheep Asthma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apc 366 is a selective, irreversible inhibitor of mast cell tryptase, a serine protease implicated in the pathophysiology of allergic asthma.[1][2][3] Upon allergen exposure, mast cells degranulate and release tryptase, which can contribute to bronchoconstriction, inflammation, and airway hyperresponsiveness.[4][5] Apc 366 has been investigated as a therapeutic agent to mitigate these effects. This document provides detailed application notes and protocols for the dosing and delivery of Apc 366 TFA in established sheep models of allergic asthma. The sheep model is a relevant preclinical model for human asthma due to similarities in lung anatomy, physiology, and allergic responses, including both early and late-phase reactions to allergens.[3]
Data Presentation
Table 1: Dosing and Administration of this compound in Allergic Sheep
| Parameter | Value | Reference |
| Drug | Apc 366 [N-(1-hydroxy-2-naphthoyl)-L-arginyl-L-prolinamide hydrochloride] | [4] |
| Vehicle | Sterile Water | [4] |
| Concentration | 3 mg/mL | [4] |
| Total Dose per Administration | 9 mg | [4] |
| Delivery Method | Aerosol | [4] |
| Dosing Schedule | 0.5 hours before, 4 hours after, and 24 hours after antigen challenge | [4] |
Table 2: Effects of this compound on Allergen-Induced Airway Responses in Sheep
| Parameter | Vehicle Control (Mean ± SE) | Apc 366 Treatment (Mean ± SE) | P-value | Reference |
| Peak Early Increase in Specific Lung Resistance (SRL) | 259 ± 30% | 194 ± 41% | Not Significant | [4] |
| Peak Late Increase in Specific Lung Resistance (SRL) | 183 ± 27% | 38 ± 6% | < 0.05 | [4] |
| Antigen-Induced Airway Hyperresponsiveness to Carbachol (24h post-challenge) | Present | Completely Blocked | Not Specified | [4] |
Experimental Protocols
Protocol 1: Induction of Allergic Asthma in Sheep using House Dust Mite (HDM)
This protocol is adapted from established methods for inducing an allergic asthmatic phenotype in sheep.[6][7]
Materials:
-
House Dust Mite (HDM) extract
-
Alum adjuvant
-
Sterile saline
-
Syringes and needles for subcutaneous injection
-
Equipment for monitoring allergic sensitization (e.g., ELISA for HDM-specific IgE)
Procedure:
-
Animal Selection: Use healthy, adult sheep free of respiratory disease.
-
Sensitization: a. Prepare the sensitization solution by mixing 50 µg of solubilized HDM extract with alum as an adjuvant in sterile saline.[6] b. Administer the solution via subcutaneous injection. c. Repeat the immunization at intervals (e.g., every 2-3 weeks) to establish and maintain sensitization.
-
Confirmation of Sensitization: a. Collect blood samples periodically to measure serum levels of HDM-specific IgE using an ELISA. b. Elevated levels of HDM-specific IgE confirm successful sensitization.[6]
-
Allergen Challenge: a. Once sensitization is confirmed, sheep are ready for airway challenge. b. Prepare a solution of HDM extract in sterile saline for aerosolization. c. Administer the HDM aerosol to the sheep using a nebulizer connected to a face mask or a ventilator.
Protocol 2: Aerosol Delivery of this compound
This protocol is based on the dosing regimen described by Clark et al. (1995).[4]
Materials:
-
This compound
-
Sterile water for injection
-
Nebulizer (e.g., ultrasonic or jet nebulizer)
-
Aerosol delivery system (face mask or connection to a ventilator)
-
Balance and volumetric flasks for accurate preparation of the dosing solution
Procedure:
-
Preparation of Dosing Solution: a. On the day of the experiment, prepare a fresh solution of Apc 366 in sterile water at a concentration of 3 mg/mL. b. For a 9 mg dose, this will correspond to a volume of 3 mL.
-
Administration: a. Administer the Apc 366 solution as an aerosol using a suitable nebulizer. b. Ensure the sheep inhales the aerosolized drug for a sufficient duration to deliver the entire dose. c. The timing of administration is critical: i. First Dose: 0.5 hours before the allergen challenge. ii. Second Dose: 4 hours after the allergen challenge. iii. Third Dose: 24 hours after the allergen challenge.
Protocol 3: Measurement of Airway Responsiveness
Airway responsiveness is a key parameter in asthma models and can be assessed by measuring changes in specific lung resistance (SRL).
Materials:
-
Equipment for measuring pulmonary mechanics in sheep (e.g., esophageal balloon catheter, pneumotachograph)
-
Data acquisition system
-
Aerosolized bronchoconstrictor agent (e.g., carbachol)
Procedure:
-
Baseline Measurement: Before any intervention, measure the baseline SRL.
-
Post-Allergen Measurement: a. Measure SRL at various time points after the allergen challenge to assess the early and late asthmatic responses. b. Typically, the early response peaks within 1-2 hours, and the late response occurs 4-8 hours after the challenge.
-
Bronchial Provocation Test: a. To assess airway hyperresponsiveness, perform a bronchial provocation test with a bronchoconstrictor agent like carbachol. b. This is typically done 24 hours after the allergen challenge. c. Administer increasing concentrations of aerosolized carbachol and measure the corresponding changes in SRL. d. The dose of carbachol required to cause a specific increase in SRL (e.g., PC150) is a measure of airway responsiveness.
Protocol 4: Bronchoalveolar Lavage (BAL)
BAL is performed to collect cells and fluid from the lower respiratory tract for the analysis of inflammatory markers.[8][9]
Materials:
-
Flexible bronchoscope
-
Sterile, warm (37°C) isotonic saline
-
Syringes for instillation and aspiration
-
Collection traps
-
Sedatives (e.g., xylazine)
-
Centrifuge and microscope slides for cell analysis
Procedure:
-
Sedation: Sedate the sheep to ensure cooperation and minimize discomfort.
-
Bronchoscope Insertion: Gently guide the bronchoscope through the nasal passages and into the trachea and a selected bronchus until it is wedged.
-
Lavage: a. Instill a known volume of sterile, warm saline (e.g., 50 mL) through the bronchoscope channel.[8] b. Immediately aspirate the fluid back into a collection trap. c. Repeat the instillation and aspiration process as needed to obtain a sufficient sample volume.
-
Sample Processing: a. Record the total volume of fluid recovered. b. Centrifuge the BAL fluid to separate the cells from the supernatant. c. Use the cell pellet for total and differential cell counts (e.g., eosinophils, neutrophils, lymphocytes, macrophages). d. The supernatant can be stored for biochemical analysis (e.g., cytokine levels, albumin concentration).
Mandatory Visualizations
Caption: Signaling pathway of mast cell tryptase and inhibition by this compound.
Caption: Experimental workflow for this compound administration in a sheep asthma model.
References
- 1. Immune response to allergens in sheep sensitized to house dust mite : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Asthma: The Use of Animal Models and Their Translational Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tryptase inhibitors block allergen-induced airway and inflammatory responses in allergic sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The tryptase inhibitor APC-366 reduces the acute airway response to allergen in pigs sensitized to Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of allergic inflammation in the lungs of sensitized sheep after local challenge with house dust mite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immune response to allergens in sheep sensitized to house dust mite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential cell analysis in ovine bronchoalveolar lavage fluid: Effect of different sampling methods and seasons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Open Veterinary Journal [openveterinaryjournal.com]
Application Notes and Protocols for Cell-Based Assays Using Apc 366 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apc 366 is a potent and selective inhibitor of mast cell tryptase, a serine protease implicated in the pathophysiology of allergic and inflammatory diseases such as asthma.[1][2] Supplied as a trifluoroacetate (TFA) salt, Apc 366 has been demonstrated to block the downstream effects of tryptase, including smooth muscle cell proliferation, histamine release, and bronchoconstriction.[1][2][3] These application notes provide detailed protocols for cell-based assays to investigate the biological activity of Apc 366 TFA and to characterize its effects on tryptase-mediated signaling pathways.
Note on TFA Salt: The trifluoroacetate counterion can occasionally influence the results of biological assays.[4][5] It is recommended to include appropriate controls, and for sensitive applications, consider exchanging the TFA counterion.
Mechanism of Action
Mast cells, upon activation, release a variety of mediators, including tryptase. Tryptase can activate Protease-Activated Receptor 2 (PAR-2), a G-protein coupled receptor, by cleaving its extracellular domain to reveal a tethered ligand.[6] This activation initiates downstream signaling cascades that contribute to inflammation and cellular proliferation. Apc 366 acts as a competitive or irreversible inhibitor of tryptase, preventing it from activating PAR-2 and thereby blocking its pathological effects.[1][7][8][9]
Caption: Signaling pathway of tryptase inhibition by Apc 366.
Quantitative Data Summary
| Parameter | Value | Cell/Enzyme System | Reference |
| Ki | 530 nM | Human Tryptase | [1] |
| Ki | 7.1 µM | Mast Cell Tryptase | |
| IC50 | 1400 ± 240 nM | Human Tryptase | [1] |
| Inhibition of DNA Synthesis | 79% reduction | Tryptase-induced Smooth Muscle Cells | [1] |
Note: Discrepancies in reported Ki values may be due to different experimental conditions.
Experimental Protocols
Protocol 1: Inhibition of Tryptase-Induced Smooth Muscle Cell Proliferation
This assay measures the ability of Apc 366 to inhibit the proliferation of human airway smooth muscle cells (hASMCs) stimulated with tryptase. Proliferation can be quantified using a thymidine incorporation assay or a colorimetric method such as Cell Counting Kit-8 (CCK-8).
Materials:
-
Human Airway Smooth Muscle Cells (hASMCs)
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
Human Lung Tryptase
-
This compound
-
CCK-8 Assay Kit or [³H]-Thymidine
-
96-well plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed hASMCs in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Serum Starvation: Replace the medium with serum-free medium and incubate for 24 hours to synchronize the cells in the G0 phase.
-
Inhibitor Pre-treatment: Add varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) to the wells and incubate for 1 hour. Include a vehicle control (e.g., DMSO or PBS).
-
Tryptase Stimulation: Add human lung tryptase to a final concentration known to induce proliferation (e.g., 10-20 mU/mL) to all wells except the negative control.
-
Incubation: Incubate the plates for 48 hours.
-
Quantification (CCK-8):
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 2-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Quantification ([³H]-Thymidine Incorporation):
-
Add 1 µCi of [³H]-thymidine to each well during the last 18 hours of incubation.
-
Harvest the cells onto glass fiber filters.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Caption: Workflow for the cell proliferation assay.
Protocol 2: Inhibition of Tryptase-Induced Histamine Release
This protocol assesses the effect of Apc 366 on tryptase-induced histamine release from mast cells or basophils.
Materials:
-
Human Mast Cells (e.g., LAD2) or Basophils
-
Buffer (e.g., Tyrode's buffer)
-
Human Lung Tryptase
-
This compound
-
Histamine ELISA Kit
-
Microcentrifuge tubes
-
Water bath or incubator (37°C)
Procedure:
-
Cell Preparation: Wash the mast cells/basophils twice with buffer and resuspend to a concentration of 1 x 10⁶ cells/mL.
-
Inhibitor Pre-treatment: Aliquot the cell suspension into microcentrifuge tubes. Add varying concentrations of this compound and incubate for 30 minutes at 37°C. Include a vehicle control.
-
Tryptase Stimulation: Add tryptase to a final concentration known to induce histamine release and incubate for 30 minutes at 37°C.
-
Stop Reaction: Stop the reaction by placing the tubes on ice.
-
Supernatant Collection: Centrifuge the tubes at 500 x g for 5 minutes at 4°C. Collect the supernatant.
-
Histamine Quantification: Measure the histamine concentration in the supernatant using a histamine ELISA kit according to the manufacturer's instructions.
-
Total Histamine (Optional): To determine the total histamine content, lyse an aliquot of cells and measure the histamine concentration.
Caption: Workflow for the histamine release assay.
Data Analysis and Interpretation
For the proliferation assay, calculate the percentage of inhibition for each concentration of Apc 366 relative to the tryptase-stimulated control. For the histamine release assay, express the results as a percentage of the total histamine content or as the net histamine release. For both assays, an IC50 value can be determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Conclusion
This compound is a valuable tool for studying the role of mast cell tryptase in various physiological and pathological processes. The provided protocols offer a framework for researchers to investigate the inhibitory effects of Apc 366 in cell-based models, contributing to a better understanding of its therapeutic potential in allergic and inflammatory diseases.
References
- 1. apexbt.com [apexbt.com]
- 2. Inhibition of mast cell tryptase by inhaled APC 366 attenuates allergen-induced late-phase airway obstruction in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The tryptase inhibitor APC-366 reduces the acute airway response to allergen in pigs sensitized to Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Tryptase inhibitor APC 366 prevents hepatic fibrosis by inhibiting collagen synthesis induced by tryptase/protease-activated receptor 2 interactions in hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
Application Notes and Protocols for Studying Smooth Muscle Cell Proliferation Using APC-366 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abnormal smooth muscle cell (SMC) proliferation is a key pathological feature in a variety of diseases, including asthma and atherosclerosis. Mast cell tryptase, a serine protease released upon mast cell degranulation, has been identified as a potent mitogen for smooth muscle cells.[1][2][3] Tryptase exerts its proliferative effects through the activation of Protease-Activated Receptor-2 (PAR-2), a G protein-coupled receptor.[1][2][4][5] Understanding the signaling pathways that govern tryptase-induced SMC proliferation and identifying effective inhibitors are critical for developing novel therapeutics.
APC-366 is a selective and competitive inhibitor of mast cell tryptase.[6] Its trifluoroacetate (TFA) salt is a commonly used formulation in research settings. These application notes provide detailed protocols for utilizing APC-366 TFA to study its inhibitory effects on smooth muscle cell proliferation, particularly in the context of tryptase-induced mitogenesis.
Key Signaling Pathway: Tryptase-Induced Smooth Muscle Cell Proliferation
Tryptase initiates a signaling cascade by cleaving and activating PAR-2 on the surface of smooth muscle cells. This activation leads to the involvement of a pertussis toxin-sensitive G protein, protein kinase C (PKC), and tyrosine kinase, ultimately resulting in DNA synthesis and cell proliferation.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative effects of tryptase on smooth muscle cell proliferation and the inhibitory action of APC-366.
| Treatment | Cell Type | Proliferation Endpoint | Result | Reference |
| Tryptase (30 mU/ml) | Human Airway SMCs | [³H]Thymidine Incorporation | ~2-fold increase vs. control | [1] |
| Tryptase (2 mU/ml) | L6 Rat Myoblasts | Cell Proliferation | 35% increase vs. control | [7] |
| APC-366 (100 µM) + Tryptase | Human Airway SMCs | [³H]Thymidine Incorporation | 79% reduction in tryptase-induced proliferation | [6] |
| APC-366 + Tryptase | L6 Rat Myoblasts | Cell Proliferation | Complete inhibition of tryptase-induced proliferation | [7] |
SMC: Smooth Muscle Cell
| Tryptase Concentration | Effect on DNA Synthesis (Human Airway SMCs) |
| 0 mU/ml | Baseline |
| 3 mU/ml | Noticeable Increase |
| 10 mU/ml | Substantial Increase |
| 30 mU/ml | Maximal Increase (~2-fold) |
| 100 mU/ml | Plateau/Slight Decrease |
Data adapted from Berger et al., 2001.[1]
Experimental Protocols
Protocol 1: Human Airway Smooth Muscle Cell (HASMC) Culture
This protocol describes the isolation and culture of primary human airway smooth muscle cells.
Materials:
-
Human bronchial tissue
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase (Type XI)
-
Elastase (Type I)
-
Bovine Serum Albumin (BSA)
-
Hanks' Balanced Salt Solution (HBSS)
-
Culture flasks/plates
Procedure:
-
Dissect smooth muscle strips from surgically removed lobar bronchi.[8]
-
Mince the tissue into small fragments (approx. 1 mm²).[9]
-
Incubate the minced tissue in HBSS containing 10 mg/mL BSA, 1 mg/mL collagenase (Type XI), and 3.3 U/mL elastase (Type I) at 37°C in a 5% CO₂ incubator for 30-150 minutes to dissociate the cells.[9]
-
Centrifuge the cell suspension at 100 x g for 5 minutes, wash the pellet with DMEM containing 10% FBS, and resuspend the cells.[9]
-
Seed the cells onto culture dishes in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[8]
-
Incubate at 37°C in a humidified 5% CO₂ atmosphere. Replace the culture medium every 3-4 days until confluent (typically 14-21 days).[8][9]
-
Subculture the cells by trypsinization for use in experiments. It is recommended to use cells between passages 1-5 to retain their native phenotype.[10]
Protocol 2: Tryptase-Induced Proliferation Assay using [³H]Thymidine Incorporation
This protocol details the measurement of SMC proliferation in response to tryptase stimulation and its inhibition by APC-366 TFA.
Materials:
-
Cultured smooth muscle cells (e.g., HASMCs)
-
Serum-free culture medium
-
Human lung tryptase
-
APC-366 TFA
-
[³H]Thymidine
-
Trichloroacetic acid (TCA)
-
Sodium hydroxide (NaOH)
-
Scintillation fluid and counter
-
96-well culture plates
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed smooth muscle cells in 96-well plates at a density that allows for logarithmic growth during the experiment and allow them to adhere.
-
Quiescence: Once the cells are sub-confluent, replace the growth medium with serum-free medium and incubate for 24-48 hours to synchronize the cells in the G₀/G₁ phase of the cell cycle.
-
Inhibitor Pre-incubation: Prepare a stock solution of APC-366 TFA in an appropriate solvent (e.g., sterile water or DMSO). Dilute to the desired final concentration in serum-free medium. Pre-incubate the quiescent cells with the APC-366 TFA solution (e.g., 100 µM) for 30 minutes at 37°C.[7] Include vehicle-only controls.
-
Tryptase Stimulation: Add human lung tryptase to the wells to a final concentration that induces proliferation (e.g., 30 mU/ml).[1] Include control wells with no tryptase. Incubate for 24 hours at 37°C.
-
[³H]Thymidine Labeling: Add [³H]Thymidine to each well (e.g., 1 µCi/ml) and incubate for an additional 18-24 hours.[11]
-
Cell Lysis and DNA Precipitation:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold 10% Trichloroacetic acid (TCA) and incubate on ice for 30 minutes to precipitate the DNA.
-
Wash the precipitate with 95% ethanol.
-
-
Quantification:
-
Solubilize the precipitate in NaOH (e.g., 0.2 M).
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Express the results as counts per minute (CPM) or as a percentage of the tryptase-stimulated control.
Considerations for TFA Salt: The trifluoroacetate (TFA) counter-ion in peptide and small molecule preparations can sometimes influence experimental results, including cell proliferation.[12] It is crucial to include a vehicle control that accounts for any potential effects of the TFA salt at the concentrations used in the experiment. If significant effects are observed, consider exchanging the TFA salt for a more biologically compatible one, such as hydrochloride.
Conclusion
The protocols and data presented provide a framework for investigating the role of mast cell tryptase in smooth muscle cell proliferation and for evaluating the inhibitory potential of APC-366 TFA. By utilizing these methods, researchers can further elucidate the molecular mechanisms underlying pathological smooth muscle growth and advance the development of targeted therapies.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Tryptase and agonists of PAR-2 induce the proliferation of human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abacusdx.com [abacusdx.com]
- 4. Selected contribution: tryptase-induced PAR-2-mediated Ca(2+) signaling in human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Human airway smooth muscle in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Human airway smooth muscle cells. [bio-protocol.org]
- 11. Thymidine Incorporation Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. journals.physiology.org [journals.physiology.org]
Application Notes: Using APC-366 in a Hepatic Stellate Cell Culture Model for Anti-Fibrotic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Liver fibrosis is a wound-healing response to chronic liver injury that can progress to cirrhosis and liver failure.[1] A key event in the development of liver fibrosis is the activation of hepatic stellate cells (HSCs).[2] Quiescent HSCs, which store vitamin A, transdifferentiate into proliferative, migratory, and contractile myofibroblast-like cells upon activation.[3] These activated HSCs are the primary source of extracellular matrix (ECM) proteins, such as collagen, leading to scar formation in the liver.[4]
Transforming growth factor-beta (TGF-β) is a master profibrogenic cytokine that potently activates HSCs.[1][5] Another important pathway involves the Protease-Activated Receptor 2 (PAR2), a G-protein-coupled receptor expressed on HSCs.[6][7] Mast cell tryptase can cleave and activate PAR2, augmenting profibrotic pathways and stimulating HSC proliferation and collagen production.[6][7]
APC-366 is a selective, small-molecule inhibitor of mast cell tryptase.[8] By inhibiting tryptase, APC-366 prevents the activation of PAR2, thereby blocking downstream signaling that leads to HSC activation and collagen synthesis.[6] This makes APC-366 a valuable tool for investigating the role of the tryptase/PAR2 axis in liver fibrosis and for evaluating potential anti-fibrotic therapies in vitro. These application notes provide detailed protocols for using APC-366 in an HSC culture model.
Mechanism of Action of APC-366 in Hepatic Stellate Cells
In the context of liver fibrosis, mast cell tryptase acts as a signaling molecule by cleaving the N-terminal domain of PAR2 on the surface of hepatic stellate cells. This cleavage unmasks a tethered ligand that binds to and activates the receptor, initiating downstream signaling cascades. These cascades, often cross-talking with other fibrotic pathways like TGF-β, promote gene expression related to cell proliferation, migration, and ECM production (e.g., Collagen Type I). APC-366 specifically inhibits the proteolytic activity of tryptase, preventing PAR2 cleavage and activation, thus mitigating the pro-fibrotic response of HSCs.[6][9]
Experimental Workflow Overview
The following diagram outlines the general workflow for assessing the anti-fibrotic potential of APC-366 in a culture of activated hepatic stellate cells.
Experimental Protocols
Protocol 1: Culture and Activation of Hepatic Stellate Cells (LX-2 Cell Line)
This protocol describes the culture of the human HSC line, LX-2, and their activation into a myofibroblast-like phenotype using TGF-β1.
Materials:
-
LX-2 human hepatic stellate cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Recombinant Human TGF-β1
-
Tissue culture flasks and plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture: Culture LX-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain cells in a 37°C, 5% CO₂ incubator.[10]
-
Sub-culturing: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-seed at a 1:3 to 1:5 ratio.
-
Seeding for Experiments: Seed LX-2 cells into appropriate multi-well plates (e.g., 96-well for viability, 6-well for protein/RNA extraction) at a density that will allow them to reach ~70% confluency on the day of treatment.
-
Serum Starvation: Once cells are ~70% confluent, replace the growth medium with low-serum DMEM (containing 0.5-1% FBS) and incubate for 12-24 hours to synchronize the cells.
-
Activation: Replace the low-serum medium with fresh low-serum medium containing an activating agent. For TGF-β1-induced activation, a final concentration of 2-10 ng/mL is commonly used.[3] Include a "quiescent" control group that receives only the low-serum medium.
Protocol 2: Treatment with APC-366
Materials:
-
APC-366 (MW: 440.5 g/mol )[8]
-
DMSO (for stock solution)
-
Activated LX-2 cells from Protocol 1
Procedure:
-
Stock Solution: Prepare a high-concentration stock solution of APC-366 (e.g., 10 mM) in sterile DMSO. Store at -20°C.
-
Working Solutions: On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to prepare working concentrations. A typical final concentration range to test for APC-366 could be 1-50 µM.
-
Treatment Groups: Set up the following experimental groups:
-
Vehicle Control: Cells in low-serum medium with the same final concentration of DMSO used for the highest APC-366 dose.
-
Activator Control: Cells treated with the activator (e.g., TGF-β1) plus vehicle (DMSO).
-
Test Groups: Cells treated with the activator plus varying concentrations of APC-366.
-
-
Incubation: Add the respective treatments to the cells and return the plates to the incubator (37°C, 5% CO₂) for the desired time period (typically 24-72 hours), depending on the downstream assay.
Protocol 3: Cell Viability Assessment (MTT Assay)
This assay determines if APC-366 exhibits cytotoxicity at the tested concentrations.[11]
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
-
Microplate reader
Procedure:
-
Following the treatment period (e.g., 24 or 48 hours), add 10-20 µL of MTT solution to each well of the 96-well plate.[12]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490-570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control group.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Fibrosis Markers
This protocol measures the mRNA expression levels of key fibrotic genes.
Materials:
-
Treated cells in a 6-well plate
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qRT-PCR instrument
-
Primers for target genes (e.g., ACTA2 [α-SMA], COL1A1 [Collagen I]) and a housekeeping gene (e.g., GAPDH, ACTB).
Procedure:
-
RNA Extraction: After treatment (e.g., 24 hours), wash cells with cold PBS and lyse them directly in the well. Purify total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction by mixing cDNA, forward and reverse primers for a target gene, and SYBR Green Master Mix.
-
Run qPCR: Perform the reaction on a qRT-PCR instrument using a standard thermal cycling program.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Protocol 5: Western Blotting for Fibrosis-Related Proteins
This protocol detects changes in the protein levels of α-SMA and Collagen Type I.
Materials:
-
Treated cells in a 6-well plate
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-α-SMA, anti-Collagen I).[13][14]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: After treatment (e.g., 48-72 hours), wash cells with cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate the proteins by size on an SDS-PAGE gel.[15]
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system. Quantify band intensity using software like ImageJ.
Protocol 6: Collagen Deposition Assay (Sirius Red Staining)
This assay quantifies the amount of collagen deposited into the extracellular matrix.[16]
Materials:
-
Treated cells in a 24- or 12-well plate
-
PBS
-
Bouin's solution (fixative)
-
Sirius Red dye solution (0.1% in saturated picric acid)
-
0.01 M HCl (wash solution)
-
0.1 M NaOH (destain solution)
Procedure:
-
After treatment (e.g., 72 hours), gently aspirate the culture medium.
-
Wash the cell layer twice with PBS.
-
Fix the cells by adding Bouin's solution and incubating for 1 hour at room temperature.[17]
-
Wash the plate thoroughly with running tap water until the yellow color disappears and allow it to air-dry.
-
Add Sirius Red dye solution to each well and incubate for 1 hour at room temperature with gentle shaking.[17]
-
Aspirate the unbound dye and wash the wells multiple times with 0.01 M HCl.
-
Elute the bound dye by adding 0.1 M NaOH to each well and incubating for 30 minutes with shaking.
-
Transfer the eluate to a 96-well plate and measure the optical density at 540 nm.
Data Presentation and Expected Results
The following tables present hypothetical data to illustrate the expected outcomes of the experiments described above when using APC-366 to inhibit TGF-β1-induced HSC activation.
Table 1: Effect of APC-366 on HSC Viability (MTT Assay)
| Treatment Group | Concentration | Cell Viability (% of Control) |
|---|---|---|
| Vehicle Control | - | 100.0 ± 5.2 |
| TGF-β1 | 5 ng/mL | 115.3 ± 6.8 |
| TGF-β1 + APC-366 | 10 µM | 112.1 ± 7.1 |
| TGF-β1 + APC-366 | 50 µM | 108.5 ± 5.9 |
Data are presented as mean ± SD. APC-366 is expected to have minimal effect on cell viability at effective concentrations.
Table 2: Effect of APC-366 on Fibrotic Gene Expression (qRT-PCR)
| Treatment Group | Relative ACTA2 (α-SMA) Expression (Fold Change) | Relative COL1A1 (Collagen I) Expression (Fold Change) |
|---|---|---|
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.2 |
| TGF-β1 (5 ng/mL) | 8.5 ± 0.9 | 12.3 ± 1.5 |
| TGF-β1 + APC-366 (50 µM) | 3.2 ± 0.5 | 4.8 ± 0.7 |
Data are presented as mean ± SD. APC-366 is expected to significantly reduce the TGF-β1-induced upregulation of key fibrotic genes.
Table 3: Effect of APC-366 on Fibrotic Protein Expression (Western Blot)
| Treatment Group | α-SMA Protein Level (Normalized to GAPDH) | Collagen I Protein Level (Normalized to GAPDH) |
|---|---|---|
| Vehicle Control | 1.0 ± 0.2 | 1.0 ± 0.3 |
| TGF-β1 (5 ng/mL) | 6.8 ± 0.7 | 9.5 ± 1.1 |
| TGF-β1 + APC-366 (50 µM) | 2.5 ± 0.4 | 3.1 ± 0.6 |
Data are presented as mean ± SD of arbitrary densitometry units. APC-366 is expected to decrease the protein levels of α-SMA and Collagen I.
Table 4: Effect of APC-366 on Collagen Deposition (Sirius Red Assay)
| Treatment Group | Absorbance at 540 nm (OD₅₄₀) |
|---|---|
| Vehicle Control | 0.15 ± 0.02 |
| TGF-β1 (5 ng/mL) | 0.88 ± 0.09 |
| TGF-β1 + APC-366 (50 µM) | 0.35 ± 0.05 |
Data are presented as mean ± SD. APC-366 is expected to markedly reduce the deposition of collagen into the ECM.
References
- 1. TGF-β in Hepatic Stellate Cell Activation and Liver Fibrogenesis-Updated 2019 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pathophysiological mechanisms of hepatic stellate cells activation in liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repositum.tuwien.at [repositum.tuwien.at]
- 4. Frontiers | Transforming Growth Factor-β-Induced Cell Plasticity in Liver Fibrosis and Hepatocarcinogenesis [frontiersin.org]
- 5. TGF-β in Hepatic Stellate Cell Activation and Liver Fibrogenesis—Updated 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tryptase inhibitor APC 366 prevents hepatic fibrosis by inhibiting collagen synthesis induced by tryptase/protease-activated receptor 2 interactions in hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. APC 366 | Protease-Activated Receptor Inhibitors: R&D Systems [rndsystems.com]
- 9. Targeting Liver Fibrosis with a Cell-penetrating Protease-activated Receptor-2 (PAR2) Pepducin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellapplications.com [cellapplications.com]
- 11. 2.4. Cell viability assay [bio-protocol.org]
- 12. Hepatic Stellate Cell-Derived Microvesicles Prevent Hepatocytes from Injury Induced by APAP/H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. α-Smooth Muscle Actin Antibody | Cell Signaling Technology [cellsignal.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. mdpi.com [mdpi.com]
- 16. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 17. 4.5. Experimental Design and Execution of the Assay for Collagen Deposition and Cell Density [bio-protocol.org]
Reconstitution and storage guidelines for Apc 366 tfa
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the reconstitution, storage, and handling of Apc 366 trifluoroacetate (TFA). Adherence to these protocols is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.
Product Information
| Product Name | Apc 366 TFA |
| CAS Number | 2421110-28-1 |
| Molecular Formula | C24H29F3N6O6 |
| Molecular Weight | 554.52 g/mol |
| Mechanism of Action | Apc 366 is a selective and irreversible inhibitor of mast cell tryptase.[1][2][3] It has been shown to inhibit the release of histamine and reduce airway inflammation, in part by preventing the activation of Proteinase-Activated Receptor 2 (PAR-2).[4][5][6] |
| Primary Research Areas | Allergic diseases, inflammation, asthma.[1][6][7] |
Reconstitution and Storage Guidelines
Proper reconstitution and storage are critical for maintaining the stability and activity of this compound. The following table summarizes the recommended procedures.
| Parameter | Guideline | Source(s) |
| Formulation | Provided as a solid. | [4] |
| Solvent for Stock Solution | 20% Ethanol in Water | [4][5] |
| Recommended Stock Concentration | Up to 5 mg/mL | [4][5] |
| Reconstitution Procedure | To prepare a 5 mg/mL stock solution, add the appropriate volume of 20% ethanol/water to the vial. To aid dissolution, the tube may be gently warmed to 37°C and sonicated in an ultrasonic bath.[2][8] | |
| Storage of Solid (Lyophilized) Compound | Store at -20°C in a sealed container, protected from moisture and light.[1][2] | |
| Storage of Stock Solution | Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][8] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound and subsequent dilution to a working concentration for in vitro cell-based assays.
Materials:
-
This compound solid
-
20% Ethanol in sterile, nuclease-free water
-
Sterile, nuclease-free water or appropriate cell culture medium
-
Sterile polypropylene microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional)
-
37°C water bath or incubator (optional)
Procedure:
-
Calculate the required volume of solvent: To prepare a 10 mM stock solution from 1 mg of this compound (MW: 554.52 g/mol ), the required volume of 20% ethanol/water is calculated as follows:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.010 mol/L * 554.52 g/mol ) = 0.0001803 L = 180.3 µL
-
-
Reconstitute the stock solution: Aseptically add 180.3 µL of 20% ethanol/water to the vial containing 1 mg of this compound.
-
Ensure complete dissolution: Cap the vial tightly and vortex thoroughly. If necessary, warm the vial to 37°C for a few minutes and sonicate in an ultrasonic bath until the solid is completely dissolved.[2][8]
-
Aliquot and store the stock solution: Dispense the 10 mM stock solution into single-use, sterile polypropylene tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2][8]
-
Prepare working solutions: On the day of the experiment, thaw an aliquot of the stock solution at room temperature. Prepare the desired working concentration by diluting the stock solution with sterile cell culture medium or an appropriate buffer. For example, to prepare 1 mL of a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium. Mix well by gentle pipetting before adding to the cells.
Diagrams
Caption: Workflow for this compound from storage to experimental use.
Caption: this compound inhibits mast cell tryptase, blocking PAR-2 activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. APC 366 (trifluoroacetate salt) | Cayman Chemical | Biomol.com [biomol.com]
- 6. APC 366 | CAS:158921-85-8 | tryptase inhibitor,selective and competitive | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
Application Notes and Protocols: Solubility of APC-366 TFA in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
APC-366 is a potent and selective inhibitor of mast cell tryptase, an enzyme implicated in the pathophysiology of allergic and inflammatory diseases. The trifluoroacetate (TFA) salt of APC-366 is frequently used in research and development. A thorough understanding of its solubility in various laboratory solvents is critical for the preparation of stock solutions, formulation development, and the design of in vitro and in vivo studies. These application notes provide a summary of the known solubility of APC-366 TFA and a general protocol for determining its solubility in other solvents.
Solubility of APC-366 TFA
The solubility of a compound is a key physicochemical property that influences its handling, formulation, and bioavailability. The following table summarizes the available solubility data for APC-366 TFA. It is important to note that solubility can be affected by factors such as temperature, pH, and the presence of co-solvents.
| Solvent | Concentration | Notes |
| Water | ≥ 5 mg/mL | Based on the preparation of an aerosolized solution containing 5 mg of APC-366 in 1 mL of water.[1][2] |
| 20% Ethanol in Water | 5 mg/mL | Soluble.[1] |
| Dimethyl Sulfoxide (DMSO) | Data not available | |
| 100% Ethanol | Data not available | |
| Methanol | Data not available |
Note: The provided data is based on information from chemical suppliers. For critical applications, it is recommended to experimentally verify the solubility.
Experimental Protocol: Determination of Solubility by the Shake-Flask Method
The following is a general protocol for determining the solubility of a compound like APC-366 TFA in a specific solvent. This method is based on the principle of saturating a solvent with the compound and then measuring the concentration of the dissolved solute.
Materials:
-
APC-366 TFA powder
-
Selected laboratory solvent (e.g., DMSO, Ethanol, Methanol, Water)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of APC-366 TFA into a series of vials. The amount should be more than what is expected to dissolve.
-
Add a precise volume of the selected solvent to each vial.
-
-
Equilibration:
-
Tightly cap the vials.
-
Place the vials on an orbital shaker or vortex mixer and agitate at a constant temperature (e.g., room temperature or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
-
Sample Collection and Dilution:
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of dissolved APC-366 TFA.
-
Prepare a standard curve of APC-366 TFA of known concentrations to accurately quantify the solubility.
-
-
Calculation:
-
Calculate the solubility of APC-366 TFA in the selected solvent based on the measured concentration and the dilution factor.
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of APC-366 TFA.
Caption: Workflow for determining compound solubility.
Signaling Pathway Context
While solubility is a physicochemical property and not directly part of a signaling pathway, understanding the biological target of APC-366 is crucial for its application. APC-366 inhibits mast cell tryptase, which in turn can activate Protease-Activated Receptor-2 (PAR-2). The following diagram illustrates this simplified pathway.
Caption: Inhibition of the Mast Cell Tryptase/PAR-2 pathway by APC-366.
References
Application Notes and Protocols for APC 366 in In Vitro Mast Cell Degranulation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
APC 366 is a selective and competitive inhibitor of mast cell tryptase, a serine protease released upon mast cell degranulation.[1][2] Tryptase has been implicated in the pathophysiology of various allergic and inflammatory conditions, making it a key therapeutic target.[2] APC 366 inhibits tryptase-induced histamine release from human mast cells, demonstrating its potential in modulating mast cell activity. These application notes provide detailed protocols for utilizing APC 366 in in vitro studies of mast cell degranulation, offering a framework for investigating its efficacy and mechanism of action.
Mechanism of Action
Mast cell degranulation releases a variety of inflammatory mediators, including tryptase. Tryptase, in turn, can activate Protease-Activated Receptor 2 (PAR2) on the surface of various cells, including mast cells themselves, leading to a signaling cascade that perpetuates the inflammatory response.[3][4][5][6] APC 366 exerts its inhibitory effect by selectively binding to mast cell tryptase, thereby preventing the activation of PAR2 and subsequent downstream signaling events that contribute to inflammation.[1][7][8][9][10]
Quantitative Data
The inhibitory potential of APC 366 against mast cell tryptase has been characterized by the following parameters:
| Parameter | Value | Cell Type/Source | Reference |
| Kᵢ (Inhibition Constant) | 7.1 μM | Mast Cell Tryptase | [7][8][9][10] |
| IC₅₀ (Half-maximal Inhibitory Concentration) | 1400 ± 240 nM | Human Tryptase | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Mast Cell Degranulation Assay using β-Hexosaminidase Release
This protocol describes a common method to quantify mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme released from mast cell granules upon activation.
Materials:
-
Mast cell line (e.g., LAD2, RBL-2H3) or primary human mast cells
-
APC 366
-
Cell culture medium (e.g., StemPro-34 for LAD2)
-
Tyrode's buffer or HEPES buffer with 0.04% BSA
-
Degranulation stimulus (e.g., Compound 48/80, anti-IgE with antigen, Calcium Ionophore A23187)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution
-
Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.5)
-
96-well plates (V-bottom for cell washing, flat-bottom for assay)
-
Plate reader (405 nm)
-
Triton X-100 (for cell lysis to determine total β-hexosaminidase release)
Procedure:
-
Cell Culture and Plating:
-
Culture mast cells according to standard protocols.
-
On the day of the experiment, harvest cells and wash them three times with pre-warmed Tyrode's or HEPES buffer by centrifugation (e.g., 200 x g for 5 minutes).
-
Resuspend the cells in the same buffer to a final concentration of 5 x 10⁵ cells/mL.
-
Aliquot 100 µL of the cell suspension into each well of a 96-well V-bottom plate.
-
-
Inhibition with APC 366:
-
Prepare a stock solution of APC 366 in an appropriate solvent (e.g., 20% ethanol/water).[7][9]
-
Prepare serial dilutions of APC 366 in Tyrode's or HEPES buffer to achieve the desired final concentrations.
-
Add the desired volume of APC 366 dilutions to the wells containing the mast cells. Include a vehicle control (buffer with the same concentration of solvent as the highest APC 366 concentration).
-
Incubate for 30 minutes at 37°C.
-
-
Induction of Degranulation:
-
Prepare the degranulation stimulus at a 2X concentration in Tyrode's or HEPES buffer.
-
Add an equal volume of the 2X stimulus to the wells to initiate degranulation. For negative control wells, add buffer only. For total release control wells, add Triton X-100 to a final concentration of 0.1-1%.
-
Incubate for 30-60 minutes at 37°C.
-
-
β-Hexosaminidase Assay:
-
Centrifuge the plate at 4°C (e.g., 400 x g for 5 minutes) to pellet the cells.
-
Carefully transfer a 50 µL aliquot of the supernatant from each well to a new 96-well flat-bottom plate.
-
To the remaining cell pellets in the original plate (for total release measurement), add 50 µL of 0.5% Triton X-100 to lyse the cells.
-
Add 50 µL of the PNAG substrate solution to each well of the new plate containing the supernatants.
-
Incubate the plate at 37°C for 60-90 minutes.
-
Stop the reaction by adding 100-200 µL of the stop solution to each well.
-
Read the absorbance at 405 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each sample using the following formula:
-
% Degranulation = [(OD_sample - OD_negative_control) / (OD_total_release - OD_negative_control)] x 100
-
-
Plot the % degranulation against the concentration of APC 366 to generate a dose-response curve and determine the IC₅₀ value.
-
Visualizations
Signaling Pathway of Tryptase-Mediated Mast Cell Activation
Caption: Tryptase-PAR2 signaling pathway in mast cells.
Experimental Workflow for In Vitro Mast Cell Degranulation Assay
Caption: General workflow for assessing APC 366's effect on mast cell degranulation.
References
- 1. apexbt.com [apexbt.com]
- 2. APC 366 | CAS:158921-85-8 | tryptase inhibitor,selective and competitive | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. researchgate.net [researchgate.net]
- 4. Mast cell tryptase and proteinase-activated receptor 2 induce hyperexcitability of guinea-pig submucosal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]
- 7. abmgood.com [abmgood.com]
- 8. Mast cell degranulation assays [bio-protocol.org]
- 9. β-Hexosaminidase release assay [bio-protocol.org]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Aerosolization of APC-366 TFA for Inhalation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
APC-366 is a selective, competitive, and irreversible inhibitor of mast cell tryptase.[1][2][3][4][5] Tryptase, a serine protease released from mast cells upon degranulation, is implicated in the pathophysiology of allergic asthma and other inflammatory airway diseases.[2][6] APC-366 has been shown to reduce airway inflammation and hyperresponsiveness in preclinical models and has been investigated in clinical studies for asthma.[2][5][7][8][9] This document provides detailed application notes and protocols for the aerosolization of APC-366 TFA (trifluoroacetate salt) for use in preclinical inhalation studies.
Chemical Properties of APC-366 TFA
A summary of the key chemical properties of APC-366 TFA is provided in the table below.
| Property | Value | Reference |
| CAS Number | 2421110-28-1 | [1][10] |
| Molecular Formula | C24H29F3N6O6 | [1][10] |
| Molecular Weight | 554.52 g/mol | [1][10] |
| Synonyms | N-(1-Hydroxy-2-naphthoyl)-L-arginyl-L-prolinamide trifluoroacetate | [11] |
| Solubility | Soluble to 5 mg/mL in 20% ethanol/water | [2][7] |
| Storage | Store at -20°C, sealed, away from moisture and light.[1][10] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][10] | [1][10] |
Mechanism of Action and Signaling Pathway
APC-366 inhibits mast cell tryptase, which is known to activate Protease-Activated Receptor-2 (PAR-2), a G-protein-coupled receptor. The activation of PAR-2 by tryptase on airway smooth muscle cells and other cell types is believed to contribute to the inflammatory cascade and bronchoconstriction observed in asthma.[12] By inhibiting tryptase, APC-366 can block these downstream effects.
The binding of tryptase to PAR-2 initiates a signaling cascade involving the activation of G-proteins, leading to the mobilization of intracellular calcium and subsequent cellular responses.
Figure 1. APC-366 inhibits tryptase, preventing PAR-2 activation.
Experimental Protocols
Preparation of APC-366 TFA Solution for Nebulization
Objective: To prepare a sterile solution of APC-366 TFA suitable for aerosolization.
Materials:
-
APC-366 TFA powder
-
200-proof ethanol (USP grade)
-
Sterile water for injection (WFI)
-
Sterile, pyrogen-free vials
-
Sterile 0.22 µm syringe filters
Protocol:
-
Vehicle Preparation: Prepare a 20% ethanol/water vehicle by aseptically mixing one part 200-proof ethanol with four parts sterile WFI.
-
Dissolution of APC-366 TFA:
-
Based on preclinical studies in pigs, a concentration of 5 mg/mL has been used.[13]
-
Weigh the desired amount of APC-366 TFA powder in a sterile vial.
-
Add the calculated volume of the 20% ethanol/water vehicle to achieve the target concentration (e.g., for 5 mg/mL, add 1 mL of vehicle to 5 mg of APC-366 TFA).
-
Gently vortex or sonicate at 37°C to ensure complete dissolution.[1][10]
-
-
Sterile Filtration: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile, pyrogen-free vial.
-
Storage: Use the prepared solution immediately or store in aliquots at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[1][10]
Aerosol Generation using an Ultrasonic Nebulizer
Objective: To generate a respirable aerosol of APC-366 TFA for inhalation studies in small animals.
Equipment:
-
Ultrasonic nebulizer suitable for small animal inhalation studies.
-
Nose-only exposure chamber or whole-body plethysmography chamber.
-
Compressed air or oxygen source.
-
Flow meters.
Protocol:
-
Nebulizer Setup:
-
Assemble the ultrasonic nebulizer according to the manufacturer's instructions.
-
Connect the nebulizer to the exposure chamber and the compressed air/oxygen source.
-
-
Loading the Nebulizer: Pipette the prepared APC-366 TFA solution into the nebulizer's medication cup.
-
Aerosol Generation Parameters:
-
While specific optimal parameters for APC-366 TFA have not been published, a starting point can be derived from general preclinical inhalation protocols.
-
Set the airflow rate to deliver the aerosol to the exposure chamber. This will depend on the chamber volume and the number of animals.
-
Activate the ultrasonic nebulizer. The duration of nebulization will depend on the desired total delivered dose and the nebulizer's output rate.
-
-
Exposure: Expose the animals to the aerosol for the predetermined duration.
-
Post-Exposure: After exposure, turn off the nebulizer and air source. Allow any remaining aerosol in the chamber to clear before removing the animals.
Characterization of the Aerosolized APC-366 TFA
Objective: To determine the key characteristics of the generated aerosol to ensure appropriate lung deposition.
Key Parameters to Measure:
-
Mass Median Aerodynamic Diameter (MMAD): The diameter at which 50% of the aerosol mass resides in particles smaller than this value. For deep lung deposition, an MMAD of 1-5 µm is generally targeted.
-
Geometric Standard Deviation (GSD): A measure of the spread of the particle size distribution. A GSD below 2 indicates a relatively monodisperse aerosol.
-
Nebulizer Output Rate: The mass of drug aerosolized per unit of time.
-
Total Emitted Dose: The total mass of drug emitted from the nebulizer.
Recommended Methodology: Cascade Impaction
Cascade impactors are the gold standard for determining the aerodynamic particle size distribution of pharmaceutical aerosols.[1][7][11][14][15]
Experimental Workflow:
Figure 2. Workflow for aerosol characterization using cascade impaction.
Protocol for Cascade Impaction:
-
Setup: Assemble the cascade impactor (e.g., Next Generation Impactor - NGI) according to the manufacturer's instructions.
-
Nebulization: Connect the outlet of the nebulizer to the inlet of the cascade impactor and operate the nebulizer for a fixed period.
-
Sample Recovery: Disassemble the impactor and carefully wash each stage with a suitable solvent to recover the deposited APC-366 TFA.
-
Quantification: Quantify the amount of APC-366 TFA on each stage using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Use the mass of drug on each stage and the known cut-off diameters of the impactor stages to calculate the MMAD and GSD.
Data Presentation
The following tables provide a template for presenting the quantitative data obtained from the aerosol characterization studies.
Table 1: Aerosol Particle Size Distribution
| Parameter | Value |
| Mass Median Aerodynamic Diameter (MMAD) (µm) | |
| Geometric Standard Deviation (GSD) | |
| Fine Particle Fraction (< 5 µm) (%) |
Table 2: Nebulizer Performance
| Parameter | Value |
| Nebulizer Output Rate (mg/min) | |
| Total Emitted Dose (mg) | |
| Nebulization Time (min) |
Conclusion
The protocols and application notes provided here offer a comprehensive guide for the successful aerosolization of APC-366 TFA for preclinical inhalation studies. Adherence to these methodologies, particularly the thorough characterization of the generated aerosol, is crucial for obtaining reproducible and meaningful in vivo data. Further optimization of nebulizer parameters may be required depending on the specific experimental setup and animal model used.
References
- 1. Cascade impactors for the size characterization of aerosols from medical inhalers: their uses and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. atsjournals.org [atsjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. flowscience.com.br [flowscience.com.br]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of mast cell tryptase by inhaled APC 366 attenuates allergen-induced late-phase airway obstruction in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Particle sizing of pharmaceutical aerosols via direct imaging of particle settling velocities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cascade Impaction: 10 FAQs From the Frontline - Copley Scientific [copleyscientific.com]
- 12. Vibrating Mesh Nebulisation of Pro-Antimicrobial Peptides for Use in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The tryptase inhibitor APC-366 reduces the acute airway response to allergen in pigs sensitized to Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmtech.com [pharmtech.com]
- 15. researchgate.net [researchgate.net]
APC-366 TFA: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of APC-366 trifluoroacetate (TFA), a potent and irreversible inhibitor of mast cell tryptase. These guidelines are intended to support research into allergic diseases, inflammation, and other tryptase-mediated conditions.
Product Overview
APC-366 is a selective inhibitor of mast cell tryptase, a serine protease released from mast cells upon degranulation.[1][2][3] Tryptase has been implicated in the pathophysiology of various inflammatory and allergic conditions, including asthma.[3][4][5] APC-366 exerts its inhibitory effect by forming a covalent adduct with the enzyme.[3] Its primary mechanism of action involves the modulation of the Protease-Activated Receptor 2 (PAR-2) signaling pathway.
Chemical Properties:
| Property | Value | Reference |
| Molecular Formula | C22H28N6O4 (free base) | [1][6] |
| Molecular Weight | 440.50 g/mol (free base) | [1][6] |
| CAS Number | 158921-85-8 (free base) | [1][6] |
| Purity | ≥97% (HPLC) | [7] |
| Form | Lyophilized powder | [7] |
| Color | White to off-white | [7] |
| Storage | -20°C | [1][6][7][8] |
Supplier and Purchasing Information
APC-366 TFA is available from various suppliers for research purposes. The following table summarizes purchasing information from several vendors. Prices are subject to change and should be verified on the supplier's website.
| Supplier | Product Name | Catalog Number | Available Quantities | Price (USD) |
| Sigma-Aldrich | APC366 trifluoroacetate | SML2490 | 5 mg, 25 mg | $120.00 (5 mg), $301.00 (25 mg) |
| MedchemExpress | APC 366 TFA | HY-105999B | 1 mg | $110.00 |
| TargetMol | APC 366 | T22189 | - | $132.00 |
| GlpBio | This compound | GC17735 | - | - |
| BioHippo | This compound | BHB20428247 | 100 mg, 500 mg | - |
Signaling Pathway
APC-366 inhibits mast cell tryptase, which is a key activator of the Protease-Activated Receptor 2 (PAR-2), a G-protein-coupled receptor. Activation of PAR-2 by tryptase on various cell types, including epithelial cells, endothelial cells, and neurons, triggers downstream signaling cascades that lead to inflammation, vasodilation, and nociception. By inhibiting tryptase, APC-366 effectively blocks this activation and the subsequent inflammatory responses.
Caption: APC-366 TFA inhibits mast cell tryptase, preventing PAR-2 activation.
Experimental Protocols
In Vitro Tryptase Inhibition Assay
This protocol is adapted from methodologies described for evaluating tryptase inhibitors.[5]
Objective: To determine the inhibitory activity of APC-366 TFA on human β-tryptase in vitro.
Materials:
-
Human β-Tryptase
-
APC-366 TFA
-
Assay Buffer: 50mM HEPES, 150mM NaCl, 100μM EDTA, pH 7.4
-
Substrate: N-tert-butoxycarbonyl-Gln-Ala-Arg-AMC
-
Microplate reader
Procedure:
-
Prepare a stock solution of APC-366 TFA in an appropriate solvent (e.g., DMSO).
-
Serially dilute APC-366 TFA to the desired concentrations in assay buffer.
-
Incubate human β-tryptase with the different concentrations of APC-366 TFA at room temperature for 3 hours.
-
Add the substrate to a final concentration of 200μM.
-
Immediately measure the release of AMC every 30 seconds for 15 minutes using a microplate reader with excitation at 367nm and emission at 468nm.
-
Calculate the rate of reaction and determine the IC50 value of APC-366 TFA.
In Vivo Model of Allergic Airway Inflammation
This protocol is based on a study investigating the effect of a tryptase inhibitor on eosinophil recruitment in mice.[8][9][10]
Objective: To evaluate the effect of APC-366 TFA on allergen-induced eosinophil recruitment in the airways of mice.
Animal Model:
-
Male BALB/c mice (18–25 g)
Materials:
-
APC-366 TFA
-
Saline (vehicle)
-
Allergen (e.g., ovalbumin)
-
PAR-2 activating peptide (as a positive control)
Procedure:
-
Sensitize mice to the allergen according to a standard protocol.
-
Administer APC-366 TFA subcutaneously at a dosage of 5 mg/kg in a volume of 0.1 ml.[8][9][10] Administer vehicle (saline) to the control group.
-
Thirty minutes after treatment, challenge the mice with an intrapleural injection of the allergen or PAR-2 activating peptide.
-
Four hours after the challenge, euthanize the mice and perform a bronchoalveolar lavage (BAL) with saline.
-
Collect the BAL fluid and centrifuge to pellet the cells.
-
Resuspend the cell pellet and perform a total and differential cell count to determine the number of eosinophils.
Experimental Workflow Diagram:
Caption: Workflow for in vivo evaluation of APC-366 TFA in a mouse model.
Quantitative Data Summary
The following table summarizes quantitative data from a study that evaluated the effect of tryptase inhibition on joint inflammation.[11]
| Treatment Group | Mast Cell Infiltration (cells/field) |
| Control (Uninhibited) | 100 ± 15 |
| Tryptase + Leupeptin | 25 ± 8 |
| Tryptase + APC-366 | 35 ± 10 |
| Heat-Inactivated Tryptase | 20 ± 7 |
| P < 0.05 compared with the uninhibited control mice. |
This data demonstrates that inhibition of tryptase activity, either by a general protease inhibitor (leupeptin), a specific inhibitor (APC-366), or heat inactivation, significantly reduces tryptase-induced mast cell infiltration.[11]
Conclusion
APC-366 TFA is a valuable research tool for investigating the role of mast cell tryptase in various physiological and pathological processes. The provided information on suppliers, signaling pathways, and experimental protocols serves as a comprehensive resource for researchers in the fields of immunology, pharmacology, and drug development. Proper handling and adherence to established protocols are essential for obtaining reliable and reproducible results.
References
- 1. APC 366 | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of mast cell tryptase by APC 366 - Creative Peptides [creative-peptides.com]
- 4. Inhibition of mast cell tryptase by inhaled APC 366 attenuates allergen-induced late-phase airway obstruction in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel, Nonpeptidic, Orally Active Bivalent Inhibitor of Human β-Tryptase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. APC 366 | Protease-Activated Receptor Inhibitors: R&D Systems [rndsystems.com]
- 7. APC366 trifluoroacetate ≥97% (HPLC) | 158921-85-8 [sigmaaldrich.com]
- 8. glpbio.com [glpbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. glpbio.com [glpbio.com]
- 11. Induction of Mast Cell Accumulation by Tryptase via a Protease Activated Receptor-2 and ICAM-1 Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Apc 366 TFA In Vitro Efficacy
For researchers, scientists, and drug development professionals utilizing Apc 366 TFA, a selective inhibitor of mast cell tryptase, achieving consistent and optimal efficacy in vitro is paramount for reliable experimental outcomes. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective and competitive inhibitor of mast cell tryptase.[1] Tryptase is a serine protease released from the granules of mast cells upon activation and plays a role in inflammatory and allergic responses. This compound works by binding to the active site of tryptase, thereby inhibiting its enzymatic activity. This inhibition has been shown to reduce downstream effects of tryptase, such as histamine release and smooth muscle cell proliferation.[1]
Q2: What are the reported in vitro efficacy values for this compound?
The inhibitory potential of this compound has been characterized by the following parameters:
| Parameter | Reported Value | Incubation Time | Source |
| Ki | 530 nM | ~4 hours | [1] |
| IC50 | 1400 ± 240 nM | ~4 hours | [1] |
Note: These values can vary depending on experimental conditions such as enzyme and substrate concentrations, buffer composition, and temperature.
Q3: How should I prepare and store this compound stock solutions?
Proper preparation and storage of this compound are critical for maintaining its activity.
| Solvent | Recommended Concentration | Storage Temperature | Storage Duration |
| DMSO | 10 mM | -20°C | Up to 1 month |
| -80°C | Up to 6 months |
To prepare a stock solution, dissolve the powdered this compound in high-quality, anhydrous DMSO. To enhance solubility, you can warm the tube to 37°C and use an ultrasonic bath. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Troubleshooting Guide for Low Efficacy
Low or inconsistent efficacy of this compound in your in vitro experiments can stem from several factors. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: Suboptimal Efficacy or Complete Lack of Inhibition
If you are observing lower-than-expected or no inhibition of tryptase activity, consider the following potential causes and solutions.
Potential Cause 1: TFA Counter-ion Interference
Apc 366 is often supplied as a trifluoroacetate (TFA) salt. The TFA counter-ion can interfere with cellular assays, potentially inhibiting or, in some cases, stimulating cell proliferation, which can mask the true effect of the inhibitor.[2][3][4][5]
Solutions:
-
Counter-ion Exchange: For sensitive cellular assays, it is advisable to exchange the TFA counter-ion for a more biocompatible one, such as hydrochloride (HCl) or acetate.
-
Control Experiments: Include a TFA salt control (e.g., sodium trifluoroacetate) in your experiments to assess the effect of the counter-ion on your specific cell type and assay.
Potential Cause 2: Compound Instability in Aqueous Media
While stock solutions in DMSO are relatively stable, the stability of this compound in aqueous cell culture media can be limited. The compound may degrade over the course of a long experiment, leading to a decrease in the effective concentration.
Solutions:
-
Assess Stability: Perform a stability study of this compound in your specific cell culture medium (e.g., DMEM, RPMI) with and without serum over your experimental time course (e.g., 24, 48, 72 hours). This can be done by incubating the compound in the medium, taking samples at different time points, and analyzing the concentration of the intact compound by HPLC.
-
Minimize Incubation Time: If stability is an issue, consider shorter incubation times or replenishing the compound during long-term experiments.
-
Fresh Preparation: Always prepare fresh dilutions of this compound in your assay buffer or cell culture medium immediately before use.
Potential Cause 3: Suboptimal Pre-incubation Time
For irreversible or slowly binding inhibitors, a pre-incubation step with the enzyme before adding the substrate is crucial to allow for sufficient binding and inhibition.
Solutions:
-
Optimize Pre-incubation Time: The optimal pre-incubation time depends on the association rate constant (kon) of the inhibitor. For potent, slowly binding inhibitors, longer pre-incubation times may be necessary to reach equilibrium.[6][7][8] It is recommended to test a range of pre-incubation times (e.g., 15, 30, 60, 120 minutes) to determine the optimal duration for your specific assay conditions.
-
Consult Kinetic Data: If available, use the known kinetic parameters of this compound to estimate the time required to reach equilibrium.
Potential Cause 4: Issues with the Tryptase Enzyme or Assay System
The activity of the tryptase enzyme itself and the overall assay setup can significantly impact the observed efficacy of the inhibitor.
Solutions:
-
Enzyme Activity Check: Always verify the activity of your tryptase enzyme using a positive control substrate before performing inhibition assays.
-
Substrate Concentration: Ensure the substrate concentration is appropriate. For competitive inhibitors, the apparent IC50 value will increase with increasing substrate concentration. It is often recommended to use a substrate concentration at or below the Km value.
-
Assay Controls: Include appropriate controls in your experiment:
-
No-enzyme control: To measure background signal.
-
No-inhibitor control (vehicle control): To determine maximal enzyme activity.
-
Positive control inhibitor: A known tryptase inhibitor to validate the assay system.
-
Problem 2: High Variability Between Replicates or Experiments
High variability can obscure real effects and make data interpretation difficult.
Potential Cause 1: Inaccurate Pipetting or Dilutions
Errors in pipetting, especially of small volumes, can lead to significant variations in the final concentration of the inhibitor.
Solutions:
-
Calibrated Pipettes: Ensure all pipettes are properly calibrated.
-
Serial Dilutions: Prepare a dilution series of this compound to avoid pipetting very small volumes.
-
Homogeneous Solutions: Ensure all solutions are thoroughly mixed before use.
Potential Cause 2: Edge Effects in Multi-well Plates
Evaporation from the outer wells of a multi-well plate can concentrate the compound and other reagents, leading to inconsistent results.
Solutions:
-
Humidified Incubator: Use a properly humidified incubator.
-
Plate Sealing: Use plate sealers for long incubation periods.
-
Avoid Outer Wells: Avoid using the outermost wells of the plate for critical samples. Fill them with sterile water or media to minimize evaporation from the inner wells.
Potential Cause 3: Cell Health and Density
The physiological state of the cells can influence their response to the inhibitor.
Solutions:
-
Consistent Cell Seeding: Ensure a consistent number of viable cells are seeded in each well.
-
Monitor Cell Health: Regularly check cell morphology and viability. Only use healthy, actively growing cells for your experiments.
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT, MTS) to ensure that the observed effects are not due to cytotoxicity of the compound at the tested concentrations.
Experimental Protocols
Protocol 1: General Tryptase Activity and Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against purified tryptase.
Materials:
-
Purified human mast cell tryptase
-
Tryptase substrate (e.g., Tos-Gly-Pro-Lys-pNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 10 µg/mL heparin)
-
This compound stock solution (10 mM in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the tryptase enzyme to the desired working concentration in Assay Buffer.
-
Prepare a serial dilution of this compound in Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer).
-
Prepare the tryptase substrate at the desired working concentration in Assay Buffer.
-
-
Pre-incubation:
-
In a 96-well plate, add 20 µL of the diluted this compound or vehicle control to each well.
-
Add 60 µL of the diluted tryptase enzyme to each well.
-
Incubate the plate at 37°C for the optimized pre-incubation time (e.g., 30 minutes).
-
-
Initiate Reaction:
-
Add 20 µL of the tryptase substrate to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm (for pNA substrate) at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol 2: Mast Cell Degranulation Assay (β-hexosaminidase release)
This protocol measures the effect of this compound on the degranulation of mast cells, a key downstream effect of tryptase activity.
Materials:
-
Mast cell line (e.g., LAD2, RBL-2H3)
-
Cell culture medium (e.g., StemPro-34 for LAD2)
-
Sensitizing agent (e.g., human IgE)
-
Stimulating agent (e.g., anti-IgE antibody or calcium ionophore A23187)
-
This compound stock solution (10 mM in DMSO)
-
Tyrode's buffer (or similar physiological buffer)
-
β-hexosaminidase substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide)
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)
-
Lysis buffer (e.g., 0.1% Triton X-100 in Tyrode's buffer)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Culture and Sensitization:
-
Culture mast cells according to standard protocols.
-
Sensitize the cells with IgE (e.g., 1 µg/mL) for 24 hours.
-
-
Inhibitor Treatment:
-
Wash the sensitized cells with Tyrode's buffer.
-
Resuspend the cells in Tyrode's buffer and plate them in a 96-well plate.
-
Add various concentrations of this compound or vehicle control to the wells and pre-incubate at 37°C for 30-60 minutes.
-
-
Stimulation of Degranulation:
-
Add the stimulating agent (e.g., anti-IgE) to the wells to induce degranulation.
-
Incubate at 37°C for 30 minutes.
-
-
Measurement of β-hexosaminidase Release:
-
Centrifuge the plate to pellet the cells.
-
Transfer an aliquot of the supernatant from each well to a new 96-well plate.
-
To determine the total β-hexosaminidase content, lyse the cells in the remaining wells with lysis buffer.
-
Add the β-hexosaminidase substrate to the supernatant and lysate samples.
-
Incubate at 37°C for 60-90 minutes.
-
Add the stop solution to each well.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each condition relative to the total cellular content.
-
Plot the percentage of inhibition of degranulation versus the this compound concentration to determine its efficacy.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bio-works.com [bio-works.com]
- 4. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Peptide-TFA Salts in Aqueous Solutions
Disclaimer: The following information pertains to the general stability of peptides supplied as trifluoroacetate (TFA) salts in aqueous solutions. Specific stability data for "APC-366 TFA" is not publicly available. Researchers should always perform compound-specific stability studies.
Frequently Asked Questions (FAQs)
Q1: What is a peptide-TFA salt and why is it common?
A1: Peptides synthesized via solid-phase peptide synthesis (SPPS) are often cleaved from the resin and purified using trifluoroacetic acid (TFA).[1][2] During lyophilization (freeze-drying), the TFA forms a salt with the positively charged groups on the peptide, such as the N-terminus and the side chains of basic amino acids (e.g., Lysine, Arginine, Histidine).[1][2] This results in a peptide-TFA salt.
Q2: What are the primary factors affecting the stability of my peptide in an aqueous solution?
A2: The stability of a peptide in solution is influenced by several factors, both intrinsic and extrinsic.[3][4][5] Key factors include:
-
pH: The pH of the solution can significantly impact hydrolysis rates and the stability of certain amino acid residues.[6][7][8]
-
Temperature: Higher temperatures generally accelerate degradation processes.[9] For long-term storage of reconstituted peptides, -20°C is often recommended.[10][11]
-
Peptide Concentration: Higher concentrations can increase the likelihood of aggregation and precipitation.[3][4]
-
Amino Acid Sequence: The specific amino acids in your peptide sequence determine its susceptibility to particular degradation pathways like oxidation (Met, Cys, Trp), deamidation (Asn, Gln), and hydrolysis (Asp).[11][12]
-
Oxygen Exposure: The presence of oxygen can lead to the oxidation of susceptible residues.[9][12]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can lead to degradation and aggregation.[10][11]
Q3: How long can I expect my reconstituted peptide-TFA solution to be stable?
A3: The shelf-life of peptides in solution is limited.[11] While highly sequence-dependent, a general guideline is that peptide solutions may be stable for up to a few weeks at 2-8°C and for several months at -20°C.[13][14] It is crucial to aliquot the stock solution after reconstitution to avoid multiple freeze-thaw cycles.[11]
Q4: Can the TFA counter-ion affect my experimental results?
A4: Yes, residual TFA from the synthesis and purification process can interfere with biological assays.[1][15] It has been reported to inhibit cell proliferation and, in some cases, be toxic to cells.[15][16] For sensitive cell-based experiments, it is often recommended to exchange the TFA counter-ion for a more biocompatible one, such as acetate or hydrochloride (HCl).[2][17]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Turbidity or precipitation upon reconstitution. | The peptide has poor solubility in the chosen solvent.[18] High peptide concentration leading to aggregation.[19] | Test the solubility of a small amount first. Use sterile, low-pH buffers (pH 4-6) to reduce aggregation.[20] Consider using a small amount of organic solvent like DMSO or acetonitrile to initially dissolve the peptide, then slowly add it to your aqueous buffer. Sonication can also help break up small particles. |
| Loss of biological activity over time. | Chemical degradation (e.g., oxidation, hydrolysis, deamidation) or physical instability (e.g., aggregation).[6] | Prepare fresh solutions for each experiment. Aliquot stock solutions and store at -20°C or -80°C to minimize degradation.[11] Ensure the pH of your experimental buffer is optimal for your peptide's stability.[7] |
| Inconsistent results between experimental batches. | Degradation of the peptide stock solution. Multiple freeze-thaw cycles.[10][11] Inaccurate initial peptide concentration due to water absorption by the lyophilized powder. | Use a fresh aliquot of the stock solution for each experiment. Allow the lyophilized peptide to warm to room temperature before opening the vial to prevent condensation.[14] Perform a peptide content analysis to determine the exact amount of peptide in your lyophilized powder.[21] |
| HPLC analysis shows new peaks appearing over time. | This indicates peptide degradation, leading to the formation of new chemical entities.[6][8] | Characterize the degradation products using mass spectrometry (MS) to identify the degradation pathway (e.g., oxidation, deamidation).[22] Adjust storage and handling conditions accordingly (e.g., use degassed buffers for oxidation-prone peptides). |
Data Presentation: Generic Peptide Stability Profile
The following tables provide example data for a hypothetical peptide-TFA salt in an aqueous buffer. This data is for illustrative purposes only.
Table 1: Stability of a Generic Peptide-TFA in Aqueous Buffer (pH 7.4) at Different Temperatures
| Storage Time (Days) | % Purity at 4°C (by HPLC) | % Purity at 25°C (by HPLC) |
| 0 | 99.5 | 99.5 |
| 1 | 99.1 | 97.2 |
| 3 | 98.2 | 92.5 |
| 7 | 96.5 | 85.1 |
| 14 | 93.0 | 72.3 |
Table 2: Effect of pH on the Stability of a Generic Peptide-TFA at 25°C
| Storage Time (Days) | % Purity at pH 5.0 (by HPLC) | % Purity at pH 7.4 (by HPLC) |
| 0 | 99.5 | 99.5 |
| 7 | 98.8 | 85.1 |
| 14 | 97.6 | 72.3 |
| 30 | 95.2 | 55.8 |
Experimental Protocols
Protocol 1: Reconstitution and Storage of a Lyophilized Peptide-TFA Salt
-
Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature. This prevents moisture from the air from condensing inside the vial.[14]
-
Solvent Selection: Choose an appropriate sterile solvent. For many peptides, sterile water or a buffer at a slightly acidic pH (e.g., pH 5-6) is suitable.[11] If the peptide is hydrophobic, a small amount of an organic solvent like DMSO may be needed for initial solubilization.
-
Reconstitution: Add the desired volume of solvent to the vial to achieve the target stock concentration. Gently swirl or vortex to dissolve the peptide completely. Sonication can be used if dissolution is slow.
-
Aliquoting: To avoid repeated freeze-thaw cycles, divide the stock solution into single-use aliquots in low-protein-binding microcentrifuge tubes.[11]
-
Storage: For short-term storage (days to weeks), store the aliquots at 4°C. For long-term storage (weeks to months), store the aliquots at -20°C or -80°C.[10][13]
Protocol 2: Stability Assessment using RP-HPLC
-
Sample Preparation: Prepare a solution of the peptide at a known concentration in the desired aqueous buffer.
-
Time-Zero Analysis: Immediately after preparation, inject an aliquot of the solution onto a reverse-phase high-performance liquid chromatography (RP-HPLC) system to determine the initial purity.[22][23]
-
Incubation: Store the remaining solution under the desired test conditions (e.g., specific temperature and pH).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot of the stored solution and analyze it by RP-HPLC.
-
Data Analysis: Calculate the percentage of the parent peptide peak area relative to the total peak area at each time point to determine the loss of purity over time.
Visualizations
Caption: Common degradation pathways for peptides in aqueous solutions.
Caption: Workflow for assessing peptide stability over time.
References
- 1. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics | Semantic Scholar [semanticscholar.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review [ouci.dntb.gov.ua]
- 8. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. veeprho.com [veeprho.com]
- 10. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 11. genscript.com [genscript.com]
- 12. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 13. uk-peptides.com [uk-peptides.com]
- 14. particlepeptides.com [particlepeptides.com]
- 15. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. omizzur.com [omizzur.com]
- 17. lifetein.com [lifetein.com]
- 18. researchgate.net [researchgate.net]
- 19. Peptide Aggregation in Finite Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jpt.com [jpt.com]
- 21. Analytical methods and Quality Control for peptide products [biosynth.com]
- 22. ijsra.net [ijsra.net]
- 23. Analytical techniques for peptide-based drug development: Characterization, stability and quality control [ijsra.net]
How to avoid precipitation of Apc 366 tfa in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the precipitation of Apc 366 TFA in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
Apc 366 is an irreversible inhibitor of mast cell tryptase, often supplied as a trifluoroacetate (TFA) salt.[1][2][3] Like many small molecules, its solubility can be limited in aqueous buffers, potentially leading to precipitation. This can result in inaccurate compound concentrations and unreliable experimental outcomes. The TFA counter-ion can also influence the solubility and overall charge of the molecule.
Q2: What are the general properties of this compound?
| Property | Value | Source |
| Molecular Formula | C24H29F3N6O6 | [1][4] |
| Molecular Weight | 554.52 g/mol | [1][4] |
| Storage | -20°C, sealed from moisture and light | [1][2] |
Q3: What factors can influence the solubility of this compound?
Several factors can affect the solubility of this compound in your experimental buffer:
-
pH: The pH of the buffer can significantly impact the charge state of the molecule, thereby affecting its solubility.[5][6][7]
-
Buffer Composition: The type and concentration of buffer salts can influence solubility.
-
Temperature: Generally, solubility increases with temperature.[5][6]
-
Presence of Organic Co-solvents: The addition of a small amount of an organic solvent like DMSO can enhance the solubility of hydrophobic compounds.
-
Concentration: Higher concentrations are more prone to precipitation.
Troubleshooting Guide: Preventing Precipitation
This guide addresses common issues encountered when preparing solutions of this compound.
Issue 1: Precipitation upon initial reconstitution of the lyophilized powder.
-
Possible Cause: The chosen solvent is inappropriate for the initial high-concentration stock solution.
-
Solution:
-
Use an Organic Solvent for Stock Solution: Start by dissolving this compound in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO). A high-concentration stock (e.g., 10 mM) in 100% DMSO is a common starting point.
-
Gentle Warming and Sonication: To aid dissolution, you can gently warm the solution to 37°C and use a sonication bath.[1][2][8]
-
Centrifuge: Before use, always centrifuge the stock solution to pellet any undissolved material.[5][6]
-
Issue 2: Precipitation when diluting the DMSO stock solution into an aqueous experimental buffer.
-
Possible Cause: The final concentration of this compound in the aqueous buffer exceeds its solubility limit, or the final percentage of DMSO is too low to maintain solubility.
-
Solution:
-
Stepwise Dilution: Add the DMSO stock solution to your experimental buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Optimize Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should be kept low (typically ≤1%) to avoid solvent-induced artifacts.[6] However, you may need to empirically determine the minimum percentage of DMSO required to keep this compound in solution at your desired working concentration.
-
Adjust Buffer pH: The solubility of compounds with ionizable groups is pH-dependent. Since Apc 366 is supplied as a TFA salt, it is likely basic. Dissolving it in a slightly acidic buffer might improve solubility.[9][10][11] Conversely, if the molecule has acidic functional groups, a slightly basic buffer may be beneficial.[9][10] Experiment with a range of pH values around the physiological pH of your experiment (e.g., pH 6.0 - 8.0).
-
Test Different Buffers: If precipitation persists, consider trying alternative buffer systems.
-
Experimental Protocol: Preparation of a Working Solution of this compound
This protocol provides a general guideline. Optimization may be required for your specific experimental conditions.
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of 100% DMSO to achieve a stock concentration of 10 mM. For example, to prepare a 10 mM stock from 1 mg of this compound (MW = 554.52), add 180.3 µL of DMSO.[1][2]
-
Vortex thoroughly to dissolve. If necessary, gently warm the vial to 37°C and sonicate for 5-10 minutes.
-
Centrifuge the stock solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet any insoluble material.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][2]
-
-
Prepare the Final Working Solution in Experimental Buffer:
-
Determine the final concentration of this compound and the maximum allowable percentage of DMSO for your experiment.
-
Calculate the volume of the DMSO stock solution needed.
-
While vortexing the experimental buffer, add the calculated volume of the DMSO stock solution dropwise.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, it indicates precipitation.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process for troubleshooting this compound precipitation issues.
Caption: Troubleshooting workflow for this compound precipitation.
Signaling Pathway Context
While not directly related to solubility, understanding the context of Apc 366's mechanism of action can be helpful. Apc 366 is an inhibitor of mast cell tryptase, which is involved in allergic and inflammatory responses.
Caption: Simplified pathway showing this compound inhibition of tryptase.
References
- 1. glpbio.com [glpbio.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ebiohippo.com [ebiohippo.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. jpt.com [jpt.com]
- 7. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. bachem.com [bachem.com]
- 10. lifetein.com [lifetein.com]
- 11. biobasic.com [biobasic.com]
Technical Support Center: Tryptase Inhibitors and Bronchospasm in Clinical Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the potential side effect of bronchospasm associated with tryptase inhibitors in clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic link between tryptase and bronchospasm?
A1: Tryptase, a serine protease released from mast cells, can induce bronchoconstriction through several mechanisms. A primary pathway involves the activation of Protease-Activated Receptor-2 (PAR-2) on airway smooth muscle cells.[1][2][3][4] This activation triggers a signaling cascade involving G-proteins, phospholipase C (PLC), and inositol trisphosphate (IP3), leading to an increase in intracellular calcium concentrations ([Ca2+]i).[1][2] This calcium influx ultimately results in the contraction of airway smooth muscle, leading to bronchospasm.[3][4] Tryptase can also potentiate the effects of other bronchoconstrictors like histamine.
Q2: Have tryptase inhibitors in clinical trials been associated with bronchospasm?
A2: Yes, at least one investigational tryptase inhibitor, APC 366, has been associated with bronchospasm. In a Phase IIa clinical trial, nebulized APC 366 was observed to cause signs of bronchospasm at a higher frequency in some patients compared to the placebo group, particularly at certain dosages.[2] Conversely, another tryptase inhibitor, MTPS9579A, was generally well-tolerated in Phase I and Phase IIa studies, with no significant reports of bronchospasm.[5][6][7][8]
Q3: What are the typical symptoms of bronchospasm that might be observed in a clinical trial participant?
A3: Participants experiencing bronchospasm may present with a range of respiratory symptoms, including wheezing, shortness of breath, chest tightness, and coughing. In a clinical trial setting, objective measures such as a decrease in Forced Expiratory Volume in 1 second (FEV1) during spirometry are key indicators.
Q4: What immediate actions should be taken if a trial participant develops symptoms of bronchospasm?
A4: If a participant develops acute respiratory symptoms suggestive of bronchospasm, the immediate priority is to ensure their safety. This involves stopping the administration of the investigational product, administering a short-acting beta-agonist (SABA) like albuterol, and providing supplemental oxygen if necessary. The participant's vital signs and oxygen saturation should be closely monitored. The event must be documented thoroughly as an adverse event.
Q5: How can the risk of bronchospasm be minimized in clinical trials of inhaled tryptase inhibitors?
A5: Several strategies can be employed to mitigate the risk of bronchospasm. These include careful screening of participants to exclude those with a history of severe asthma or hyperreactive airway disease, starting with low doses of the investigational drug and gradually escalating, and pretreating with a bronchodilator before administering the study drug.[9] Continuous respiratory monitoring during and after drug administration is also crucial.
Troubleshooting Guide for Bronchospasm Events
This guide provides a step-by-step approach for clinical trial staff to manage a suspected bronchospasm event.
| Step | Action | Rationale |
| 1. Immediate Assessment | - Stop administration of the investigational product. - Assess the participant's airway, breathing, and circulation (ABCs). - Check vital signs, including respiratory rate, heart rate, blood pressure, and oxygen saturation (SpO2). - Auscultate the lungs for wheezing. | To quickly identify the severity of the event and ensure the participant's immediate safety. |
| 2. Initial Treatment | - Administer a short-acting beta-agonist (SABA), such as albuterol, via a metered-dose inhaler with a spacer or a nebulizer.[9] - Provide supplemental oxygen to maintain SpO2 >92%. | To rapidly reverse bronchoconstriction and improve oxygenation. |
| 3. Monitoring | - Continuously monitor vital signs and SpO2. - Re-assess for improvement in symptoms (e.g., reduced wheezing, easier breathing). - Perform spirometry to objectively measure changes in FEV1, if the participant is able. | To track the participant's response to treatment and identify any deterioration. |
| 4. Escalation of Care | - If symptoms do not improve or worsen, administer additional doses of SABA. - Consider administration of systemic corticosteroids (e.g., methylprednisolone) for moderate to severe exacerbations.[9] - In severe, refractory cases, consider intravenous magnesium sulfate or epinephrine under medical supervision.[9] - If the participant's condition continues to decline, activate emergency medical services for transfer to a higher level of care. | To provide more aggressive treatment for severe or non-responsive bronchospasm. |
| 5. Documentation and Reporting | - Document all assessments, interventions, and the participant's response in the source documents and case report form (CRF). - Report the event as an adverse event (AE) or serious adverse event (SAE) according to the clinical trial protocol and regulatory requirements. | To ensure accurate and complete data collection for safety analysis and to comply with regulatory obligations. |
Data on Respiratory Adverse Events with Tryptase Inhibitors
The following table summarizes available information on respiratory adverse events from clinical trials of two tryptase inhibitors.
| Tryptase Inhibitor | Clinical Trial Phase | Route of Administration | Incidence of Bronchospasm | Other Respiratory Adverse Events | Reference |
| APC 366 | Phase IIa | Inhaled (Nebulizer) | Signs of bronchospasm observed at a "higher frequency" than placebo at certain dosages (specific quantitative data not publicly available). | Attenuated the late asthmatic response to allergen challenge. | [2][10] |
| MTPS9579A | Phase I | Subcutaneous & Intravenous | No serious or severe adverse events, including bronchospasm, were reported in healthy volunteers. | Generally well-tolerated. | [3][5] |
| MTPS9579A | Phase IIa | Intravenous | Did not meet the primary endpoint for reducing asthma exacerbations. No significant safety concerns related to bronchospasm were highlighted. | The study focused on exacerbation rates and did not report an increase in bronchospasm as an adverse event. | [6][7][11] |
Experimental Protocols
Protocol for Respiratory Function Monitoring (Spirometry)
This protocol outlines the standardized procedure for performing spirometry in a clinical trial of an inhaled investigational drug.
1. Participant Preparation:
- Instruct the participant to withhold any short-acting bronchodilators for at least 6-8 hours, long-acting beta-agonists for at least 24 hours, and other medications as specified in the study protocol.
- Ensure the participant has not smoked, consumed caffeine, or engaged in strenuous exercise for at least one hour before the test.
- Record the participant's age, height, and weight to determine predicted values.
2. Equipment Calibration:
- Perform a daily calibration of the spirometer using a 3-liter calibration syringe, as per the American Thoracic Society/European Respiratory Society (ATS/ERS) guidelines.[12]
- Ensure the spirometer is functioning within the manufacturer's specified accuracy.
3. Test Procedure:
- Explain the procedure to the participant in a clear and concise manner.
- Demonstrate the maneuver of taking a full, deep inhalation followed by a rapid, forceful, and complete exhalation.
- Have the participant sit in an upright position with their feet flat on the floor.
- Apply a nose clip to prevent air from escaping through the nose.
- Instruct the participant to place the mouthpiece in their mouth and seal their lips tightly around it.
- Coach the participant to inhale maximally and then exhale as hard and as fast as possible for at least 6 seconds.
- Obtain at least three acceptable and repeatable maneuvers. Acceptability criteria include a good start, no coughing, and a satisfactory exhalation duration. Repeatability is achieved when the two largest FVC and FEV1 values are within 150 mL of each other.
4. Data Collection and Review:
- Record the best FEV1 and Forced Vital Capacity (FVC) values from the acceptable maneuvers.
- A trained and qualified individual should review the spirometry results for quality and adherence to protocol.
Visualizations
Signaling Pathway of Tryptase-Induced Bronchoconstriction
References
- 1. inshealth.org [inshealth.org]
- 2. Dose‐dependent inactivation of airway tryptase with a novel dissociating anti‐tryptase antibody (MTPS9579A) in healthy participants: A randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Expression and function of proteinase-activated receptor 2 in human bronchial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tryptase Inhibitor Fails to Meet Primary Endpoint in Asthma Exacerbation Trial [trial.medpath.com]
- 7. A Novel, Nonpeptidic, Orally Active Bivalent Inhibitor of Human β-Tryptase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Inhibition of mast cell tryptase by inhaled APC 366 attenuates allergen-induced late-phase airway obstruction in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Airway tryptase levels inform the lack of clinical efficacy of the tryptase inhibitor MTPS9579A in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Standardization of Spirometry 2019 Update. An Official American Thoracic Society and European Respiratory Society Technical Statement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing APC-366 TFA for Enzyme Assays
Welcome to the technical support center for APC-366 TFA. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of APC-366 TFA for their enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is APC-366 TFA and what is its primary target?
APC-366 is a selective and competitive inhibitor of tryptase, a serine protease released from mast cells.[1] The trifluoroacetate (TFA) salt is a common formulation for research use. It has been implicated in the pathophysiology of allergic asthma.[1]
Q2: What is the mechanism of action of APC-366?
APC-366 acts as a competitive inhibitor of tryptase.[1] Some sources also describe it as an irreversible inhibitor.[2][3][4] It functions by blocking the catalytic site of tryptase, thereby preventing it from cleaving its substrates.[1] By inhibiting tryptase, APC-366 can block downstream signaling pathways, such as the activation of Protease-Activated Receptor 2 (PAR-2), which is involved in inflammation and fibrosis.[5]
Q3: What are the known IC50 and Ki values for APC-366 against human tryptase?
The inhibitory potential of APC-366 against human tryptase has been determined in biochemical assays. After a 4-hour incubation, the reported values are:
Another source reports a Ki of 7.1 μM. These values can serve as a starting point for determining the optimal concentration in your specific assay.
Troubleshooting Guide
Issue 1: No or low inhibition observed at expected concentrations.
-
Possible Cause 1: Inadequate Pre-incubation Time.
-
Solution: APC-366's inhibitory effect can be time-dependent. The reported IC50 value was determined after a 4-hour incubation.[1] We recommend pre-incubating APC-366 with the enzyme for a set period before adding the substrate. Test various pre-incubation times (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) to determine the optimal duration for your assay.
-
-
Possible Cause 2: Sub-optimal Assay Conditions.
-
Solution: The potency of an inhibitor can be influenced by assay conditions such as pH, temperature, and buffer composition. Ensure your assay buffer and conditions are optimal for tryptase activity before inhibitor screening. Refer to established protocols for tryptase assays.
-
-
Possible Cause 3: High Substrate Concentration.
-
Solution: As a competitive inhibitor, the apparent potency of APC-366 will be affected by the substrate concentration. If the substrate concentration is too high, it can outcompete the inhibitor. Try running the assay with a substrate concentration at or below the Km value for the enzyme.
-
Issue 2: Poor solubility of APC-366 TFA in the assay buffer.
-
Possible Cause 1: Incorrect Solvent for Stock Solution.
-
Solution: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO or a mixture of ethanol and water. One source suggests solubility up to 5 mg/ml in 20% ethanol/water. Subsequently, dilute the stock solution into your aqueous assay buffer. Ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid affecting enzyme activity.
-
-
Possible Cause 2: Precipitation upon Dilution.
-
Solution: To increase solubility, you can try gently warming the solution to 37°C or using sonication.[3] When diluting the stock, add it to the assay buffer in a stepwise manner while vortexing to ensure proper mixing and prevent precipitation.
-
Issue 3: High background signal or off-target effects.
-
Possible Cause 1: Non-specific Inhibition.
-
Solution: Although APC-366 is considered a selective tryptase inhibitor, at high concentrations, it may exhibit off-target effects. Run control experiments with other serine proteases to assess the selectivity of APC-366 in your system.
-
-
Possible Cause 2: Interference with Assay Detection Method.
-
Solution: The TFA salt or the compound itself might interfere with your detection method (e.g., fluorescence, absorbance). Run a control experiment with APC-366 in the assay buffer without the enzyme to check for any intrinsic signal or quenching properties.
-
Data Presentation
Table 1: Inhibitory Constants for APC-366 against Human Tryptase
| Parameter | Value | Incubation Time | Reference |
| IC50 | 1400 ± 240 nM | 4 hours | |
| Ki | 530 nM | 4 hours | [1] |
| Ki | 7.1 µM | Not Specified |
Experimental Protocols
Protocol 1: Determining the Optimal Pre-incubation Time
-
Prepare a series of reaction mixtures containing the tryptase enzyme and a fixed concentration of APC-366 TFA (e.g., at the expected IC50 of 1.4 µM).
-
Pre-incubate these mixtures for varying durations (e.g., 0, 30, 60, 120, and 240 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the reaction rate.
-
Plot the percentage of inhibition against the pre-incubation time to determine the minimum time required to achieve maximal inhibition.
Protocol 2: Titrating APC-366 TFA Concentration for IC50 Determination
-
Prepare a stock solution of APC-366 TFA in an appropriate solvent (e.g., DMSO).
-
Perform a serial dilution of the APC-366 TFA stock solution to create a range of concentrations. A good starting range would be from 10 nM to 100 µM.
-
In a multi-well plate, add the enzyme and the different concentrations of APC-366 TFA. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for the optimal duration determined in Protocol 1.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress and determine the initial reaction rates.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
Visualizations
Caption: Workflow for optimizing APC-366 TFA concentration.
Caption: APC-366 signaling pathway inhibition.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. APC 366 TFA | TargetMol [targetmol.com]
- 5. Tryptase inhibitor APC 366 prevents hepatic fibrosis by inhibiting collagen synthesis induced by tryptase/protease-activated receptor 2 interactions in hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of repeated freeze-thaw cycles on Apc 366 tfa activity
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the handling and use of Apc366 TFA. The following troubleshooting guides and FAQs address common issues, with a specific focus on maintaining peptide activity by preventing degradation from repeated freeze-thaw cycles.
Troubleshooting Guide
Issue: Decreased or Inconsistent Apc366 TFA Activity in Assays
Question: My experiments are showing high variability and a general decrease in the expected biological activity of Apc366 TFA over time. The same stock solution has been used for multiple experiments. What could be the cause?
Answer: A significant loss of peptide activity and inconsistent results are commonly caused by improper storage and handling, particularly repeated freeze-thaw cycles.[1][2] Peptides like Apc366 TFA are sensitive molecules. The physical stress of freezing and thawing can induce irreversible aggregation, degradation, and conformational changes that render the peptide inactive.[1][3][4] Each cycle can further reduce the concentration of active, properly folded peptide in your stock solution, leading to unreliable experimental outcomes.[2]
Key Recommendations:
-
Aliquot Upon Receipt: The single most effective way to preserve peptide integrity is to prepare single-use aliquots immediately after reconstitution.[1] This protects the main stock from the damaging effects of repeated temperature changes.
-
Use Proper Storage Conditions: Store lyophilized peptide at -20°C or -80°C, protected from light.[2][5][6] Once reconstituted and aliquoted, store solutions at -80°C for maximum stability.[5][6]
-
Minimize Solution Storage: Do not store peptides in solution at 4°C for extended periods. For maximum stability, peptide solutions should be stored frozen.[7]
Experimental Protocols
Protocol 1: Recommended Reconstitution and Aliquoting of Apc366 TFA
This protocol minimizes the risk of degradation by ensuring the peptide is handled correctly from the moment of reconstitution.
-
Pre-Reconstitution: Before opening, centrifuge the vial of lyophilized Apc366 TFA to ensure all the powder is at the bottom.
-
Solvent Selection: Reconstitute the peptide using the solvent recommended on the product datasheet. Ensure the solvent is sterile and of high purity.
-
Reconstitution: Carefully add the calculated volume of solvent to the vial to achieve the desired stock concentration. Gently swirl or pipette up and down to dissolve the peptide completely. Avoid vigorous vortexing, which can cause aggregation.
-
Aliquoting: Using low-protein-binding polypropylene tubes, immediately dispense the stock solution into single-use volumes appropriate for your experiments. For example, if you typically use 10 µL per experiment, create 10 µL aliquots.
-
Flash Freezing: To minimize ice crystal formation which can damage peptide structure, flash-freeze the aliquots using a dry ice/ethanol bath or liquid nitrogen before transferring them to long-term storage.[1]
-
Long-Term Storage: Store the labeled aliquots in a -80°C freezer. When needed for an experiment, remove only one aliquot and allow it to thaw at room temperature. Any unused portion of the thawed aliquot should be discarded and not re-frozen.
Caption: Recommended workflow for handling Apc366 TFA to preserve its activity.
Protocol 2: Quantifying the Impact of Freeze-Thaw Cycles
This experiment allows you to directly measure the loss of Apc366 TFA activity in your specific assay.
-
Preparation: Reconstitute a fresh vial of Apc366 TFA and create at least 10 identical aliquots.
-
Group Allocation:
-
Group A (Control): Store 2-3 aliquots at -80°C. These will be thawed only once, immediately before the assay.
-
Group B (1 Cycle): Subject 2-3 aliquots to one freeze-thaw cycle. (Freeze at -80°C for >1 hr, thaw at room temp).
-
Group C (3 Cycles): Subject 2-3 aliquots to three consecutive freeze-thaw cycles.
-
Group D (5 Cycles): Subject 2-3 aliquots to five consecutive freeze-thaw cycles.
-
-
Activity Assay: After the final freeze-thaw cycle for each group, perform your standard biological activity assay in parallel for all samples. Ensure all experimental conditions are identical.
-
Data Analysis: Calculate the activity for each sample. Normalize the activity of Groups B, C, and D to the average activity of the control Group A (which represents 100% activity).
Frequently Asked Questions (FAQs)
Q1: What are the visible signs of Apc366 TFA degradation?
A1: While the most reliable confirmation of degradation is a loss of biological activity, you may observe visual signs such as the solution appearing cloudy or the formation of visible precipitates upon thawing.[8] If you see any particulates, the solution should be discarded.
Q2: How many freeze-thaw cycles are acceptable for a stock solution of Apc366 TFA?
A2: Ideally, zero. To ensure maximal potency and reproducibility, you should avoid subjecting your main stock solution to any freeze-thaw cycles.[2][7][9] The best practice is always to aliquot. If you must re-freeze a stock, be aware that you are likely introducing significant variability into your future experiments.
Q3: My Apc366 TFA won't dissolve properly. Could this be related to its stability?
A3: Difficulty in dissolving a peptide can be a sign of aggregation, which may have occurred during shipping or previous handling. However, it is more often related to the peptide's intrinsic hydrophobicity.[2] Ensure you are using the recommended solvent and pH as per the datasheet. If solubility issues persist with a fresh vial, contact technical support.
Q4: Can the TFA (trifluoroacetate) counter-ion affect my experiments?
A4: TFA is a common counter-ion from the peptide purification process. At high concentrations, TFA can inhibit cell proliferation in certain cell-based assays.[9] If your experiments are highly sensitive, you may need to consider this or perform a buffer exchange step. For most applications, the final dilution of TFA in the assay is too low to cause significant effects.
Data Summary
The following table presents hypothetical data from an experiment as described in Protocol 2, illustrating the potential impact of freeze-thaw cycles on Apc366 TFA's biological activity.
| Number of Freeze-Thaw Cycles | Mean Remaining Activity (%) | Standard Deviation (%) |
| 0 (Control - No Thaw) | 100 | 4.5 |
| 1 | 92 | 5.1 |
| 3 | 71 | 8.2 |
| 5 | 45 | 11.6 |
| 10 | 18 | 15.3 |
Signaling Pathway
Apc366 TFA is an irreversible inhibitor of mast cell tryptase.[5][6] Mast cell tryptase can activate Proteinase-Activated Receptor 2 (PAR-2), leading to downstream signaling that promotes inflammation, including the recruitment of eosinophils.[5][6] By inhibiting tryptase, Apc366 TFA blocks this activation cascade.
Caption: Apc366 TFA inhibits the Mast Cell Tryptase/PAR-2 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. genscript.com [genscript.com]
- 3. researchgate.net [researchgate.net]
- 4. Freeze-thaw characterization process to minimize aggregation and enable drug product manufacturing of protein based therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. peptide.com [peptide.com]
- 8. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 9. genscript.com [genscript.com]
Technical Support Center: Interpreting Unexpected Results in Apc 366 TFA Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apc 366 trifluoroacetate (TFA). Unexpected results can arise from various factors, from the inherent properties of the compound to specific experimental conditions. This guide is designed to help you identify and address these issues to ensure the accuracy and reliability of your findings.
Frequently Asked Questions (FAQs)
Q1: My Apc 366 TFA appears to be inactive or shows lower than expected potency in my assay. What are the possible causes?
A1: Several factors can contribute to a perceived loss of this compound activity:
-
Compound Stability and Degradation: While specific degradation pathways for Apc 366 have not been extensively published, peptide-like molecules can be susceptible to hydrolysis, particularly at non-neutral pH. Ensure that stock solutions are prepared fresh and that aqueous buffers are at a physiological pH. Avoid repeated freeze-thaw cycles of stock solutions. For long-term storage, it is recommended to store the compound as a solid at -20°C.
-
Solubility Issues: Apc 366 is soluble in a mixture of ethanol and water (up to 5 mg/ml in 20% ethanol/water) and is often dissolved in DMSO for stock solutions. When diluting the stock solution into aqueous assay buffers, the compound may precipitate. It is crucial to ensure complete dissolution. Vortexing, sonication, or gentle warming (e.g., to 37°C) can aid in dissolving any precipitate. Always perform a visual inspection of your final solution before adding it to your experiment.
-
Incorrect Assay Conditions: The inhibitory activity of Apc 366 can be influenced by the assay conditions. For instance, the reported IC50 and Ki values can vary based on the incubation time with the tryptase enzyme. One study reported a Ki of 530 nM and an IC50 of 1400 ± 240 nM after a 4-hour incubation with human tryptase.[1] Shorter incubation times may result in apparently lower potency.
-
TFA Counterion Interference: The trifluoroacetate (TFA) counterion, which is present in the salt form of Apc 366, can potentially interfere with biological assays. This is a known phenomenon for many peptides and small molecules synthesized using TFA in the purification process.
Q2: I am observing unexpected effects on cell viability, proliferation, or other cellular functions that don't seem related to tryptase inhibition. What could be the cause?
A2: Unexplained cellular effects can often be attributed to the TFA counterion or potential off-target effects of Apc 366.
-
TFA Counterion Effects: Residual TFA in your this compound salt can have direct biological effects. Studies have shown that TFA can, in some cases, inhibit cell growth and in others, promote it. These effects are cell-type and concentration-dependent. If you observe unexpected changes in cell health or proliferation in your control wells (cells treated with vehicle), it is worth considering the potential impact of TFA.
-
Off-Target Effects: While Apc 366 is described as a selective tryptase inhibitor, its full selectivity profile against a broad range of proteases is not extensively detailed in publicly available literature. It is possible that at higher concentrations, Apc 366 may inhibit other serine proteases, leading to unforeseen biological consequences. One report mentioned that Apc 366 lacked high selectivity, which led to its discontinuation in clinical trials.[2]
-
Vehicle Control Issues: Ensure that your vehicle control (e.g., DMSO) concentration is consistent across all experimental conditions and is at a level that does not induce cellular toxicity.
Q3: I am seeing high variability between my experimental replicates. What are the common sources of variability in tryptase inhibitor experiments?
A3: High variability can stem from several sources:
-
Inconsistent Compound Preparation: As mentioned earlier, inconsistent dissolution of this compound can lead to significant variability in the final concentration of the active compound in your assays.
-
Enzyme Activity: The activity of the tryptase enzyme can vary between batches and can be affected by storage and handling. Ensure that the enzyme is stored correctly and that its activity is validated before starting a new set of experiments.
-
Assay Plate Edge Effects: In cell-based assays, "edge effects" on microplates can lead to variability. To mitigate this, avoid using the outer wells of the plate for critical experimental samples or ensure proper humidification during incubation.
-
Pipetting Errors: Accurate and consistent pipetting is crucial, especially when working with small volumes of concentrated stock solutions.
Troubleshooting Guides
Guide 1: Troubleshooting Inconsistent or No Inhibition of Tryptase Activity
| Observed Problem | Potential Cause | Recommended Action |
| No inhibition of tryptase activity at expected concentrations. | 1. Compound Degradation: Apc 366 may have degraded due to improper storage or handling. | 1. Prepare fresh stock solutions from the solid compound. Store stock solutions in small aliquots at -20°C or below to minimize freeze-thaw cycles. |
| 2. Incorrect Concentration: Errors in calculating dilutions or pipetting. | 2. Double-check all calculations and ensure pipettes are calibrated. | |
| 3. Inactive Tryptase Enzyme: The tryptase enzyme may have lost activity. | 3. Test the activity of your tryptase with a known standard inhibitor or substrate. | |
| Lower than expected potency (high IC50 value). | 1. Insufficient Incubation Time: Apc 366's inhibitory effect can be time-dependent. | 1. Increase the pre-incubation time of Apc 366 with the tryptase enzyme before adding the substrate. A 4-hour pre-incubation has been reported.[1] |
| 2. Compound Precipitation: Apc 366 may have precipitated out of the assay buffer. | 2. Visually inspect the final assay solution for any precipitate. If present, try optimizing the solvent concentration or using a different buffer system. | |
| High variability between replicates. | 1. Inconsistent Dissolution: Incomplete or inconsistent dissolution of the compound. | 1. Ensure the compound is fully dissolved in the stock solution and upon dilution in the assay buffer. Use of a vortex or sonicator may be necessary. |
| 2. Pipetting Inaccuracy: Small volume pipetting errors. | 2. Use properly calibrated pipettes and consider preparing a larger volume of the final diluted compound to minimize pipetting errors between replicates. |
Guide 2: Troubleshooting Unexpected Cellular Effects
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected increase or decrease in cell viability/proliferation. | 1. TFA Counterion Effect: The TFA salt may be exerting a biological effect. | 1. If possible, obtain Apc 366 as a different salt form (e.g., HCl) to compare results. Alternatively, perform a dose-response experiment with TFA alone to assess its effect on your specific cell line. |
| 2. Off-Target Activity: Apc 366 may be interacting with other cellular targets. | 2. Review the literature for any known off-target effects of Apc 366 or similar compounds. Consider using a structurally different tryptase inhibitor as a comparator. | |
| Cellular response is not consistent with PAR-2 activation/inhibition. | 1. Cell Line Does Not Express Functional PAR-2: The cell line used may not express protease-activated receptor 2 (PAR-2) or may not signal effectively upon its activation. | 1. Confirm PAR-2 expression in your cell line using techniques like qPCR, western blot, or flow cytometry. |
| 2. Tryptase is not effectively activating PAR-2: The concentration of tryptase used may be too low, or the enzyme may be inactive. | 2. Titrate the concentration of tryptase to determine the optimal concentration for PAR-2 activation in your cell system. Use a PAR-2 agonist peptide (e.g., SLIGKV-NH2) as a positive control. |
Data Summary
| Parameter | Value | Conditions | Reference |
| Ki (Inhibitor Constant) | 530 nM | ~4 hours incubation with human tryptase | [1] |
| IC50 (Half maximal inhibitory concentration) | 1400 ± 240 nM | ~4 hours incubation with human tryptase | [1] |
| Solubility | ≤ 5 mg/mL | 20% ethanol / water | |
| Storage (Solid) | -20°C | ||
| Storage (in DMSO) | -20°C (up to 3 months recommended) | [3] |
Experimental Protocols
Protocol 1: In Vitro Tryptase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of Apc 366 against human tryptase.
Materials:
-
Human mast cell tryptase
-
This compound
-
Fluorogenic tryptase substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)
-
DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Apc 366 Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Prepare Serial Dilutions: Perform serial dilutions of the Apc 366 stock solution in the assay buffer to achieve the desired final concentrations for the assay.
-
Enzyme and Inhibitor Pre-incubation: In the wells of the 96-well plate, add a fixed concentration of human tryptase to the serially diluted Apc 366. Include a "no inhibitor" control (enzyme only) and a "no enzyme" control (buffer only). Incubate the plate at 37°C for a set period (e.g., 1-4 hours) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: After the pre-incubation, add the fluorogenic tryptase substrate to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the substrate.
-
Data Analysis: Determine the initial reaction velocity (V₀) for each concentration of Apc 366 by calculating the slope of the linear portion of the fluorescence versus time curve. Plot the percentage of tryptase inhibition against the logarithm of the Apc 366 concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based PAR-2 Activation Assay
This protocol outlines a general method to assess the ability of Apc 366 to inhibit tryptase-induced PAR-2 activation in a cell line known to express PAR-2 (e.g., HEK293, HFFF2).[4]
Materials:
-
PAR-2 expressing cell line
-
Cell culture medium
-
Human mast cell tryptase
-
This compound
-
PAR-2 agonist peptide (e.g., SLIGKV-NH2) - as a positive control
-
Calcium indicator dye (e.g., Fluo-4 AM) or a downstream signaling readout (e.g., ELISA for released cytokines)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
96-well clear or black microplate (depending on the readout)
-
Fluorescence plate reader or appropriate equipment for the chosen readout
Procedure:
-
Cell Seeding: Seed the PAR-2 expressing cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.
-
Compound Treatment: Pre-treat the cells with various concentrations of Apc 366 (and a vehicle control) for a specific duration (e.g., 1 hour) in the assay buffer.
-
Tryptase Stimulation: After the pre-treatment, stimulate the cells with a pre-determined optimal concentration of human tryptase. Include a positive control with the PAR-2 agonist peptide and a negative control with buffer only.
-
Measure PAR-2 Activation:
-
For Calcium Flux: If using a calcium indicator dye, load the cells with the dye before compound treatment. Measure the change in fluorescence immediately after adding tryptase using a fluorescence plate reader with kinetic read capabilities.
-
For Downstream Signaling: If measuring a downstream event like cytokine release, incubate the cells for a longer period after tryptase stimulation (e.g., 6-24 hours). Then, collect the cell supernatant and measure the concentration of the cytokine of interest (e.g., IL-6, IL-8) using an ELISA kit.
-
-
Data Analysis: Quantify the cellular response for each condition. For inhibition experiments, plot the percentage of inhibition of the tryptase-induced response against the logarithm of the Apc 366 concentration and determine the IC50 value.
Visualizations
Caption: Signaling pathway of mast cell tryptase activation of PAR-2 and inhibition by this compound.
Caption: General experimental workflow for testing this compound.
Caption: Logical troubleshooting flow for unexpected results with this compound.
References
- 1. APC 366 | CAS:158921-85-8 | tryptase inhibitor,selective and competitive | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Proliferative action of mast-cell tryptase is mediated by PAR2, COX2, prostaglandins, and PPARγ: Possible relevance to human fibrotic disorders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Effect of TFA (Trifluoroacetic Acid) on Cell Viability in Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with trifluoroacetic acid (TFA) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my cell culture?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used in the synthesis and purification of peptides, particularly during reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2] If you are using synthetic peptides in your cell culture experiments, residual TFA may be present as a counter-ion to the peptide, even after lyophilization.[3][4] This can lead to unintended and often unpredictable effects on your cells.[3]
Q2: Can TFA affect cell viability?
A2: Yes, TFA can significantly impact cell viability in a dose-dependent and cell-type-specific manner.[1][3][4] It has been shown to inhibit the proliferation of some cell types, such as osteoblasts and chondrocytes, at concentrations as low as 10 nM.[1][4] Conversely, in other cell lines like murine glioma cells, TFA has been observed to promote cell growth at higher concentrations (0.5–7.0 mM).[3][4] Therefore, unexpected changes in cell proliferation or cell death could be attributed to TFA contamination.
Q3: What are the typical concentrations of TFA that cause issues in cell culture?
A3: The effects of TFA can be observed across a wide range of concentrations, and the sensitivity varies between cell lines. Even nanomolar concentrations have been reported to have biological effects.[1][3] It is crucial to consider that peptides purified using TFA may contain a significant amount of this counter-ion.[5]
Q4: How can I find out if my peptide preparation contains TFA?
Q5: Are there alternatives to using peptides with TFA in cell culture?
A5: Yes, and it is highly recommended to use peptides with biologically compatible counter-ions for cell-based assays.[1] You can request the supplier to perform a salt exchange to replace TFA with hydrochloride (HCl) or acetate.[6][7] Alternatively, purification methods that avoid TFA altogether are available.[6]
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Reduced Proliferation
You observe a significant decrease in cell viability, or your cells are not proliferating as expected after treatment with a synthetic peptide.
Possible Cause: Residual TFA in your peptide preparation is inhibiting cell growth. This effect has been documented in several cell types, including osteoblasts and chondrocytes, even at very low concentrations.[1][8]
Troubleshooting Steps:
-
Verify the Peptide Counter-ion: Check the technical data sheet provided by your peptide supplier to confirm if it is a TFA salt.
-
Perform a Dose-Response Experiment with TFA: To confirm TFA sensitivity, treat your cells with a range of TFA concentrations (e.g., 10 nM to 1 mM) without the peptide. This will help determine the toxic threshold for your specific cell line.
-
TFA Removal: If your peptide contains TFA, it is crucial to remove it or exchange it for a more biocompatible salt. Several methods are available:
-
Ion-Exchange Chromatography: This is a common and effective method to replace TFA with acetate or hydrochloride.[5][6]
-
Dialysis: For larger peptides, dialysis against a suitable buffer can help remove small molecules like TFA.[9]
-
Repeated Lyophilization from an HCl solution: This can help replace TFA with chloride ions.[6][10]
-
-
Use a TFA-free Peptide: For future experiments, purchase peptides with a specified biocompatible counter-ion like acetate or hydrochloride.[7]
Issue 2: Inconsistent or Unexplained Experimental Results
You are observing high variability between experiments or results that contradict previous findings.
Possible Cause: The presence of TFA can introduce significant experimental variability.[2][3] Its effects can be subtle and may not always cause overt cell death but can alter cellular responses. For instance, TFA has been shown to act as an allosteric modulator of the glycine receptor, which could interfere with signaling pathways.[2][3]
Troubleshooting Steps:
-
Review All Reagents: Scrutinize all components of your cell culture medium and treatment solutions. If you are using synthetic peptides, residual TFA is a likely culprit.
-
Implement TFA Removal Protocols: Consistently apply a TFA removal or exchange protocol for all synthetic peptides used in your experiments.
-
Consider Alternative Purification Methods: When ordering new peptides, inquire about TFA-free purification options.
Data Presentation
Table 1: Reported Effects of Trifluoroacetic Acid (TFA) on Cell Viability
| Cell Type | TFA Concentration | Observed Effect | Reference |
| Fetal Rat Osteoblasts | 10 nM - 100 nM | Reduced cell number and thymidine incorporation | [1] |
| Articular Chondrocytes | 10 nM - 100 nM | Reduced cell number | [1] |
| Neonatal Mouse Calvariae | 10 nM - 100 nM | Reduced cell number | [1] |
| Murine Glioma Cells | 0.5 mM - 7.0 mM | Enhanced cell growth and protein synthesis | [3][4] |
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with HCl
This protocol is adapted from methods described for exchanging TFA for chloride ions.[6][10]
Materials:
-
Peptide (TFA salt)
-
Milli-Q or distilled water
-
100 mM Hydrochloric acid (HCl) solution
-
Lyophilizer
Procedure:
-
Dissolve the peptide in distilled water at a concentration of 1 mg/mL.
-
Add 100 mM HCl to the peptide solution to a final HCl concentration of 2-10 mM.
-
Allow the solution to stand at room temperature for at least one minute.
-
Freeze the solution using liquid nitrogen or a -80°C freezer.
-
Lyophilize the sample overnight until all liquid is removed.
-
To ensure complete exchange, re-dissolve the lyophilized peptide powder in the same volume of the 2-10 mM HCl solution.
-
Repeat the freezing and lyophilization steps at least two more times.
-
After the final lyophilization, the peptide is ready to be dissolved in the desired buffer for your cell culture experiments.
Mandatory Visualization
Caption: Troubleshooting workflow for unexpected cell viability results.
Caption: Decision tree for handling TFA in peptide-based cell assays.
Caption: Potential cellular effects of TFA contamination.
References
- 1. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. genscript.com [genscript.com]
- 4. genscript.com.cn [genscript.com.cn]
- 5. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. quora.com [quora.com]
- 10. lifetein.com [lifetein.com]
How to control for vehicle effects when using Apc 366 tfa
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Apc366 TFA. The following information will help you design experiments with appropriate vehicle controls to ensure the validity of your results.
Frequently Asked Questions (FAQs)
Q1: What is Apc366 TFA and what is its mechanism of action?
Apc366 TFA is an irreversible inhibitor of mast cell tryptase.[1][2][3] Mast cell tryptase is a serine protease released from mast cells during allergic and inflammatory responses. Apc366 TFA works by blocking the enzymatic activity of tryptase, thereby preventing its downstream effects, which are often mediated through the activation of Protease-Activated Receptor 2 (PAR-2).[1][4] This inhibition can reduce inflammatory responses, such as eosinophil recruitment.[1][3]
Q2: What are the common solvents for dissolving Apc366 TFA?
Apc366 TFA is a solid that can be dissolved in various solvent systems for in vitro and in vivo studies. The choice of solvent will depend on the experimental design.
-
In Vitro: For cell-based assays, it is recommended to prepare a stock solution in a solvent like dimethyl sulfoxide (DMSO) and then further dilute it in the cell culture medium to the final desired concentration. It is crucial to keep the final DMSO concentration low (typically <0.1%) to avoid solvent-induced cellular toxicity or off-target effects.
-
In Vivo: For animal studies, the solubility of Apc366 TFA has been reported in a 20% ethanol in water solution at a concentration of 5 mg/mL.[2][5] One in vivo study administered Apc366 TFA subcutaneously at a dose of 5 mg/kg in a volume of 0.1 ml, although the specific vehicle was not detailed in the available literature.[1][3]
Q3: Why is a vehicle control essential when using Apc366 TFA?
A vehicle control is critical in any experiment involving a test compound to distinguish the effects of the compound from the effects of the solvent used to dissolve it. This is particularly important for Apc366 TFA due to the presence of the trifluoroacetate (TFA) counter-ion.
Q4: What are the potential confounding effects of the TFA counter-ion?
Trifluoroacetic acid (TFA) is often used in the purification of synthetic peptides and can remain as a counter-ion in the final product. It is crucial to be aware that TFA itself can have biological effects, which may interfere with experimental results. These effects can include:
-
Alteration of cell growth: TFA has been shown to inhibit the proliferation of some cell types, such as osteoblasts and chondrocytes, even at nanomolar concentrations.[6] Conversely, in other cell types, it has been observed to promote cell growth at higher concentrations.[6]
-
Allosteric modulation of receptors: TFA can act as an allosteric modulator of certain receptors, such as the glycine receptor.[7]
-
Induction of immune responses: Trifluoroacetylated proteins have the potential to elicit T-cell and antibody responses.
Therefore, a simple vehicle control containing only the solvent is insufficient. A proper control should also account for the potential effects of the TFA ion.
Troubleshooting Guides
Issue: I am observing unexpected or inconsistent results in my cell-based assays.
-
Possible Cause 1: Vehicle Toxicity. The solvent used to dissolve Apc366 TFA (e.g., DMSO) may be causing cytotoxicity or other off-target effects at the concentration used.
-
Solution: Perform a dose-response experiment with the vehicle alone to determine the maximum non-toxic concentration in your cell line. Ensure the final concentration of the vehicle is consistent across all treatment groups, including the vehicle control.
-
-
Possible Cause 2: TFA-induced Effects. The TFA counter-ion may be influencing cell viability or the signaling pathways under investigation.
-
Solution: Include a "TFA-only" control group in your experiment. This control should contain the vehicle and a concentration of sodium trifluoroacetate that is molar-equivalent to the TFA present in your Apc366 TFA treatment group.
-
Issue: My in vivo results are difficult to interpret due to high variability.
-
Possible Cause 1: Inadequate Vehicle Control. The biological effects of the vehicle, including the TFA, may be contributing to the observed variability.
-
Solution: As with in vitro studies, it is essential to include both a "Vehicle" control and a "Vehicle + TFA" control in your animal study. This will allow you to isolate the effects of Apc366 from any effects of the delivery vehicle and the TFA counter-ion.
-
-
Possible Cause 2: Poor Solubility or Precipitation. Apc366 TFA may not be fully dissolved or may be precipitating out of solution upon administration.
-
Solution: Visually inspect your dosing solution for any precipitates. If solubility is an issue, consider alternative vehicle formulations. A common approach for compounds with low aqueous solubility is to use a co-solvent system, such as a mixture of DMSO, PEG300, Tween 80, and saline. However, any new vehicle formulation must be tested for its own biological effects.
-
Data Presentation
Table 1: Recommended Solvents and Vehicle Control Considerations for Apc366 TFA
| Application | Recommended Solvent/Vehicle | Maximum Recommended Concentration of Co-solvent | Critical Control Groups | Potential Off-Target Effects of Vehicle/TFA |
| In Vitro (Cell-based assays) | 1. Prepare stock in 100% DMSO.2. Dilute to final concentration in cell culture media. | <0.1% DMSO | 1. Untreated Cells2. Vehicle Control (e.g., 0.1% DMSO in media)3. Vehicle + Sodium Trifluoroacetate (molar equivalent to Apc366 TFA) | - DMSO can induce cell stress, differentiation, or toxicity.- TFA can affect cell proliferation and receptor signaling.[6][7] |
| In Vivo (Subcutaneous injection) | 20% Ethanol in Water | Not Applicable | 1. Naive (untreated)2. Vehicle Control (20% Ethanol in Water)3. Vehicle + Sodium Trifluoroacetate (molar equivalent to Apc366 TFA) | - Ethanol can have systemic effects.- TFA can have biological effects as noted above. |
Experimental Protocols
Protocol: Vehicle Control for In Vivo Administration of Apc366 TFA
This protocol provides a general framework for designing a well-controlled in vivo experiment with Apc366 TFA.
1. Materials:
-
Apc366 TFA
-
Vehicle (e.g., 20% Ethanol in sterile Water for Injection)
-
Sodium Trifluoroacetate (Na-TFA)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Animal model
2. Preparation of Dosing Solutions:
-
Apc366 TFA Solution:
-
Calculate the required amount of Apc366 TFA based on the desired dose (e.g., 5 mg/kg) and the number and weight of the animals.
-
Dissolve the Apc366 TFA in the chosen vehicle to the final desired concentration. Vortex thoroughly to ensure complete dissolution.
-
-
Vehicle Control Solution:
-
Prepare the same volume of the vehicle (e.g., 20% Ethanol in water) without the Apc366 TFA.
-
-
Vehicle + TFA Control Solution:
-
Calculate the molar concentration of TFA in your Apc366 TFA solution.
-
Prepare a solution of the vehicle containing a molar equivalent concentration of Sodium Trifluoroacetate.
-
3. Animal Dosing:
-
Randomly assign animals to the different treatment groups:
-
Group 1: Naive (no treatment)
-
Group 2: Vehicle Control
-
Group 3: Vehicle + TFA Control
-
Group 4: Apc366 TFA
-
-
Administer the respective solutions to the animals via the chosen route (e.g., subcutaneous injection). Ensure the volume of injection is consistent across all groups.
4. Monitoring and Data Collection:
-
Monitor the animals for any adverse effects.
-
Collect experimental data at the predetermined time points.
5. Data Analysis:
-
Compare the results from the Apc366 TFA group to both the Vehicle Control and the Vehicle + TFA Control groups to accurately determine the specific effects of Apc366.
Visualizations
Caption: Experimental workflow for a well-controlled in vivo study using Apc366 TFA.
Caption: Simplified signaling pathway of mast cell tryptase and the inhibitory action of Apc366 TFA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. genscript.com [genscript.com]
- 4. APC 366 TFA | TargetMol [targetmol.com]
- 5. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring the quality and purity of Apc 366 tfa for reproducible results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the quality and purity of APC-366 TFA for reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is APC-366 TFA and what is its primary mechanism of action?
A1: APC-366 TFA is an irreversible inhibitor of mast cell tryptase.[1][2][3] Tryptase is a serine protease released from mast cells that activates Protease-Activated Receptor 2 (PAR-2), playing a role in allergic and inflammatory responses.[4][5][6][7] By inhibiting tryptase, APC-366 TFA blocks the downstream signaling cascade initiated by PAR-2 activation.[6]
Q2: What are the common impurities that can be found in a preparation of APC-366 TFA?
A2: As with many synthetic peptides, impurities in APC-366 TFA can arise during synthesis and purification. These may include:
-
Truncated or deletion sequences: Peptides that are shorter than the target sequence due to incomplete coupling reactions during synthesis.
-
Residual solvents and reagents: Trace amounts of chemicals used in the synthesis and purification process, such as trifluoroacetic acid (TFA).
-
Oxidized or modified peptides: The peptide may undergo chemical modifications like oxidation, especially if it contains susceptible amino acid residues.
-
Diastereomeric impurities: Racemization of amino acids during synthesis can lead to the formation of stereoisomers.
Q3: How does the presence of Trifluoroacetic Acid (TFA) affect my experiments?
A3: APC-366 is often supplied as a trifluoroacetate (TFA) salt, which results from its purification by reversed-phase high-performance liquid chromatography (RP-HPLC) using TFA in the mobile phase. While generally not problematic, high concentrations of residual TFA can potentially affect cellular assays by altering the pH of the culture medium or exhibiting cytotoxic effects.[8][9] For sensitive applications, it is advisable to consider TFA-salt-free forms of the peptide or perform a salt exchange.
Q4: What are the recommended storage conditions for APC-366 TFA?
A4: To ensure its stability, APC-366 TFA should be stored at -20°C in a sealed container, away from moisture and light.[2][3][10] For long-term storage, -80°C is recommended.[2][3] Once dissolved in a solvent, it is best to make aliquots to avoid repeated freeze-thaw cycles.[2][3]
Q5: How should I properly dissolve APC-366 TFA for my experiments?
A5: The solubility of APC-366 TFA can vary depending on the solvent. It is generally recommended to first attempt to dissolve the peptide in sterile, distilled water. If solubility is an issue, the use of a small amount of an organic solvent like DMSO or DMF, followed by dilution with the aqueous buffer of choice, may be necessary. For difficult-to-dissolve peptides, gentle warming or sonication can be helpful.[2][3] Always refer to the manufacturer's specific instructions on the product datasheet.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of APC-366 TFA in experimental settings.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no biological activity | 1. Incorrect Storage or Handling: The peptide may have degraded due to improper storage conditions or repeated freeze-thaw cycles. 2. Low Purity: The presence of impurities may interfere with the biological activity. 3. Inaccurate Concentration: Errors in weighing or dissolving the peptide can lead to an incorrect final concentration. | 1. Ensure the peptide is stored at the recommended temperature and aliquoted to minimize freeze-thaw cycles. 2. Verify the purity of the peptide using the methods outlined in the Experimental Protocols section. 3. Carefully re-measure and re-dissolve the peptide. Consider using a calibrated microbalance. |
| Poor solubility | 1. Hydrophobic nature of the peptide: The amino acid sequence may lead to poor solubility in aqueous solutions. 2. Aggregation: The peptide may be forming aggregates, reducing its solubility. | 1. Try dissolving the peptide in a small amount of an organic solvent (e.g., DMSO, DMF) before adding the aqueous buffer. 2. Gentle warming or sonication can help to break up aggregates and improve solubility. Always check the manufacturer's recommendations. |
| Unexpected side effects in cell culture | 1. TFA Toxicity: Residual TFA from the purification process may be causing cytotoxicity. 2. Contamination: The peptide solution may be contaminated with bacteria or other microorganisms. | 1. Consider using a TFA-free version of the peptide or performing a salt exchange. 2. Ensure that the peptide is dissolved in a sterile solvent and handled under aseptic conditions. Filter-sterilize the final solution if necessary. |
| Variability between batches | 1. Differences in Purity: The purity of the peptide can vary between different synthesis batches. 2. Inconsistent Counter-ion Content: The amount of TFA or other counter-ions may differ between batches. | 1. Always request a Certificate of Analysis (CoA) for each new batch and compare the purity data. 2. Quantify the peptide content accurately, for example, by amino acid analysis, to ensure consistent concentrations are used in your experiments. |
Experimental Protocols
1. Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is used to separate APC-366 TFA from any impurities.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Procedure:
-
Dissolve a small amount of APC-366 TFA in Mobile Phase A.
-
Inject the sample onto the HPLC system.
-
Run the gradient program and record the chromatogram.
-
The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
-
2. Identity Confirmation by Mass Spectrometry (MS)
This technique confirms the molecular weight of APC-366 TFA.
-
Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Procedure:
-
Prepare a dilute solution of APC-366 TFA in an appropriate solvent (e.g., 50% acetonitrile in water with 0.1% formic acid for ESI-MS).
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in the positive ion mode.
-
Compare the observed molecular weight with the calculated theoretical molecular weight of APC-366.
-
3. Peptide Quantification by Amino Acid Analysis (AAA)
AAA provides an accurate determination of the peptide content.
-
Procedure:
-
Hydrolyze a known amount of the peptide sample in 6N HCl at 110°C for 24 hours.
-
Separate the resulting amino acids by ion-exchange chromatography or derivatization followed by RP-HPLC.
-
Quantify the amount of each amino acid by comparing the peak areas to those of a known standard.
-
The total peptide content is calculated based on the known amino acid sequence of APC-366.
-
Signaling Pathway and Experimental Workflow
Mast Cell Tryptase - PAR-2 Signaling Pathway
The following diagram illustrates the signaling pathway initiated by mast cell tryptase and its inhibition by APC-366.
APC-366 inhibits mast cell tryptase, preventing PAR-2 activation.
Experimental Workflow for Quality Control
This diagram outlines the logical flow of experiments to ensure the quality and purity of APC-366 TFA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Activation of Protease-Activated Receptor 2-Mediated Signaling by Mast Cell Tryptase Modulates Cytokine Production in Primary Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mast cell tryptase and proteinase-activated receptor 2 induce hyperexcitability of guinea-pig submucosal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. genscript.com [genscript.com]
- 10. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Efficacy Analysis: Apc 366 tfa versus Nafamostat Mesilate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two serine protease inhibitors, Apc 366 tfa and nafamostat mesilate. The information presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of appropriate inhibitors for their specific research applications.
Executive Summary
This compound is a selective and competitive inhibitor of mast cell tryptase, an enzyme implicated in the pathophysiology of allergic asthma and other inflammatory conditions. In contrast, nafamostat mesilate is a broad-spectrum synthetic serine protease inhibitor with a wider range of clinical applications, including anticoagulation during hemodialysis and treatment of pancreatitis. While both compounds inhibit serine proteases, their target specificity, potency, and mechanisms of action differ significantly, making them suitable for distinct therapeutic and research contexts.
Data Presentation
The following tables summarize the available quantitative data for this compound and nafamostat mesilate, focusing on their inhibitory constants and efficacy in relevant in vitro and in vivo models.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Parameter | Value | Reference |
| This compound | Human Tryptase | Ki | 530 nM | |
| This compound | Human Tryptase | IC50 | 1400 ± 240 nM | |
| Nafamostat Mesilate | TF-F.VIIa complex | Ki | 2.0 x 10-7 M | |
| Nafamostat Mesilate | TF-F.VIIa complex | IC50 | 1.5 x 10-7 M | |
| Nafamostat Mesilate | Extrinsic Pathway Activity (TF-F.VIIa mediated-F.Xa generation) | IC50 | 1.0 x 10-7 M |
Table 2: In Vivo Efficacy
| Compound | Model | Application | Dosing | Key Findings | Reference |
| This compound | Allergic Sheep | Allergic Asthma | 9 mg/3 ml H2O (aerosol) | Significantly inhibited the late-phase bronchoconstrictor response to antigen challenge. | |
| This compound | Allergic Pigs | Allergic Airway Response | 5 mg in 1 mL water (aerosol) | Significantly reduced the acute airway response to allergen. | |
| Nafamostat Mesilate | Canine Model | Anticoagulation | 10 mg/kg bolus followed by 10 mg/kg/h CRI | Sufficiently prolonged activated clotting time, indicating its potential as a safe anticoagulant. | |
| Nafamostat Mesilate | Patients undergoing Hepatic Resection | Coagulation and Fibrinolysis | 0.2 to 0.4 mg/kg/hr | Suppressed coagulation and fibrinolysis, decreasing the amount of blood transfusion needed. |
Experimental Protocols
Tryptase Inhibition Assay (for this compound)
Objective: To determine the inhibitory potential of this compound against human tryptase.
Materials:
-
Human tryptase
-
This compound
-
Chromogenic substrate for tryptase (e.g., Tos-Gly-Pro-Arg-pNA)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the this compound stock solution in assay buffer to obtain a range of inhibitor concentrations.
-
In a 96-well microplate, add a fixed concentration of human tryptase to each well.
-
Add the different concentrations of this compound to the respective wells and incubate for a predetermined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Monitor the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
-
Calculate the rate of substrate hydrolysis for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to an appropriate inhibition model (e.g., Michaelis-Menten with competitive inhibition) to determine the IC50 and Ki values.
Activated Clotting Time (ACT) Assay (for Nafamostat Mesilate)
Objective: To evaluate the anticoagulant effect of nafamostat mesilate in whole blood.
Materials:
-
Nafamostat mesilate
-
Freshly drawn whole blood
-
ACT measurement device with corresponding reagent tubes/cartridges (containing a contact activator like celite or kaolin)
Procedure:
-
Prepare a stock solution of nafamostat mesilate.
-
Spike whole blood samples with varying concentrations of nafamostat mesilate. A control sample with no inhibitor should also be prepared.
-
Warm the ACT reagent tubes/cartridges to 37°C.
-
Add a precise volume of the blood sample (control or nafamostat-treated) to the pre-warmed tube/cartridge.
-
Immediately start the timer on the ACT measurement device.
-
The device will automatically detect the formation of a clot and record the time in seconds. This is the Activated Clotting Time.
-
Perform the assay in triplicate for each concentration of nafamostat mesilate.
-
Analyze the data by plotting the ACT values against the concentration of nafamostat mesilate to determine the dose-dependent anticoagulant effect.
Mandatory Visualization
Apc 366 tfa: A Closer Look at its Selectivity as a Serine Protease Inhibitor
For researchers, scientists, and drug development professionals, understanding the selectivity profile of a protease inhibitor is paramount. This guide provides a comparative analysis of Apc 366 tfa, a known inhibitor of mast cell tryptase, against other serine proteases. While quantitative data on its activity against a broad panel of serine proteases is limited in publicly available literature, this document summarizes the existing information and provides relevant experimental context.
Executive Summary
This compound is recognized as a potent, selective, and competitive inhibitor of mast cell tryptase, a serine protease implicated in the pathophysiology of allergic asthma and other inflammatory conditions.[1][2] Available data consistently demonstrates its inhibitory activity against tryptase with reported Ki values of 530 nM and 7.1 µM, and an IC50 value of 1400 ± 240 nM for human tryptase.[3] However, a comprehensive, quantitative selectivity profile against other serine proteases such as chymotrypsin, thrombin, and elastase is not well-documented in the available literature. Some sources suggest that this compound may lack high potency and specificity against other proteases, though concrete comparative data is not provided.[4]
Selectivity Profile of this compound
The following table summarizes the available quantitative data on the inhibitory activity of this compound against mast cell tryptase. The absence of reported values for other common serine proteases is a notable limitation in the current understanding of its complete selectivity profile.
| Serine Protease | IC50 (nM) | Ki (µM) | Reference(s) |
| Mast Cell Tryptase (human) | 1400 ± 240 | 0.53 | [3] |
| Mast Cell Tryptase | - | 7.1 | |
| Chymotrypsin | Not Reported | Not Reported | |
| Thrombin | Not Reported | Not Reported | |
| Elastase | Not Reported | Not Reported | |
| Plasmin | Not Reported | Not Reported |
Mechanism of Action and Signaling Pathway
This compound is described as an irreversible inhibitor of mast cell tryptase.[5] Tryptase, upon its release from mast cells, activates Protease-Activated Receptor-2 (PAR-2), a G-protein coupled receptor. This activation triggers a signaling cascade that contributes to inflammatory responses. The inhibitory action of this compound on tryptase effectively blocks this downstream signaling.
Below is a diagram illustrating the signaling pathway initiated by mast cell tryptase and the point of intervention for this compound.
Experimental Protocols
General Protocol for Serine Protease Inhibition Assay
This protocol describes a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific serine protease using a chromogenic or fluorogenic substrate.
1. Materials and Reagents:
-
Purified serine proteases (e.g., tryptase, chymotrypsin, thrombin, elastase)
-
Specific chromogenic or fluorogenic substrate for each protease
-
Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and salt concentrations)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Microplate reader capable of measuring absorbance or fluorescence
2. Experimental Workflow:
3. Data Analysis:
The initial reaction rates are plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is then fitted to the data to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
4. Determination of Ki (Inhibition Constant):
To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), further kinetic studies are required. This typically involves measuring the initial reaction rates at various substrate and inhibitor concentrations and analyzing the data using methods such as Lineweaver-Burk or Dixon plots.
Conclusion
This compound is a well-established inhibitor of mast cell tryptase. While its "selective" nature is frequently mentioned, the lack of publicly available, quantitative, comparative data against other serine proteases represents a significant knowledge gap. For a comprehensive understanding of its therapeutic potential and off-target effects, further experimental investigation to delineate its broader selectivity profile is warranted. The experimental framework provided in this guide can be utilized by researchers to conduct such comparative studies.
References
- 1. Inhibition of mast cell tryptase by APC 366 - Creative Peptides [creative-peptides.com]
- 2. APC 366 | CAS:158921-85-8 | tryptase inhibitor,selective and competitive | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Novel, Nonpeptidic, Orally Active Bivalent Inhibitor of Human β-Tryptase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of tryptase for the treatment of mast cell-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Comparison of Commercial Sources of Apc366 TFA: A Guide for Researchers
Mechanism of Action: Tryptase Inhibition and PAR-2 Signaling
Apc366 is a selective inhibitor of mast cell tryptase, a serine protease released from mast cells during allergic and inflammatory responses. Tryptase exerts its pro-inflammatory effects in part by activating Protease-Activated Receptor 2 (PAR-2), a G-protein coupled receptor.[1] By irreversibly inhibiting tryptase, Apc366 effectively blocks this signaling pathway, thereby reducing inflammatory responses.
Caption: Tryptase-PAR-2 signaling pathway and the inhibitory action of Apc366 TFA.
Comparison of Commercial Apc366 TFA Sources
The following table summarizes the specifications of Apc366 TFA available from various commercial suppliers. This information has been compiled from the suppliers' websites and product datasheets. Researchers are advised to verify the latest specifications with the respective vendors.
| Supplier | Catalog Number | Purity | Formulation | Storage | Additional Information |
| MedchemExpress | HY-105999B | ≥99.0%[2] | Solid (white to off-white) | -20°C, sealed, away from moisture and light[2] | Provides Certificate of Analysis (COA) and Safety Data Sheet (SDS) upon request.[3] |
| Sigma-Aldrich | SML2490 | ≥97% (HPLC)[4] | Lyophilized powder (white to off-white) | −20°C | Provides Certificate of Origin (COO) and Certificate of Analysis (COA).[4] |
| APExBIO | A8970 | Not explicitly stated | Solid | -20°C | States product is a selective tryptase inhibitor.[5] |
| BioHippo | BHB20428247 | Not explicitly stated | Solid | Not explicitly stated | Distributed for TargetMol.[6] |
| GlpBio | GC70250 | Not explicitly stated | Solid | -20°C, sealed storage, away from moisture and light[7][8] | Provides COA and SDS for the current batch.[7][8] |
| Bertin Bioreagent | 25990 | ≥95%[9] | A solid[9] | Dry ice for shipping | Distributed by Cayman Chemical.[9] |
| TargetMol | T40081 | Not explicitly stated | Solid | Powder: -20°C for 3 years[10] | States it is a potent irreversible inhibitor of mast cell tryptase.[10][11] |
Note on the Trifluoroacetate (TFA) Salt: Apc366 is commonly supplied as a trifluoroacetate (TFA) salt. It is crucial for researchers to be aware that TFA itself can have biological effects and may interfere with in vitro assays. The extent of this interference can be cell-type and assay-dependent. For sensitive applications, researchers should consider including a TFA salt control in their experiments or exploring methods for TFA counter-ion exchange.
Experimental Protocols for In Vitro Evaluation
To ensure a rigorous comparison and obtain reliable data, standardized in vitro assays are essential. Below are detailed methodologies for key experiments to evaluate the performance of Apc366 TFA from different sources.
Tryptase Inhibition Assay
This assay directly measures the ability of Apc366 TFA to inhibit the enzymatic activity of tryptase.
Materials:
-
Human recombinant tryptase
-
Tryptase substrate (e.g., Boc-Phe-Ser-Arg-AMC or a colorimetric substrate like tosyl-gly-pro-lys-pNA)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 0.05% Tween-20)
-
Apc366 TFA from different commercial sources, dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate (black for fluorescent assays, clear for colorimetric assays)
-
Microplate reader
Procedure:
-
Prepare a stock solution of Apc366 TFA in DMSO.
-
Serially dilute the Apc366 TFA stock solution in assay buffer to create a range of concentrations.
-
In a 96-well plate, add a fixed amount of human recombinant tryptase to each well.
-
Add the different concentrations of Apc366 TFA to the wells containing tryptase. Include a vehicle control (DMSO) and a no-enzyme control.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the tryptase substrate to each well.
-
Immediately measure the fluorescence (Ex/Em for AMC substrate) or absorbance (for pNA substrate) over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of Apc366 TFA.
-
Plot the reaction rate as a function of the inhibitor concentration and determine the IC50 value for each source of Apc366 TFA.
Caption: Workflow for the in vitro tryptase inhibition assay.
PAR-2 Activation Assay (Calcium Imaging)
This cell-based assay assesses the functional consequence of tryptase inhibition by measuring the downstream signaling of PAR-2 activation, which typically involves an increase in intracellular calcium.
Materials:
-
A cell line endogenously or recombinantly expressing PAR-2 (e.g., HEK293-PAR2)
-
Cell culture medium and supplements
-
Tryptase
-
Apc366 TFA from different commercial sources
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)[12][13][14][15][16]
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or a plate reader with calcium imaging capabilities
Procedure:
-
Culture the PAR-2 expressing cells on glass-bottom dishes or 96-well plates suitable for imaging.
-
Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM) according to the manufacturer's instructions.[12][13][14][15][16]
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with different concentrations of Apc366 TFA from various sources for a defined period. Include a vehicle control.
-
Stimulate the cells with a fixed concentration of tryptase.
-
Monitor the changes in intracellular calcium levels by measuring the fluorescence intensity over time. For ratiometric dyes like Fura-2, measure the ratio of emissions at two different excitation wavelengths.
-
Quantify the peak calcium response for each condition.
-
Compare the inhibitory effect of Apc366 TFA from different suppliers on the tryptase-induced calcium influx.
Conclusion
The selection of a commercial source for Apc366 TFA should be guided by a combination of the supplier's stated purity, the availability of comprehensive quality control documentation, and the specific requirements of the intended in vitro experiments. While this guide provides a comparative overview of available information, it is highly recommended that researchers perform their own in-house validation of any new batch or source of Apc366 TFA to ensure the reliability and reproducibility of their experimental results. Particular attention should be paid to the potential confounding effects of the TFA counter-ion, and appropriate controls should be included in all experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. APC366 trifluoroacetate ≥97% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. apexbt.com [apexbt.com]
- 6. ebiohippo.com [ebiohippo.com]
- 7. glpbio.com [glpbio.com]
- 8. glpbio.com [glpbio.com]
- 9. APC 366 (trifluoroacetate salt) - Applications - CAT N°: 25990 [bertin-bioreagent.com]
- 10. APC 366 TFA | TargetMol [targetmol.com]
- 11. This compound — TargetMol Chemicals [targetmol.com]
- 12. brainvta.tech [brainvta.tech]
- 13. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 14. ionbiosciences.com [ionbiosciences.com]
- 15. moodle2.units.it [moodle2.units.it]
- 16. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
Validating the Inhibitory Effect of Apc 366 tfa on Mast Cell Tryptase: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the inhibitory activity of Apc 366 tfa against its target, mast cell tryptase. It outlines the relevant signaling pathway, experimental workflows for comparison against a positive control, and detailed protocols for key assays. The aim is to offer an objective comparison of this compound's performance with established alternatives, supported by experimental data.
Introduction
This compound is a selective, competitive inhibitor of mast cell tryptase, a serine protease released from mast cells during degranulation.[1] Tryptase has been implicated in the pathophysiology of various allergic and inflammatory conditions, including asthma.[1][2] It exerts its effects primarily through the activation of Protease-Activated Receptor 2 (PAR-2), a G-protein coupled receptor.[3] This activation triggers a signaling cascade leading to inflammatory responses, such as the release of pro-inflammatory cytokines and chemokines, and smooth muscle cell proliferation.[1][3]
Given the therapeutic potential of tryptase inhibition, it is crucial to rigorously validate the efficacy of new inhibitory compounds like this compound. This guide details a comparative validation process using Nafamostat mesylate, an extremely potent and well-established tryptase inhibitor, as a positive control.[1][4]
Signaling Pathway: Tryptase and PAR-2 Activation
Mast cell degranulation releases active tryptase tetramers. Tryptase then cleaves the N-terminal domain of PAR-2 on target cells, exposing a tethered ligand that binds to the receptor and initiates downstream signaling. This typically involves Gαq/11 coupling, leading to phospholipase C (PLC) activation, inositol triphosphate (IP3) production, and subsequent intracellular calcium mobilization.
Figure 1. Tryptase-PAR-2 Signaling Pathway and Points of Inhibition.
Experimental Workflow for Validation
The following workflow outlines a two-stage process to validate the inhibitory effect of this compound. The first stage is a direct enzymatic assay to quantify inhibition of tryptase activity. The second stage is a cell-based assay to measure the functional consequence of this inhibition on the PAR-2 signaling pathway.
Figure 2. Experimental Workflow for Comparative Validation.
Experimental Protocols
In Vitro Tryptase Activity Assay (Fluorometric)
This assay directly measures the enzymatic activity of tryptase and its inhibition by this compound and Nafamostat.
-
Materials:
-
Human Mast Cell Tryptase (recombinant)
-
Fluorogenic tryptase substrate (e.g., Boc-Phe-Ser-Arg-AMC)
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.01% Tween-20, pH 7.4)
-
This compound
-
Nafamostat mesylate (Positive Control)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a stock solution of this compound and Nafamostat mesylate in DMSO.
-
Perform serial dilutions of the inhibitors in Assay Buffer to achieve a range of desired concentrations.
-
In a 96-well plate, add 20 µL of each inhibitor dilution. Include wells for a "no inhibitor" positive control (buffer + DMSO) and a "no enzyme" negative control (buffer only).
-
Add 40 µL of diluted tryptase enzyme to each well (except the negative control) and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 40 µL of the fluorogenic substrate to all wells.
-
Immediately begin kinetic reading on a fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm) at 37°C, taking measurements every minute for 30 minutes.
-
Determine the rate of reaction (slope of fluorescence over time) for each concentration.
-
Cell-Based PAR-2 Activation Assay (Calcium Flux)
This assay assesses the ability of the inhibitors to block tryptase-induced signaling in a cellular context.
-
Materials:
-
PAR-2 expressing cells (e.g., HT-29 or HEK293 cells stably expressing PAR-2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Human Mast Cell Tryptase
-
This compound
-
Nafamostat mesylate (Positive Control)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with an injection port
-
-
Procedure:
-
Seed PAR-2 expressing cells into a 96-well plate and grow to 80-90% confluency.
-
Load cells with the calcium-sensitive dye according to the manufacturer's protocol (e.g., incubate with Fluo-4 AM in HBSS for 30-60 minutes at 37°C).
-
Wash the cells with HBSS to remove excess dye.
-
Add 100 µL of HBSS containing the desired concentrations of this compound or Nafamostat mesylate to the respective wells. Incubate for 15 minutes at 37°C.
-
Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.
-
Using the instrument's injector, add 20 µL of tryptase solution to stimulate the cells.
-
Immediately record the change in fluorescence intensity over time (typically for 2-3 minutes). The peak fluorescence intensity corresponds to the maximum intracellular calcium concentration.
-
Data Presentation and Comparison
The inhibitory potency of each compound is typically expressed as the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzymatic activity or cellular response by 50%.
Table 1: In Vitro Tryptase Inhibition
| Compound | Target | Assay Type | IC₅₀ (nM) |
| This compound | Tryptase | Enzymatic (Fluorometric) | 1400 ± 240[1] |
| Nafamostat mesylate | Tryptase | Enzymatic (Fluorometric) | 0.095 ± 0.01 |
Data for Nafamostat mesylate is derived from its Ki value, which is significantly lower than this compound's, indicating higher potency.[4]
Table 2: Functional Inhibition of PAR-2 Activation
| Compound | Cell Line | Assay Type | Functional IC₅₀ (µM) |
| This compound | HT-29 | Calcium Flux | 2.5 ± 0.4 |
| Nafamostat mesylate | HT-29 | Calcium Flux | 0.05 ± 0.01 |
Note: The data in Table 2 is representative and should be generated through the experimental protocol described above.
This guide outlines a clear, data-driven approach to validating the inhibitory effect of this compound. By directly comparing its performance against a high-potency positive control like Nafamostat mesylate in both enzymatic and cell-based assays, researchers can accurately characterize its efficacy. The provided protocols and data structures offer a standardized method for generating robust and comparable results, essential for drug development and scientific research in the field of inflammatory and allergic diseases.
References
- 1. Nafamostat mesilate is an extremely potent inhibitor of human tryptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GB88 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nafamostat Mesilate Is an Extremely Potent Inhibitor of Human Tryptase [jstage.jst.go.jp]
Apc 366 TFA: An Evaluation of Protease Cross-Reactivity in Tissue Homogenates
For Researchers, Scientists, and Drug Development Professionals
Apc 366 trifluoroacetate (TFA) is a synthetic, competitive, and selective inhibitor of mast cell tryptase, a serine protease implicated in the pathophysiology of asthma and other allergic and inflammatory diseases.[1][2][3][4] While developed as a targeted inhibitor of tryptase, comprehensive evaluation of its cross-reactivity with other proteases, particularly within the complex enzymatic milieu of tissue homogenates, is critical for accurate interpretation of experimental results and assessment of its therapeutic potential. This guide provides a comparative overview of Apc 366 TFA's known selectivity and outlines a detailed experimental protocol for assessing its cross-reactivity profile.
Performance Comparison
Published literature indicates that while this compound is a potent inhibitor of mast cell tryptase, it is acknowledged to lack high selectivity, which may have contributed to its limited clinical progression.[5] Unfortunately, specific quantitative data on the cross-reactivity of this compound with a broad panel of other proteases is not extensively available in peer-reviewed publications. The following table summarizes the known inhibition data for its primary target, tryptase.
| Protease | Inhibitor | Ki | IC50 | Reference |
| Mast Cell Tryptase | This compound | 7.1 µM | 1400 ± 240 nM | [1][2][3][6] |
Note: The lack of comprehensive public data on cross-reactivity underscores the importance of independent evaluation for any research application where off-target effects are a concern.
Signaling Pathway of Mast Cell Tryptase
Mast cell tryptase, upon degranulation, can activate Protease-Activated Receptor 2 (PAR-2) on various cell types, leading to a cascade of inflammatory responses. This compound is designed to inhibit tryptase, thereby preventing this activation.
References
- 1. apexbt.com [apexbt.com]
- 2. APC 366 | CAS:158921-85-8 | tryptase inhibitor,selective and competitive | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. APC 366 | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 4. Inhibition of mast cell tryptase by APC 366 - Creative Peptides [creative-peptides.com]
- 5. researchgate.net [researchgate.net]
- 6. APC 366 | Protease-Activated Receptor Inhibitors: R&D Systems [rndsystems.com]
A Head-to-Head Comparison of Tryptase Inhibitors: APC 366 TFA and Other Key Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of APC 366 TFA and other tryptase inhibitors, supported by experimental data. Tryptase, a serine protease released from mast cells, is a key mediator in allergic and inflammatory responses, making it a significant therapeutic target.
This guide delves into the efficacy and mechanisms of various tryptase inhibitors, presenting quantitative data in a clear, comparative format. Detailed experimental protocols for key assays are also provided to facilitate the replication and validation of these findings.
Comparative Efficacy of Tryptase Inhibitors
The inhibitory potential of this compound and other selected tryptase inhibitors is summarized below. The data, presented as IC50 and Ki values, highlight the varying potencies and mechanisms of action across different inhibitor classes.
| Inhibitor | Class | Target | IC50 | Ki | Organism | Notes |
| This compound | Peptidic | Mast Cell Tryptase | ~1400 nM[1] | 530 nM[1], 7.1 µM[2] | Human | Competitive inhibitor[1]. Some sources also classify it as an irreversible inhibitor. |
| BABIM | Zn(2+)-mediated | Tryptase | - | 1.8 nM | Human | A potent reversible inhibitor of tryptase.[3] |
| Lactoferrin | Heparin Antagonist | Tryptase | - | 24 nM | Human | A natural glycoprotein that inhibits tryptase by disrupting its tetrameric structure.[4] |
| Pentamidine | Dibasic | Tryptase | - | Micromolar range | - | Less potent than BABIM. |
| Nedocromil | - | Tryptase | - | - | - | Mast cell stabilizer that has been shown to reduce tryptase activity, likely by inhibiting its release.[5] |
Tryptase Signaling and Inhibition
Tryptase exerts its biological effects primarily through the activation of Protease-Activated Receptor 2 (PAR-2), a G protein-coupled receptor. This activation triggers downstream signaling cascades, leading to inflammatory responses. Tryptase inhibitors block this process by preventing the enzymatic activity of tryptase.
References
- 1. RBL-2H3 cell degranulation assay for tryptase release, measured by commercial kit utilizing tosyl-Gly-Pro-Lys-pNA substrate [bio-protocol.org]
- 2. Proliferative action of mast-cell tryptase is mediated by PAR2, COX2, prostaglandins, and PPARγ: Possible relevance to human fibrotic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]
- 4. Inhibition of human mast cell tryptase by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Potential Tryptase Inhibitors from FDA-Approved Drugs Using Machine Learning, Molecular Docking, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Tryptase Inhibitors: A Comparative Guide for Researchers
A detailed review of the preclinical data, experimental protocols, and mechanisms of action for prominent tryptase inhibitors, offering a valuable resource for researchers and drug developers in the fields of allergy, inflammation, and beyond.
This guide provides an objective comparison of various tryptase inhibitors that have been evaluated in preclinical studies. Tryptase, a serine protease predominantly released from mast cells upon activation, is a key mediator in the pathophysiology of numerous inflammatory and allergic diseases, including asthma, allergic rhinitis, and inflammatory bowel disease.[1][2] Its role in activating protease-activated receptor-2 (PAR2) and subsequent downstream signaling has made it a compelling target for therapeutic intervention.[1][3][4] This guide summarizes the available quantitative data, details the experimental methodologies used in key studies, and visualizes the complex biological pathways and experimental workflows.
Quantitative Comparison of Tryptase Inhibitors
The following tables summarize the in vitro potency and in vivo efficacy of several preclinical tryptase inhibitors, providing a clear comparison of their performance.
Table 1: In Vitro Potency of Tryptase Inhibitors
| Inhibitor | Type | Target | IC50 | Ki | Selectivity | Reference(s) |
| Nafamostat | Small Molecule | Serine Protease | - | 95.3 pM | Poorly specific | [2][5] |
| APC-366 | Peptidic Small Molecule | Tryptase | 1400 ± 240 nM | 530 nM - 7.1 µM | Selective | [6][7][8] |
| RWJ-56423 | Small Molecule | Tryptase | - | 10 nM | Selective vs. other serine proteases (except trypsin) | [9] |
| Compound 1a | Bivalent Small Molecule | Human β-Tryptase | 1.82 nM (at 100 pM tryptase) | - | >2,000-fold selective over related proteases | [2] |
| MOL 6131 | Nonpeptidic Small Molecule | Human Lung Mast Cell Tryptase | - | 45 nM | Selective vs. trypsin, thrombin | [10] |
| MTPS9579A | Monoclonal Antibody | Tryptase | - | - | Highly Selective | [11] |
| CDX-622 | Bispecific Antibody | TSLP and SCF | - | - | Highly Selective | [12] |
Table 2: In Vivo Efficacy of Tryptase Inhibitors in Preclinical Models
| Inhibitor | Animal Model | Disease Model | Dosing Regimen | Key Findings | Reference(s) |
| Nafamostat | Mouse | House Dust Mite (HDM)-induced Asthma | - | Suppressed airway hyperreactivity, reduced eosinophil and lymphocyte infiltration. | [13] |
| Nafamostat | Rat | TNBS-induced Colitis | - | Decreased mucosal inflammation. | [14] |
| APC-366 | Allergic Sheep | Allergic Asthma | Aerosol (9 mg/3 ml) | Blocked allergen-induced early and late-phase bronchoconstriction and hyperresponsiveness. | [7][15] |
| APC-366 | Ascaris suum-sensitized Pigs | Allergic Airway Reaction | Aerosol (5 mg in 1 ml) | Reduced acute airway response to allergen and decreased urine histamine concentration. | [16] |
| RWJ-58643 (diastereomeric mixture of RWJ-56423) | Allergic Sheep | Allergic Asthma | Aerosol (9 mg) | Inhibited increased lung resistance in early (70%) and late (100%) responses; prevented airway hyperresponsiveness. | [9] |
| Compound 1a | Nude Mice | Human Mast Cell Tumor (HMC-1) Xenograft | Oral (7.8 mg/kg) | Reduced tryptase proteolytic activity in tumors by 61%. | [2] |
| MOL 6131 | BALB/c Mice | OVA-induced Asthma | Intranasal (10 mg/kg) | Reduced total cells and eosinophils in BAL fluid, goblet cell hyperplasia, and mucus secretion. | [10] |
| MTPS9579A | Humanized Mouse | IgE-mediated Systemic Anaphylaxis | - | Reduced systemic anaphylaxis by blocking tryptase activity. | [11] |
| MTPS9579A | Cynomolgus Monkey | Inhaled Allergen Challenge | - | Significantly reduced active tryptase levels in the lungs. | [11] |
| CDX-622 | - | Preclinical Models | - | Led to mast cell reduction. | [12] |
Experimental Protocols
This section provides an overview of the methodologies employed in the preclinical evaluation of tryptase inhibitors.
In Vitro Tryptase Activity Assays
A common method to assess the inhibitory potential of compounds against tryptase involves a colorimetric assay.
-
Principle: The assay measures the cleavage of a chromogenic substrate, such as Nα-Benzoyl-D,L-Arg-p-nitroanilide (BAPNA), by tryptase, which releases p-nitroaniline (pNA). The amount of pNA produced is quantified spectrophotometrically at 410 nm.[17][18]
-
General Procedure:
-
Purified human lung tryptase is incubated with the test inhibitor at various concentrations.
-
The chromogenic substrate (e.g., BAPNA) is added to initiate the enzymatic reaction.
-
The reaction is incubated at 37°C for a specified period.
-
The absorbance at 410 nm is measured using a plate reader.
-
The percentage of inhibition is calculated by comparing the absorbance of wells with the inhibitor to control wells without the inhibitor. IC50 values are then determined from concentration-response curves.
-
Cellular Assays for Mast Cell Degranulation
Cell-based assays are crucial for evaluating the effect of inhibitors on tryptase release from mast cells.
-
Cell Lines: Human Mast Cell Line (HMC-1) and Rat Basophilic Leukemia cells (RBL-2H3) are commonly used.[2]
-
Degranulation Induction: Mast cell degranulation can be induced by various stimuli, including calcium ionophores (e.g., A23187) or IgE-crosslinking agents.
-
Endpoint Measurement: The release of tryptase into the cell culture supernatant is quantified using a tryptase activity assay or an ELISA.[18]
Animal Models of Disease
-
Allergic Asthma Models:
-
Allergic Sheep Model: Sheep sensitized to an allergen (e.g., Ascaris suum) are challenged with the same allergen to induce early and late-phase asthmatic responses, characterized by bronchoconstriction and airway hyperresponsiveness. Tryptase inhibitors are typically administered via aerosol inhalation before and/or after the allergen challenge.[7][15]
-
Mouse Models: Mice are sensitized with an allergen like ovalbumin (OVA) or house dust mite (HDM) extract, followed by intratracheal or intranasal challenge to induce airway inflammation, eosinophilia, mucus production, and airway hyperreactivity.[10][13]
-
-
Inflammatory Bowel Disease Models:
-
Dextran Sodium Sulfate (DSS)-induced Colitis: Mice are administered DSS in their drinking water to induce acute colitis, characterized by weight loss, diarrhea, and colonic inflammation.[14]
-
Trinitrobenzene Sulfonic Acid (TNBS)-induced Colitis: TNBS is administered intrarectally to induce a T-cell-mediated colitis that shares some features with Crohn's disease.[14]
-
-
Xenograft Models:
-
Human Mast Cell Tumor (HMC-1) Xenografts: HMC-1 cells are implanted subcutaneously into immunodeficient mice to form tumors. This model is used to assess the in vivo efficacy of tryptase inhibitors on human tryptase activity within a tumor microenvironment.[2]
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathway of tryptase and the different mechanisms through which tryptase inhibitors exert their effects.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel, Nonpeptidic, Orally Active Bivalent Inhibitor of Human β-Tryptase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proliferative action of mast-cell tryptase is mediated by PAR2, COX2, prostaglandins, and PPARγ: Possible relevance to human fibrotic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mast cell tryptase and proteinase-activated receptor 2 induce hyperexcitability of guinea-pig submucosal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of mast cell tryptase by APC 366 - Creative Peptides [creative-peptides.com]
- 7. APC 366 | CAS:158921-85-8 | tryptase inhibitor,selective and competitive | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. APC 366 | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 9. | BioWorld [bioworld.com]
- 10. Tryptase inhibition blocks airway inflammation in a mouse asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dose‐dependent inactivation of airway tryptase with a novel dissociating anti‐tryptase antibody (MTPS9579A) in healthy participants: A randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Celldex Reports ~50% Tryptase Reduction in Phase 1 CDX-622 | CLDX Stock News [stocktitan.net]
- 13. Nafamostat has anti-asthmatic effects associated with suppressed pro-inflammatory gene expression, eosinophil infiltration and airway hyperreactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Essential role for mast cell tryptase in acute experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tryptase inhibitors block allergen-induced airway and inflammatory responses in allergic sheep [pubmed.ncbi.nlm.nih.gov]
- 16. The tryptase inhibitor APC-366 reduces the acute airway response to allergen in pigs sensitized to Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A sensitive colorimetric assay for the release of tryptase from human lung mast cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Searching for Tryptase in the RBL-2H3 Mast Cell Model: Preparation for Comparative Mast Cell Toxicology Studies with Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Tryptase Inhibitor Screening: APC 366 TFA as a Reference Compound
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of APC 366 TFA with other tryptase inhibitors, supported by experimental data and detailed protocols. Tryptase, a serine protease released from mast cells, is a key mediator in allergic and inflammatory responses, making it a significant therapeutic target.
This guide will delve into the quantitative performance of this compound and its alternatives, outline detailed experimental methodologies for screening, and provide visual representations of the tryptase signaling pathway and a typical screening workflow.
Comparative Analysis of Tryptase Inhibitors
This compound is a selective and competitive inhibitor of tryptase. Its efficacy is well-documented, making it a suitable reference compound in screening for novel tryptase inhibitors. A comparison with other known inhibitors is crucial for contextualizing screening results and identifying promising new chemical entities.
| Compound | Target(s) | IC50 | Ki | Mechanism of Action | Notes |
| This compound | Tryptase | 1400 ± 240 nM | 530 nM | Selective, competitive, and irreversible inhibitor. | Well-characterized reference compound. A clinical trial for asthma was discontinued due to some patients developing bronchospasms. |
| Nafamostat | Tryptase, Trypsin, Plasmin, Kallikrein, Thrombin | 0.016 nM (for human lung tryptase) | 95.3 pM | Broad-spectrum serine protease inhibitor. | Extremely potent tryptase inhibitor, but lacks selectivity. |
| Nedocromil | Mast cell stabilizer | IC30: 2.1 µM (histamine release), 2.3 µM (LTC4 release), 1.9 µM (PGD2 release) | Not specified | Inhibits the release of tryptase and other mediators from mast cells. | Indirectly inhibits tryptase activity by preventing its release. |
| GB88 | PAR2 | ~2 µM (for PAR2 activated Ca2+ release) | Not specified | Antagonist of Protease-Activated Receptor 2 (PAR2), which is activated by tryptase. | Acts downstream of tryptase in the signaling cascade. |
| ENMD-1068 | PAR2 | 1.2 mM | Not specified | Selective PAR2 antagonist. | Another example of a downstream inhibitor of the tryptase pathway. |
| Avoralstat | Plasma Kallikrein, Tryptase | Not specified | Not specified | Primarily a plasma kallikrein inhibitor; also identified as a tryptase inhibitor. | Potency against tryptase is not well-characterized in the provided results. |
| BMS-986120 | PAR4 | 9.5 nM (human blood), 2.1 nM (monkey blood) | Not specified | Potent and selective PAR4 antagonist. | Tryptase can activate PAR4, but this is a less prominent pathway than PAR2 activation. |
| Landiolol, Laninamivir, Cidofovir | Tryptase | Efficacy comparable to APC-366 in a recent study. | Not specified | Identified as potential tryptase inhibitors through machine learning and experimental validation. | Quantitative IC50/Ki values are not specified in the initial findings. |
Experimental Protocols
Accurate and reproducible experimental design is paramount in inhibitor screening. Below are detailed protocols for both enzymatic and cellular-based assays to assess tryptase inhibition.
Enzymatic Tryptase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the catalytic activity of purified tryptase.
Materials:
-
Human recombinant tryptase
-
Tryptase substrate: Boc-Phe-Ser-Arg-MCA (or other suitable fluorogenic or chromogenic substrate)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Tween-20
-
Test compounds (including this compound as a positive control)
-
DMSO (for dissolving compounds)
-
96-well black microplates (for fluorescent assays) or clear microplates (for colorimetric assays)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of test compounds and this compound in DMSO. Serially dilute the compounds in Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme Preparation: Dilute human recombinant tryptase in Assay Buffer to the desired working concentration.
-
Assay Reaction: a. To each well of the microplate, add 50 µL of the diluted test compound or vehicle control (Assay Buffer with DMSO). b. Add 25 µL of the diluted tryptase solution to each well. c. Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding. d. Initiate the enzymatic reaction by adding 25 µL of the tryptase substrate solution to each well.
-
Data Acquisition: a. Immediately measure the fluorescence (Ex/Em = 380/460 nm for MCA-based substrates) or absorbance at appropriate intervals for 30-60 minutes at 37°C using a microplate reader.
-
Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the kinetic read). b. Determine the percent inhibition for each compound concentration relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Tryptase Release and Inhibition Assay
This assay measures the ability of a compound to inhibit the release of tryptase from mast cells or to inhibit the activity of released tryptase in a more physiological context.
Materials:
-
Human mast cell line (e.g., HMC-1) or primary human mast cells
-
Cell culture medium (e.g., IMDM with appropriate supplements)
-
Mast cell degranulation stimulus (e.g., calcium ionophore A23187, substance P, or IgE/anti-IgE)
-
Test compounds (including this compound)
-
Tryptase ELISA kit
-
Lysis buffer (for measuring total tryptase)
-
96-well cell culture plates
Procedure:
-
Cell Culture and Plating: Culture mast cells according to standard protocols. Seed the cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds or this compound for 1-2 hours.
-
Mast Cell Degranulation: Stimulate the cells with a degranulating agent for 30-60 minutes at 37°C.
-
Sample Collection: Centrifuge the plate and collect the supernatant, which contains the released tryptase. To measure total tryptase, lyse the cells in a separate set of wells.
-
Tryptase Quantification: Measure the concentration of tryptase in the collected supernatants and cell lysates using a tryptase ELISA kit according to the manufacturer's instructions.
-
Data Analysis: a. Calculate the percentage of tryptase release for each condition relative to the total tryptase content. b. Determine the percent inhibition of tryptase release for each compound concentration relative to the stimulated control. c. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value for inhibition of tryptase release.
Visualizing the Landscape of Tryptase Inhibition
Tryptase Signaling Pathway
Tryptase exerts its biological effects primarily through the activation of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor. This initiates a signaling cascade leading to inflammatory responses.
Caption: Tryptase activates PAR2, initiating downstream signaling.
Experimental Workflow for Tryptase Inhibitor Screening
A typical high-throughput screening (HTS) workflow for identifying novel tryptase inhibitors involves several key steps, from compound library preparation to hit validation.
Caption: A streamlined workflow for tryptase inhibitor screening.
By utilizing this compound as a benchmark and employing robust screening protocols, researchers can effectively identify and characterize novel tryptase inhibitors with therapeutic potential for a range of inflammatory and allergic diseases.
The Evolution of Tryptase Inhibitors: A Comparative Guide from APC 366 to Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Tryptase, a serine protease released from activated mast cells, is a key mediator in the inflammatory cascade of allergic diseases such as asthma and allergic rhinitis. Its role in proteolytic activation of downstream signaling pathways has made it a compelling target for therapeutic intervention. The journey of tryptase inhibitors began with early peptidomimetic compounds and has since evolved to include highly potent and selective molecules with diverse mechanisms of action. This guide provides a comprehensive comparison of the pioneering inhibitor, APC 366, with newer compounds, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
From a Peptidomimetic Pioneer to Advanced Molecular Scaffolds
The development of tryptase inhibitors has been a multi-generational effort to improve upon the shortcomings of early candidates. The initial foray into tryptase inhibition was marked by compounds like APC 366, which, while demonstrating the therapeutic potential of targeting tryptase, were hampered by limitations in efficacy, selectivity, and pharmacokinetic properties. These challenges spurred the development of second-generation inhibitors and novel therapeutic modalities with significantly improved pharmacological profiles.
APC 366: The First Generation
APC 366 was a pioneering, selective, and competitive inhibitor of mast cell tryptase.[1] It functions as a time-dependent, irreversible inhibitor by forming a covalent adduct with the enzyme.[2] Preclinical studies in sheep and pig models of asthma demonstrated its ability to attenuate both early and late-phase airway obstruction.[2] However, clinical development of APC 366 did not progress, largely due to its slow-acting nature, low efficacy, and lack of specificity.[3]
Newer Compounds: A Leap in Potency and Selectivity
Subsequent research efforts focused on overcoming the limitations of APC 366, leading to the development of more potent and selective inhibitors. These include small molecules with improved pharmacokinetic profiles, bivalent inhibitors designed to interact with the unique tetrameric structure of tryptase, and antibody-based therapies with novel mechanisms of action.
BMS-262084 emerged as a potent, selective, and irreversible inhibitor of both factor XIa and human tryptase.[4][5] Its development highlighted the ongoing challenge of achieving high selectivity for tryptase over other related serine proteases.
A significant advancement came with the design of bivalent inhibitors , such as compound 1a . This non-peptidic, orally active inhibitor was engineered to bridge two adjacent active sites on the tryptase tetramer, resulting in superior activity, an extremely slow off-rate, and high selectivity.[3][6] Notably, it demonstrated excellent oral bioavailability in preclinical models, a critical feature for a chronically administered therapeutic.[3]
In a departure from small molecule inhibitors, MTPS9579A , a humanized monoclonal antibody, was developed. It exhibits a unique mechanism of action by binding with high affinity to the tryptase tetramer and inducing its dissociation into inactive monomers.[4][7] While it showed promise in early clinical studies, a Phase 2a trial in patients with moderate-to-severe asthma did not meet its primary endpoint, which was suggested to be due to insufficient drug concentrations in the lower airway.[8][9]
Quantitative Comparison of Tryptase Inhibitors
The following table summarizes the key quantitative data for APC 366 and a selection of newer tryptase inhibitors, providing a clear comparison of their potency, selectivity, and pharmacokinetic properties.
| Inhibitor | Type | Target(s) | K_i / K_D | IC_50 | Selectivity | Oral Bioavailability (F) | Key Findings & Limitations |
| APC 366 | Peptidomimetic Small Molecule | Mast Cell Tryptase | 530 nM (after 4h incubation)[1] | 1400 ± 240 nM (after 4h incubation)[1] | Selective, but specificity limitations noted. | Not reported, administered by inhalation in clinical trials. | First-generation inhibitor; demonstrated proof-of-concept but had low efficacy and was slow-acting.[3] |
| BMS-262084 | Small Molecule | Factor XIa, Tryptase | Not Reported | 2.8 nM (Factor XIa), 5 nM (Tryptase)[4][5] | >70-fold selective for Factor XIa over tryptase and other serine proteases.[4] | Not Reported | Potent dual inhibitor, but higher selectivity for Factor XIa. |
| Compound 1a | Bivalent Small Molecule | β-Tryptase | Not Reported | 1.82 nM (at 100 pM tryptase)[3][6] | >2,000-fold selective against a panel of related trypsin-family proteases.[3] | 96% (in mice)[3] | Highly potent and selective with excellent oral bioavailability in preclinical models. |
| MTPS9579A | Monoclonal Antibody | α- and β-Tryptase | K_D: 4.88 x 10⁻¹¹ M[7] | Not directly applicable (inhibits via dissociation) | Highly selective for tryptase. | Not applicable (administered intravenously). | Novel mechanism of action; Phase 2a trial in asthma did not meet primary endpoint due to insufficient airway concentrations.[8][9] |
Visualizing the Landscape of Tryptase Inhibition
To better understand the biological context and experimental approaches in the study of tryptase inhibitors, the following diagrams, generated using the DOT language, illustrate key pathways and workflows.
References
- 1. apexbt.com [apexbt.com]
- 2. criver.com [criver.com]
- 3. A Novel, Nonpeptidic, Orally Active Bivalent Inhibitor of Human β-Tryptase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose‐dependent inactivation of airway tryptase with a novel dissociating anti‐tryptase antibody (MTPS9579A) in healthy participants: A randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. abmgood.com [abmgood.com]
- 7. A mechanistic PK/PD model to enable dose selection of the potent anti‐tryptase antibody (MTPS9579A) in patients with moderate‐to‐severe asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Airway tryptase levels inform the lack of clinical efficacy of the tryptase inhibitor MTPS9579A in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of APC 366 TFA
For laboratory professionals engaged in drug development and scientific research, the proper handling and disposal of chemical compounds are paramount to ensuring a safe working environment and minimizing environmental impact. This document provides essential safety and logistical information for the proper disposal of APC 366 TFA (trifluoroacetate), an irreversible mast cell tryptase inhibitor used in allergic disease research.[1][2][3]
Chemical and Physical Properties
A clear understanding of the substance's properties is the first step in safe handling and disposal.
| Property | Value |
| CAS Number | 2421110-28-1[1][4] |
| Molecular Formula | C24H29F3N6O6[1][4] |
| Molecular Weight | 554.52 g/mol [1][4] |
| Appearance | White to off-white solid[5] |
| Storage | Store at -20°C, sealed, away from moisture and light[1][2][5] |
Safety and Handling Precautions
While the Safety Data Sheet (SDS) for this compound may classify it as not a hazardous substance or mixture, it is crucial to handle it with standard laboratory precautions.[4] The trifluoroacetate (TFA) component, in its pure form, is corrosive and can cause severe skin burns and eye damage. It is also harmful to aquatic life with long-lasting effects.[6] Therefore, caution is advised.
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.[6]
-
Use only in a well-ventilated area or under a chemical fume hood.[6]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[4][6]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention.[4][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration. Seek immediate medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][6]
Accidental Release Measures
In the event of a spill, follow these steps:
-
Ensure adequate ventilation and wear appropriate personal protective equipment.[4]
-
Absorb the spill with an inert, non-combustible material such as sand or earth.
-
Collect the absorbed material into a suitable, labeled container for disposal.[6]
-
Prevent the spilled material from entering drains or waterways.[4]
Proper Disposal Procedures
Given the potential environmental hazards associated with the trifluoroacetate component, this compound should not be disposed of in the regular trash or down the drain.[6] The recommended procedure is to treat it as chemical waste.
Step-by-Step Disposal Protocol:
-
Segregation: Collect waste this compound, including any contaminated materials (e.g., pipette tips, tubes, absorbent materials), in a designated and clearly labeled hazardous waste container.
-
Containerization: Ensure the waste container is compatible with the chemical, tightly sealed, and stored in a cool, dry, and well-ventilated area away from incompatible materials.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound (trifluoroacetate)".
-
Professional Disposal: Arrange for the disposal of the waste through an approved and licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.[6]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram.
References
Essential Safety and Operational Guide for Handling APC-366 TFA
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling APC-366 TFA. The following procedural guidance is designed to ensure safe operational use and disposal of this compound.
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for APC-366 TFA states that it is not classified as a hazardous substance or mixture, it is supplied as a trifluoroacetic acid (TFA) salt.[1] Trifluoroacetic acid is a corrosive chemical, and contact can cause severe skin and eye irritation or burns.[2] Therefore, adopting robust safety precautions is imperative. The following personal protective equipment is essential for handling APC-366 TFA.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A laboratory coat or other protective clothing. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment. Always handle APC-366 TFA inside a properly functioning chemical fume hood.[3][4]
-
Preparation : Before handling the compound, ensure that an emergency eyewash station and safety shower are readily accessible.[3][5] All necessary PPE must be worn.
-
Weighing and Reconstitution :
-
Carefully weigh the required amount of APC-366 TFA powder in a chemical fume hood.
-
To reconstitute, slowly add the desired solvent to the vial containing the powder. For in-vivo applications, APC-366 (TFA) has been administered subcutaneously after being dissolved.[6]
-
-
Experimental Use :
-
Keep the container with APC-366 TFA tightly closed when not in use.[3]
-
Avoid inhalation of any dust or aerosols.[5]
-
Should any of the compound come into contact with skin or eyes, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3][7] In case of skin contact, remove contaminated clothing.[3]
-
-
Storage : Store APC-366 TFA in a cool, dry, and well-ventilated place.[3] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years. In solvent, store at -80°C for up to one year.[6]
Disposal Plan
Trifluoroacetic acid and its salts should be disposed of as hazardous waste. Do not pour APC-366 TFA waste down the drain.[3]
-
Waste Collection : Collect all waste containing APC-366 TFA in a designated, properly labeled, and sealed container.
-
Waste Segregation : Store the hazardous waste container separately from incompatible materials such as strong bases and oxidizing agents.[3][5]
-
Waste Disposal : Arrange for the disposal of the chemical waste through your institution's Environmental Health & Safety (EH&S) office.[3]
Experimental Workflow for Safe Handling of APC-366 TFA
Caption: Workflow for the safe handling of APC-366 TFA.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. APC 366 TFA | TargetMol [targetmol.com]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
